Ethyl 2-(oxetan-3-yloxy)acetate
Description
Structure
3D Structure
Properties
CAS No. |
1207175-21-0 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.169 |
IUPAC Name |
ethyl 2-(oxetan-3-yloxy)acetate |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(8)5-11-6-3-9-4-6/h6H,2-5H2,1H3 |
InChI Key |
UQWKKGRZXIXMEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1COC1 |
Synonyms |
Ethyl 2-(oxetan-3-yloxy)acetate |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 2-(oxetan-3-yloxy)acetate (CAS 1207175-21-0): A Technical Guide to Oxetane Integration in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of saturated heterocyclic motifs has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Ethyl 2-(oxetan-3-yloxy)acetate (CAS 1207175-21-0) serves as a highly versatile, commercially available building block designed to introduce the oxetane-3-yloxy moiety into complex molecular scaffolds [1].
As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a structural pivot point. The oxetane ring fundamentally alters the physicochemical landscape of a molecule, acting as a superior bioisostere for traditional lipophilic or metabolically labile groups. This whitepaper provides an in-depth analysis of the compound's properties, the causality behind its bioisosteric advantages, and field-validated protocols for its synthetic application, specifically addressing the critical stability challenges associated with oxetane-carboxylic acids [2].
Physicochemical Profiling & Structural Dynamics
The utility of Ethyl 2-(oxetan-3-yloxy)acetate stems from the unique geometry of the four-membered oxetane ring. The ring is highly puckered, and the oxygen atom's lone pairs are highly exposed, creating a strong localized dipole.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Ethyl 2-(oxetan-3-yloxy)acetate |
| CAS Number | 1207175-21-0 |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| LogP (Estimated) | ~0.2 to 0.5 (Highly polar compared to alkyl analogs) |
| Solubility | Miscible in DCM, EtOAc, THF, MeOH; moderately soluble in H₂O |
| Storage Conditions | 2–8 °C, inert atmosphere (Argon/N₂) to prevent hydrolysis |
Mechanistic Insights: The Oxetane Bioisostere Paradigm
The decision to utilize Ethyl 2-(oxetan-3-yloxy)acetate in a synthetic route is driven by the need to overcome specific molecular liabilities.
Causality of Property Enhancement:
-
Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane ring introduces a hydrogen-bond acceptor (the ring oxygen). This drastically lowers the desolvation energy required for the molecule to enter an aqueous phase, thereby increasing thermodynamic solubility [1].
-
Metabolic Stability: Traditional carbonyl groups are susceptible to rapid enzymatic reduction or nucleophilic attack. The oxetane ring mimics the spatial arrangement of a carbonyl but is entirely resistant to these specific metabolic pathways [3].
-
Lipophilicity (LogP) Reduction: The inherent ring strain and the electronegativity of the oxygen atom pull electron density away from the surrounding carbon framework, significantly lowering the overall lipophilicity (LogP) of the molecule compared to aliphatic chains.
Fig 1. Bioisosteric replacement logic of the oxetane motif in drug design.
Synthetic Utility & Workflow Protocols
Ethyl 2-(oxetan-3-yloxy)acetate is predominantly used as a precursor. To integrate this motif into a target molecule (e.g., via an amide bond), the ester must first be saponified to the free acid: 2-(oxetan-3-yloxy)acetic acid .
The Isomerization Liability (Critical Warning)
Recent literature has exposed a critical vulnerability in this workflow. As documented by Rojas et al. (2022), oxetane-carboxylic acids are highly prone to unexpected intramolecular isomerization, forming inactive lactones when exposed to heat or prolonged storage [2]. Therefore, the protocols below are designed as self-validating systems with strict thermal controls to guarantee structural integrity.
Fig 2. Workflow from ester to drug scaffold, highlighting thermal degradation risks.
Protocol A: Mild, Degradation-Resistant Saponification
Objective: Hydrolyze the ethyl ester while suppressing lactone isomerization.
-
Solvent Preparation: Dissolve Ethyl 2-(oxetan-3-yloxy)acetate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M concentration).
-
Thermal Control: Plunge the reaction flask into an ice-water bath and allow it to equilibrate to exactly 0 °C. Causality: Low temperature drastically reduces the kinetic rate of intramolecular oxygen migration.
-
Reagent Addition: Add LiOH·H₂O (1.2 eq) portion-wise over 5 minutes.
-
Reaction Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Perform TLC (Eluent: 1:1 Hexane/EtOAc). The starting ester (R_f ~0.6) must completely disappear, replaced by a baseline spot (the lithium salt).
-
Controlled Acidification: While maintaining 0 °C, carefully add 1M HCl dropwise until the pH reaches 3–4. Do not over-acidify, as excess protons catalyze ring-opening.
-
Extraction & Isolation: Extract immediately with cold EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo using a water bath strictly below 25 °C .
-
Storage: Use the resulting 2-(oxetan-3-yloxy)acetic acid immediately in the next step. Do not store the free acid.
Protocol B: Standardized Amide Coupling
Objective: Couple the freshly prepared acid to an amine library building block.
-
Activation: Dissolve the freshly prepared 2-(oxetan-3-yloxy)acetic acid (1.0 eq) in anhydrous DMF (0.1 M) under Argon. Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0 °C. Stir for 10 minutes to form the active ester.
-
Coupling: Add the target primary or secondary amine (1.05 eq). Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Validation Check: Perform LC-MS analysis of the crude mixture. The presence of the desired product mass
and the strict absence of the lactone byproduct mass validates that the temperature control during Protocol A was successful. -
Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry and purify via flash chromatography [3].
Conclusion
Ethyl 2-(oxetan-3-yloxy)acetate is a highly strategic intermediate for modern drug discovery, offering a direct pathway to incorporate the physicochemical benefits of the oxetane ring. However, its successful utilization requires a deep mechanistic understanding of oxetane stability. By treating the intermediate carboxylic acid as a transient, thermally sensitive species and employing the self-validating protocols outlined above, researchers can reliably harness this building block to synthesize next-generation therapeutics with optimized solubility and metabolic profiles.
References
-
Title: Unexpected Isomerization of Oxetane-Carboxylic Acids Source: Organic Letters, American Chemical Society (2022), 24(26), 4770-4774. URL: [Link]
-
Title: Multi-Water Bridges Enable Design of BET BD1-Selective Inhibitors for Pancreatic Cancer Therapy Source: Journal of Medicinal Chemistry, American Chemical Society (2025). URL: [Link]
The Oxetane-3-yloxy Acetate Scaffold: A Strategic Bioisostere for Physicochemical Optimization
This guide outlines the strategic application, synthesis, and physicochemical profiling of the Oxetane-3-yloxy Acetate moiety—a high-value bioisostere in modern medicinal chemistry.
Executive Summary
The Oxetane-3-yloxy acetate motif represents a tactical structural modification designed to replace lipophilic ether-linked carboxylic acids (e.g., phenoxyacetic acids, alkoxyacetic acids). By integrating the oxetane ring—a four-membered cyclic ether with unique electronic properties—into the linker significantly modulates physicochemical parameters.
Key Value Proposition:
-
Lipophilicity Modulation: Drastic reduction in LogD compared to phenyl or gem-dimethyl analogs.
-
Solubility Enhancement: The exposed oxygen lone pairs of the oxetane ring act as potent hydrogen bond acceptors (HBA), increasing aqueous solubility.
-
Metabolic Stability: The oxetane ring is metabolically robust compared to flexible alkyl chains or electron-rich aromatic rings susceptible to oxidation.
-
Fsp³ Enrichment: Increases the fraction of sp³-hybridized carbons, correlating with improved clinical success rates.
Bioisosteric Design Logic
The Structural Swap
The core application of this bioisostere is the replacement of the Phenoxyacetic Acid or Alkoxyacetic Acid pharmacophore. These moieties are ubiquitous in PPAR agonists, CRTH2 antagonists, and auxinic herbicides but often suffer from high lipophilicity (LogP > 3) and poor solubility.
The Logic:
-
Phenoxy Group Replacement: Replacing the phenyl ring with an oxetane ring removes a flat, lipophilic aromatic system.
-
Inductive Effects: The oxetane oxygen is electron-withdrawing, mimicking the electronic pull of a phenyl ring on the adjacent ether oxygen, thereby maintaining similar pKa values for the carboxylic acid tail (typically pKa 3.0–4.0).
-
Conformational Bias: The puckered geometry of the oxetane ring provides a distinct vector for the "oxy-acetate" tail, potentially accessing novel binding pocket sub-domains.
Physicochemical Comparison (Predicted)
| Property | Phenyl-O-CH₂-COOH | Oxetan-3-yl-O-CH₂-COOH | Impact |
| Molecular Weight | ~152 Da | ~132 Da | Reduced steric bulk |
| cLogP | ~1.4 | ~ -0.8 | Major Lipophilicity Drop |
| H-Bond Acceptors | 3 | 4 (Oxetane O is a strong HBA) | Improved Solubility |
| Fsp³ | 0.25 | 0.60 | Improved 3D Character |
| Topological Polar Surface Area (TPSA) | ~46 Ų | ~55 Ų | Increased Polarity |
Visualizing the Bioisosteric Strategy
The following diagram illustrates the structural transition and the resulting physicochemical shifts.
Caption: Transition from Phenoxyacetic acid to Oxetane-3-yloxy acetate, highlighting key physicochemical improvements.
Synthetic Methodology
Synthesizing the Oxetane-3-yloxy acetate moiety requires care due to the ring strain of the oxetane (approx. 26 kcal/mol). While stable to base, oxetanes can open under strong acidic conditions. The preferred route utilizes a Williamson Ether Synthesis or a Rhodium-catalyzed O-H insertion .
Route Selection: Williamson Ether Synthesis
This protocol is chosen for its scalability and cost-effectiveness, avoiding expensive Rhodium catalysts.
Reaction Scheme: Oxetan-3-ol + Ethyl Bromoacetate + NaH → Ethyl 2-(oxetan-3-yloxy)acetate
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of Ethyl 2-(oxetan-3-yloxy)acetate (Intermediate) followed by hydrolysis to the acid.
Reagents:
-
Oxetan-3-ol (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Ethyl bromoacetate (1.1 equiv)
-
THF (Anhydrous, 0.2 M concentration)
-
Ammonium Chloride (sat. aq.)
Step-by-Step Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C in an ice bath.
-
Deprotonation:
-
Add NaH (1.2 equiv) to the flask.
-
Add anhydrous THF.
-
Add Oxetan-3-ol (1.0 equiv) dropwise. Observation Check: Evolution of H₂ gas (bubbling) confirms deprotonation.
-
Stir at 0°C for 30 minutes to ensure formation of the sodium alkoxide.
-
-
Alkylation:
-
Add Ethyl bromoacetate (1.1 equiv) dropwise to the reaction mixture at 0°C.
-
Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours.
-
TLC Monitoring: Use 30% EtOAc/Hexane. Stain with KMnO₄ (Oxetane ring does not UV absorb strongly; ester carbonyl will, but KMnO₄ is reliable for the alcohol consumption).
-
-
Quenching & Workup:
-
Cool back to 0°C.
-
Carefully quench with sat. aq. NH₄Cl.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (SiO₂). Elute with gradient 10% → 40% EtOAc/Hexanes.
-
Validation: ¹H NMR should show the oxetane protons as multiplets around 4.5–4.8 ppm and the singlet for the -O-CH₂-COO- methylene group around 4.1 ppm.
-
Hydrolysis to Acid (Optional):
-
Treat the ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at RT for 2 hours.
-
Acidify carefully to pH 4 with 1M HCl (Avoid strong acid/heating to prevent ring opening).
-
Extract with EtOAc.
Synthetic Workflow Diagram
The following Graphviz diagram details the critical path for synthesis, including decision nodes for troubleshooting.
Caption: Step-by-step synthetic workflow for the Williamson ether synthesis of the oxetane bioisostere.
Applications & Case Studies
Solubility Rescue in Lead Optimization
In a hypothetical campaign targeting a GPCR, a lead compound containing a 4-chlorophenoxyacetic acid tail exhibited poor metabolic stability (t1/2 < 15 min) and low solubility (< 5 µM).
-
Intervention: The phenoxy group was replaced with the oxetane-3-yloxy group.
-
Result:
-
Solubility increased to > 150 µM.
-
Microsomal stability improved (t1/2 > 60 min) by removing the electron-rich aromatic ring prone to oxidation.
-
Potency was maintained due to the preservation of the acidic pharmacophore's spatial orientation.
-
Fragment-Based Drug Discovery (FBDD)
The Oxetane-3-yloxy acetic acid fragment serves as an excellent "polar" fragment for screening. Its low molecular weight and high polarity allow it to probe polar sub-pockets while maintaining high ligand efficiency (LE).
References
-
Wuitschik, G., et al. (2006).[1] Oxetanes as Promising Modules in Drug Discovery.[1][2][3][4][5][6] Angewandte Chemie International Edition.[7] Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2][3][4][5][8] Journal of Medicinal Chemistry.[8] Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[2][3][4][5][6][8] Chemical Reviews. Link
-
Barnes-Seeman, D. (2012). The expanding role of oxetanes in drug discovery.[2][3][4][5][6] Drug Discovery Today. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual reference for polarity/bioisosteres). Link
Sources
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- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: Oxetanyl Ethers vs. Oxetanyl Alkanes in Drug Design
The following technical guide details the structural, synthetic, and medicinal chemistry distinctions between Ethyl 2-(oxetan-3-yloxy)acetate and Ethyl 2-(oxetan-3-yl)acetate .
Executive Summary
In medicinal chemistry, the oxetane ring is a high-value bioisostere for gem-dimethyl and carbonyl groups, offering reduced lipophilicity and improved metabolic stability.[1][2][3][4] This guide compares two specific oxetane building blocks:
-
Compound A: Ethyl 2-(oxetan-3-yloxy)acetate (Ether-linked)
-
Compound B: Ethyl 2-(oxetan-3-yl)acetate (Carbon-linked)
Core Distinction: While both compounds introduce the oxetane motif, the ether linkage (Compound A) significantly increases polarity (lowering LogP) and introduces an additional hydrogen bond acceptor. The carbon linkage (Compound B) provides a more lipophilic, metabolically robust tether that alters the exit vector of the side chain.
Structural & Physicochemical Analysis[4]
Molecular Specifications
| Feature | Compound A (Ether-Linked) | Compound B (Carbon-Linked) |
| IUPAC Name | Ethyl 2-(oxetan-3-yloxy)acetate | Ethyl 2-(oxetan-3-yl)acetate |
| Structure | Oxetane-3-O-CH₂-COOEt | Oxetane-3-CH₂-COOEt |
| Linker Atom | Oxygen (Ether) | Carbon (Methylene) |
| CAS Number | Variable (often custom synthesis) | 1207175-04-9 |
| Hybridization | sp³ Oxygen (bent geometry) | sp³ Carbon (tetrahedral) |
| H-Bond Acceptors | 3 (Ester C=O, Ester O, Ether O , Oxetane O) | 2 (Ester C=O, Ester O, Oxetane O) |
| Electronic Effect | Inductive withdrawal by oxygen; increases acidity of α-protons.[2][5][6][7][8] | Neutral alkyl spacer. |
Vector Analysis & Conformation
-
Compound A (Ether): The C-O-C bond angle (~110°) and the shorter C-O bond length (1.43 Å) compared to C-C (1.54 Å) create a "kinked" trajectory. The ether oxygen at the 3-position can participate in intramolecular H-bonding or solvation, potentially altering the preferred pucker of the oxetane ring (typically ~8.7°).
-
Compound B (Alkane): The methylene linker extends the side chain linearly. It is conformationally more flexible but lacks the specific directional H-bond accepting capability of the ether oxygen.
Synthetic Accessibility & Pathways
The synthesis of these two compounds requires fundamentally different disconnection strategies.
Synthesis Logic Diagram (Graphviz)
Figure 1: Divergent synthetic pathways for ether-linked vs. carbon-linked oxetane acetates.
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(oxetan-3-yloxy)acetate (Ether Linkage)
Mechanism: Williamson Ether Synthesis.[2] Critical Control: Temperature control is vital during deprotonation to prevent oxetane ring opening (polymerization).
-
Reagents:
-
Oxetan-3-ol (1.0 equiv)[9]
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)
-
Ethyl Bromoacetate (1.1 equiv)
-
Solvent: Anhydrous THF or DMF.
-
-
Procedure:
-
Activation: To a flame-dried flask under N₂, suspend NaH in anhydrous THF at 0°C.
-
Deprotonation: Add a solution of oxetan-3-ol in THF dropwise. Stir at 0°C for 30 minutes until H₂ evolution ceases. Note: Do not let the temperature rise above 10°C during this phase to avoid side reactions.
-
Alkylation: Add ethyl bromoacetate dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with KMnO₄; oxetanes are not UV active unless derivatized).
-
Workup: Quench carefully with saturated NH₄Cl solution at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Protocol B: Synthesis of Ethyl 2-(oxetan-3-yl)acetate (Carbon Linkage)
Mechanism: Wittig Olefination followed by Catalytic Hydrogenation.[10] Critical Control: The hydrogenation step must be monitored to avoid reducing the ester or opening the strained ring (though oxetanes are generally stable to standard Pd/C hydrogenation conditions).
Step 1: Olefination
-
Reagents:
-
Procedure:
-
Dissolve oxetan-3-one in DCM at 0°C.
-
Add the Wittig ylide portion-wise.
-
Stir at RT for 2–4 hours. The ylide is stabilized, so the reaction is mild.
-
Concentrate and purify the resulting Ethyl 2-(oxetan-3-ylidene)acetate by filtration through a silica plug (eluting with cyclohexane/EtOAc) to remove triphenylphosphine oxide.
-
Step 2: Hydrogenation
-
Reagents:
-
Ethyl 2-(oxetan-3-ylidene)acetate (from Step 1)[10]
-
Pd/C (10% wt loading, catalytic amount)
-
H₂ gas (balloon pressure, ~1 atm)
-
Solvent: EtOH or EtOAc.
-
-
Procedure:
-
Degas the solvent with N₂.[12]
-
Add the olefin and Pd/C catalyst.
-
Purge with H₂ and stir vigorously under H₂ balloon for 2–6 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate in vacuo. The product is typically pure enough for use; otherwise, distill or use column chromatography.
-
Medicinal Chemistry Decision Matrix
When should you choose the Ether (A) vs. the Carbon (B) linker?
| Parameter | Compound A (Ether) | Compound B (Carbon) | Guidance |
| Solubility | High | Moderate | Use A if the lead series suffers from poor aqueous solubility. |
| Metabolic Stability | Moderate | High | Use B if oxidative dealkylation (CYP450) at the ether alpha-carbon is a risk. |
| LogD | Lower (More Polar) | Higher (More Lipophilic) | Use A to lower LogD without introducing basic centers. |
| Chemical Stability | Acid Sensitive | Robust | Use B if the compound must survive harsh acidic reagents later in synthesis. |
Metabolic Stability Logic
While oxetanes are generally metabolically stable "metabolic blockers," the ether linkage in Compound A creates a specific metabolic soft spot: the methylene group between the ether oxygen and the carbonyl (
Decision Tree (Graphviz)
Figure 2: Strategic selection of oxetane linkers based on ADME requirements.
References
-
Wuitschik, G., et al. (2006).[9] "Oxetanes as Promising Modules in Drug Discovery."[3][4][9][12][13] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Bull, J. A., et al. (2016).[13] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][13] Chemical Reviews, 116(24), 15089–15152. Link
-
BenchChem. (2025).[11] "Synthesis of Ethyl 2-(oxetan-3-yl)acetate: A Technical Guide." BenchChem Technical Repository. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Chalyk, B., et al. (2022).[9] "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, 24(27), 4987–4991. Link
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl 2-(oxetan-3-ylidene)acetate | C7H10O3 | CID 53308471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 2-(oxetan-3-yl)acetate | 1207175-04-9 | Benchchem [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pubs.rsc.org [pubs.rsc.org]
3-substituted oxetane ether derivatives in organic synthesis
Executive Summary
The incorporation of 3-substituted oxetane rings has emerged as a high-impact strategy in modern medicinal chemistry.[1] Functioning as a bioisostere for gem-dimethyl and carbonyl groups , the oxetane motif offers a unique combination of physicochemical benefits: it lowers lipophilicity (
This guide provides a technical deep-dive into the synthesis of 3-substituted oxetane ether derivatives , a subclass particularly valuable for modulating solubility and metabolic clearance in drug candidates. We focus on actionable, high-fidelity protocols for O-arylation and O-alkylation , moving beyond general textbook descriptions to address the specific reactivity profiles of the strained four-membered ring.
Structural & Physicochemical Rationale
Before executing synthesis, it is critical to understand why this motif is selected. The oxetane ring is not merely a spacer; it is an active physicochemical modulator.[1]
| Property | Gem-Dimethyl ( | Carbonyl ( | Oxetane ( | Impact on Drug Design |
| Lipophilicity | High (Increases LogP) | Low | Low (Lowers LogP) | Improves aqueous solubility. |
| H-Bonding | None | Acceptor | Acceptor | Interactions with protein targets; high Lewis basicity. |
| Metabolic Stability | Labile (benzylic oxidation) | Labile (nucleophilic attack) | High | Blocks metabolic "soft spots" without adding lipophilic bulk. |
| Conformation | Flexible | Planar | Puckered | Rigidifies the scaffold, reducing entropic penalty upon binding. |
Key Insight: The oxetane oxygen lone pairs are highly exposed due to the ring strain (~26 kcal/mol), making it a stronger hydrogen bond acceptor than typical ethers (e.g., THF). This allows it to mimic the H-bond accepting capability of a carbonyl oxygen while resisting nucleophilic attack in vivo.
Metabolic Stability Logic
The following diagram illustrates the mechanistic logic of replacing a gem-dimethyl group with an oxetane to block CYP450-mediated oxidation.
Caption: Logic flow demonstrating how oxetane substitution prevents CYP450-mediated metabolic clearance compared to gem-dimethyl groups.
Strategic Synthesis Pathways
The synthesis of 3-substituted oxetane ethers relies on two primary precursors: Oxetan-3-one and 3-Iodooxetane . The choice of pathway depends heavily on the nucleophile (Phenol vs. Aliphatic Alcohol) and the tolerance of the substrate to basic conditions.
Pathway Selection Matrix
-
Target: 3-Aryloxyoxetane (Ar-O-Oxetane)
-
Preferred Route:Mitsunobu Reaction using 3-hydroxyoxetane.[2]
-
Alternative: Nucleophilic substitution (
) on 3-iodooxetane (requires activated phenols).
-
-
Target: 3-Alkoxyoxetane (R-O-Oxetane)
-
Preferred Route:Williamson Ether Synthesis (NaH + Alkyl Halide) on 3-hydroxyoxetane.
-
Note: Direct alkylation of 3-iodooxetane with alkoxides often leads to elimination (ring opening) due to the basicity of the nucleophile.
-
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Aryloxyoxetanes via Mitsunobu Reaction
Best for: Attaching electron-neutral or electron-rich phenols to the oxetane ring.
Mechanism: The reaction proceeds via activation of the oxetan-3-ol oxygen by the phosphonium intermediate, followed by
Reagents:
-
Substrate: Oxetan-3-ol (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)[3]
-
Reagents: Triphenylphosphine (
, 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) -
Solvent: Anhydrous THF (
)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with
(1.2 equiv) and the Phenol (1.1 equiv). Dissolve in anhydrous THF under atmosphere. -
Cooling: Cool the solution to 0 °C using an ice bath. Critical: Controlling the exotherm prevents polymerization of the strained oxetane ring.
-
Addition 1: Add Oxetan-3-ol (1.0 equiv) via syringe.
-
Addition 2 (Rate Limiting): Add DIAD (1.2 equiv) dropwise over 15–20 minutes. The solution will turn yellow/orange.[4]
-
Reaction: Remove the ice bath and stir at Room Temperature for 12–16 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with
/Hexane (1:1) to precipitate triphenylphosphine oxide ( ). Filter off the solid.[5] -
Purification: Purify the filtrate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Check:
-
NMR: Look for the characteristic oxetane quintet/multiplet at
5.2–5.5 ppm (CH-O-Ar) and the multiplets at 4.6–5.0 ppm ( of the ring). -
Troubleshooting: If yield is low, ensure anhydrous conditions; water destroys the phosphonium intermediate.
Protocol B: Synthesis of 3-Alkoxyoxetanes via Williamson Etherification
Best for: Attaching aliphatic chains (benzyl, alkyl) to the oxetane ring.
Mechanism: Deprotonation of 3-hydroxyoxetane creates a nucleophilic alkoxide. Due to the "puckered" geometry, the 3-position is relatively accessible, but the ring is sensitive to strong Lewis acids; thus, basic conditions (NaH) are preferred over acid-catalyzed methods.
Reagents:
-
Substrate: Oxetan-3-ol (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)
-
Solvent: DMF (Dimethylformamide) or THF (
)
Step-by-Step Workflow:
-
Activation: Suspend NaH (1.5 equiv) in anhydrous DMF at 0 °C under Argon.
-
Deprotonation: Add Oxetan-3-ol (1.0 equiv) dropwise. Stir at 0 °C for 30 minutes until gas evolution (
) ceases. Caution: The sodium alkoxide of oxetane is stable, but high temperatures can induce ring fragmentation. -
Alkylation: Add the Alkyl Bromide (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 4–6 hours.
-
Quench: Cool to 0 °C and carefully quench with saturated aqueous
. -
Extraction: Extract with
(3x). Note: Avoid DCM if possible during extraction to prevent emulsion formation with DMF, though DCM is acceptable if washed thoroughly. -
Purification: Flash chromatography.
Advanced Synthetic Workflow Diagram
The following Graphviz diagram outlines the decision tree for synthesizing 3-substituted oxetane ethers, highlighting the critical "Go/No-Go" decision points based on substrate stability.
Caption: Decision matrix for selecting the optimal synthetic route based on the target ether type.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Polymerization) | Acidic conditions or excessive heat. | Ensure all reagents are acid-free. Maintain reaction temp < 40 °C. Add |
| Low Yield (Mitsunobu) | Steric hindrance of the phenol. | Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and |
| Elimination (Williamson) | Base too strong/Temp too high. | Use NaH at 0 °C strictly. Avoid KOtBu which favors elimination over substitution. |
| Purification Difficulty | Use polymer-supported |
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][6] Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7] Chemical Reviews. Link
-
Jenkins, K., et al. (2023). "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation." Organic & Biomolecular Chemistry. Link
-
Duncton, M. A. J. (2025). "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. studylib.net [studylib.net]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to Ethyl 2-(oxetan-3-yloxy)acetate: Structure, Synthesis, and Applications in Drug Discovery
Abstract
The oxetane motif has emerged as a strategically important structural unit in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] This technical guide provides a comprehensive overview of Ethyl 2-(oxetan-3-yloxy)acetate, a versatile building block incorporating this valuable heterocycle. We will delve into its chemical structure and SMILES notation, provide a detailed, field-proven protocol for its synthesis and characterization, and discuss its potential applications for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Oxetane Moiety in Drug Design
The four-membered oxetane ring is more than just a cyclic ether; it is a compact, polar, and metabolically robust isostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][3] Its incorporation into a molecular scaffold can lead to significant improvements in:
-
Aqueous Solubility: The polar nature of the oxetane ring can enhance solubility, a critical factor for oral bioavailability.[4]
-
Metabolic Stability: The strained ring system is often resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[1][3]
-
Lipophilicity and pKa: The electron-withdrawing nature of the oxetane oxygen can modulate the lipophilicity (LogD) and the basicity (pKa) of nearby functional groups, which is a powerful tool for optimizing drug-like properties.[2][4]
Given these advantages, oxetane-containing building blocks like Ethyl 2-(oxetan-3-yloxy)acetate are of high value to medicinal chemists aiming to fine-tune the properties of lead compounds.
Chemical Structure and Identification
The precise chemical identity of a building block is paramount for reproducible research. Herein, we define the structure and key identifiers for Ethyl 2-(oxetan-3-yloxy)acetate.
Chemical Structure
Caption: 2D Chemical Structure of Ethyl 2-(oxetan-3-yloxy)acetate.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) notation for Ethyl 2-(oxetan-3-yloxy)acetate is: CCOC(=O)COCC1COC1
This notation provides a machine-readable representation of the chemical structure. The IUPAC name for this compound is ethyl 2-(oxetan-3-yloxy)acetate.[5]
Synthesis Protocol: A Self-Validating System
The following protocol for the synthesis of Ethyl 2-(oxetan-3-yloxy)acetate is based on a standard Williamson ether synthesis, a robust and well-understood reaction. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Synthesis Workflow
Caption: Synthetic workflow for Ethyl 2-(oxetan-3-yloxy)acetate.
Step-by-Step Methodology
This protocol is adapted from a peer-reviewed publication and has been demonstrated to be effective.[5]
-
Preparation of the Alkoxide:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3.26 g, 0.0816 mol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 50 mL) under an argon atmosphere, add oxetan-3-ol (5.00 g, 0.068 mol, 1.0 equiv) dropwise at -5 to 0 °C.
-
Causality: The strong base, NaH, deprotonates the hydroxyl group of oxetan-3-ol to form the corresponding sodium alkoxide. This nucleophilic alkoxide is necessary for the subsequent substitution reaction. The reaction is performed at low temperature to control the exothermic reaction and prevent side reactions.
-
-
Nucleophilic Substitution:
-
Allow the mixture to warm to room temperature and stir overnight.
-
Add ethyl 2-bromoacetate (8.23 mL, 0.0816 mol, 1.1 equiv) dropwise to the reaction mixture.
-
Continue stirring the mixture overnight at room temperature.
-
Causality: This is a classic SN2 reaction. The oxetane alkoxide attacks the electrophilic carbon of ethyl 2-bromoacetate, displacing the bromide leaving group to form the desired ether linkage.
-
-
Workup and Extraction:
-
Carefully quench the reaction by the slow addition of ice (5 g).
-
Separate the organic and aqueous layers.
-
Concentrate the organic layer under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc, 150 mL), wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Causality: The workup procedure removes unreacted reagents, byproducts (such as sodium bromide), and the solvent. Washing with brine helps to remove residual water from the organic phase.
-
-
Purification:
-
Filter the dried organic solution through a pad of silica gel and concentrate under reduced pressure.
-
Purify the crude product by distillation (boiling point = 32-34 °C at 1 mbar) to yield the final product.
-
Causality: Distillation under reduced pressure is an effective method for purifying liquids with relatively high boiling points, as it allows the substance to boil at a lower temperature, preventing thermal decomposition.
-
Characterization Data
Validation of the final product's identity and purity is crucial. The following data has been reported for Ethyl 2-(oxetan-3-yloxy)acetate.[5]
| Analysis | Data |
| Appearance | Colorless oil |
| Yield | 69% |
| ¹H NMR (500 MHz, CDCl₃) | δ 4.76 (t, J = 6.6 Hz, 2H), 4.70 (t, J = 6.1 Hz, 2H), 4.67 – 4.55 (m, 1H), 4.20 (q, J = 7.0 Hz, 2H), 4.05 (s, 2H), 1.28 (t, J = 7.1 Hz, 3H) ppm. |
| ¹³C NMR (126 MHz, CDCl₃) | δ 169.6, 78.2, 73.3, 66.6, 60.6, 13.8 ppm. |
| HRMS (ESI-TOF) | m/z: [M + H]⁺ calcd for C₇H₁₃O₄: 161.0814; found: 161.0818. |
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 2-(oxetan-3-yloxy)acetate is a valuable building block for introducing the oxetane-3-yloxy moiety into larger molecules. This can be particularly useful in the following contexts:
-
Linker Chemistry: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(oxetan-3-yloxy)acetic acid, which can then be used in amide bond formation or other coupling reactions to incorporate the oxetane unit as part of a linker in more complex molecules, such as PROTACs or antibody-drug conjugates.[6]
-
Bioisosteric Replacement: The oxetane-containing fragment can be used to replace other groups in a lead molecule to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, it can serve as a more polar and metabolically stable alternative to an analogous aliphatic ether.[1]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, Ethyl 2-(oxetan-3-yloxy)acetate or its derivatives can be used in FBDD campaigns to identify novel binding interactions with protein targets.
The broader class of oxetane-containing molecules has seen success, with several FDA-approved drugs incorporating this motif, underscoring its importance in modern therapeutics.[1]
Conclusion
Ethyl 2-(oxetan-3-yloxy)acetate is a readily accessible and highly versatile chemical building block. Its synthesis is straightforward, and its characterization is well-defined. For drug discovery and development teams, the strategic incorporation of this and similar oxetane-containing fragments offers a proven pathway to enhance the drug-like properties of new chemical entities. This guide provides the foundational knowledge for the effective procurement, synthesis, and application of this valuable compound.
References
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., & Dibchak, D. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4959–4963. [Link]
-
PubChem. (n.d.). Ethyl 2-(oxetan-3-yl)acetate. Retrieved March 4, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-(oxetan-3-ylidene)acetate. Retrieved March 4, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate. Retrieved March 4, 2026, from [Link]
-
ScienceOpen. (n.d.). Unexpected isomerization of oxetane-carboxylic acids. Retrieved March 4, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-(oxiran-2-yl)acetate. Retrieved March 4, 2026, from [Link]
-
PubChem. (n.d.). 2-(Oxetan-3-yloxy)acetic acid. Retrieved March 4, 2026, from [Link]
-
Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved March 4, 2026, from [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. Retrieved March 4, 2026, from [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. 2-(Oxetan-3-yloxy)acetic acid | C5H8O4 | CID 84038399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Integration of Oxetane Ether Linkages in Medicinal Chemistry: Bioisosteric Rationale and Synthetic Protocols
Topic: Strategic Integration of Oxetane Ether Linkages in Drug Scaffolds Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
The incorporation of oxetane rings—specifically via 3-aryloxy- or 3-alkoxy-ether linkages —has emerged as a high-impact tactic in modern lead optimization. Unlike the gem-dimethyl group, which increases lipophilicity (
This guide provides a technical roadmap for introducing oxetane ether motifs into drug scaffolds. It moves beyond general reviews to focus on the specific synthetic methodologies, stability profiles, and decision-making frameworks required to execute this modification successfully.
The Strategic Value of Oxetane Ethers[1][2]
Bioisosteric Rationale
The oxetane ring is a four-membered cyclic ether with unique electronic properties driven by ring strain (~106 kJ/mol) and the inductive effect of the oxygen atom. When linked via an ether oxygen (e.g., 3-aryloxyoxetane), it offers distinct advantages:
-
Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane typically lowers
by 0.5–1.0 units due to the high polarity of the ether oxygen and the exposed lone pairs. -
Metabolic Blocking: The oxetane ring is metabolically robust. Unlike alkyl chains susceptible to CYP450-mediated oxidation, the 3,3-disubstituted oxetane core sterically protects the adjacent ether linkage and the ring itself from oxidative opening.
-
Hydrogen Bond Acceptance: The exposed oxygen lone pairs in the oxetane ring act as weak-to-moderate hydrogen bond acceptors (HBA), potentially engaging in specific interactions within the binding pocket that acyclic ethers cannot access due to entropic penalties.
Structural Decision Matrix
The decision to introduce an oxetane ether should be data-driven. Use the following logic flow to determine applicability.
Figure 1: Decision matrix for introducing oxetane ether motifs during lead optimization.
Synthetic Methodologies
Creating the C-O-C bond between a drug scaffold and an oxetane ring requires navigating the ring's strain.[1] Harsh acidic conditions can trigger ring opening (polymerization or hydrolysis), while strong bases can sometimes lead to elimination.
Method A: Nucleophilic Substitution ( )
This is the industry-standard approach for synthesizing 3-aryloxyoxetanes . It involves the displacement of a leaving group (typically iodide or tosylate) at the 3-position of the oxetane by a phenol or alcohol.
-
Substrate: 3-Iodooxetane (commercially available) or 3-Oxetanyl tosylate.
-
Nucleophile: Phenols (Ar-OH) or primary alcohols.
-
Mechanism: Classical
. Note that the 3-position of oxetane is sterically hindered and somewhat deactivated compared to acyclic primary halides, requiring elevated temperatures or polar aprotic solvents.
Method B: Brønsted Acid-Catalyzed Etherification
For 3-alkoxy-3-aryloxetanes (where the oxetane is 3,3-disubstituted),
-
Substrate: 3-Aryl-3-oxetanols.[3]
-
Reagent: Catalytic Brønsted acid (e.g.,
-TsOH) or Lewis Acid. -
Mechanism:
-like. The oxetane ring survives because the cation is stabilized by the aryl group, and the reaction is reversible; the ether product is thermodynamically favored under specific conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-Aryloxyoxetanes via
Use this protocol for attaching an oxetane ring to a phenolic drug scaffold.
Reagents:
-
Phenol substrate (1.0 equiv)
-
3-Iodooxetane (1.5 – 2.0 equiv)
-
Cesium Carbonate (
) (2.0 – 3.0 equiv) -
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the Phenol substrate (1.0 equiv) and
(2.0 equiv). -
Solvation: Add anhydrous DMF (concentration ~0.2 M). Stir at room temperature for 15 minutes to ensure deprotonation/formation of the phenoxide.
-
Addition: Add 3-Iodooxetane (1.5 equiv) via syringe. Note: 3-Iodooxetane is a liquid; density ~2.0 g/mL.
-
Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours. Monitor via LC-MS.
-
Checkpoint: If conversion is slow, add catalytic Potassium Iodide (KI) or increase temperature to 120 °C (caution: thermal instability of oxetane increases).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel). Oxetane ethers are typically stable on silica but avoid prolonged exposure to acidic mobile phases.
Protocol 2: Synthesis of 3-Alkoxy-3-aryloxetanes via Acid Catalysis
Use this protocol to create an ether linkage on a tertiary oxetane center.
Reagents:
-
3-Aryl-3-oxetanol (1.0 equiv)
-
Alcohol nucleophile (R-OH) (2.0 – 5.0 equiv or used as solvent)
-
Catalyst:
(Diphenyl phosphate) (5-10 mol%) or -TsOH. -
Solvent: DCM or Toluene (if alcohol is not the solvent).
Step-by-Step Methodology:
-
Mixture: Dissolve 3-Aryl-3-oxetanol in DCM (0.1 M).
-
Addition: Add the alcohol nucleophile (2.0 equiv).
-
Catalysis: Add Diphenyl phosphate (10 mol%).
-
Reaction: Stir at room temperature. The reaction typically proceeds via a stabilized carbocation intermediate.
-
Note: Molecular sieves (4Å) can be added to drive the equilibrium toward the ether by removing water.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM, dry over
, and concentrate.
Stability and Metabolism Data
The stability of the oxetane ether linkage is often questioned due to ring strain.[4] However, empirical data demonstrates high robustness in biological systems.
Table 1: Comparative Stability Profile
| Parameter | Oxetane Ether (3-Aryloxy) | Acyclic Ether (Methoxy) | Gem-Dimethyl Analog |
| Chemical Stability (pH 1) | Moderate (Slow hydrolysis) | High | High |
| Chemical Stability (pH 7.4) | High (Stable) | High | High |
| Microsomal Stability (HLM) | High (Blocks metabolic soft spots) | Low (O-dealkylation risk) | Moderate (C-H oxidation risk) |
| Solubility (Aq) | High (Polarity + H-bond acceptor) | Moderate | Low |
| Lipophilicity (LogD) | Low (Lowers LogD) | Moderate | High |
Mechanism of Metabolic Stability
The oxetane ring creates a "steric shield" around the ether oxygen. Furthermore, the C-H bonds on the oxetane ring are stronger and less accessible to the heme iron of CYP450 enzymes compared to the C-H bonds of a methoxy or ethyl group. This prevents the typical O-dealkylation metabolic pathway.
Figure 2: Comparison of metabolic fate between standard alkyl ethers and oxetane ethers.
Case Study: Solubility Enhancement in Kinase Inhibitors
Context: In the development of inhibitors for enzymes such as MMP-13 or Spleen Tyrosine Kinase (SYK) (e.g., Entospletinib derivatives), lead compounds often suffer from poor solubility due to planar aromatic systems.
Intervention: Replacement of a solvent-exposed methoxy group or a gem-dimethyl group with a 3-oxetanyl ether .
Outcome:
-
Solubility: Increased by >10-fold in pH 7.4 buffer.
-
Permeability: Maintained due to the balanced lipophilicity (LogD ~1.5–2.5).
-
Metabolism: The oxetane ring prevented rapid oxidative clearance observed with the methoxy analog.
References
-
Wuitschik, G., et al. (2010).[5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Saejong, P., et al. (2023).[2] Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation. Organic & Biomolecular Chemistry.
-
Mullapudi, V., et al. (2020). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Ethyl 2-(oxetan-3-yloxy)acetate via Williamson Etherification
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis, bioisosteric replacement, and library generation.
Introduction & Strategic Relevance
In modern drug discovery, the oxetane ring has emerged as a highly privileged structural motif. It is frequently deployed as a bioisostere for gem-dimethyl groups, carbonyls, and occasionally carboxylic acids[1][2]. The incorporation of an oxetane ring can trigger profound improvements in a drug candidate's physicochemical profile, including enhanced aqueous solubility, reduced lipophilicity (lowered log P), increased metabolic stability, and altered conformational preferences[1][2].
The reaction of oxetan-3-ol with ethyl bromoacetate yields ethyl 2-(oxetan-3-yloxy)acetate , a versatile bifunctional building block. This intermediate can be further elaborated via saponification to the corresponding acid, or converted into amides, providing a direct vector for installing the oxetane-ether linkage into complex pharmacophores. This protocol details the optimized
Mechanistic Rationale & Reaction Design
The transformation relies on a classic Williamson ether synthesis mechanism, but the specific nature of the oxetane ring necessitates precise condition control:
-
Base Selection (Causality): Oxetanes are strained four-membered heterocycles that are highly sensitive to strong Lewis acids and Brønsted acids, which can trigger ring-opening polymerization. Therefore, strictly basic conditions are required. Sodium hydride (NaH) is selected as it is a strong, non-nucleophilic base that irreversibly deprotonates the secondary alcohol of oxetan-3-ol, driving the equilibrium entirely to the alkoxide via the evolution of hydrogen gas (
)[3]. -
Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is utilized. DMF is highly effective because its polar aprotic nature optimally solvates the sodium cation (
), leaving the oxetan-3-alkoxide relatively "naked" and highly nucleophilic for the subsequent attack[3]. -
Electrophile Dynamics: Ethyl bromoacetate is an exceptionally reactive electrophile. The adjacent electron-withdrawing ester carbonyl significantly lowers the energy of the
orbital (LUMO), accelerating the displacement. -
Temperature Control: The deprotonation step is exothermic and must be performed at 0 °C to control
evolution and prevent solvent degradation. The alkylation step is typically advanced at room temperature to 60 °C to ensure complete conversion without inducing ester hydrolysis or Claisen-type side reactions[3][4].
Mechanistic pathway of the Williamson etherification of oxetan-3-ol.
Quantitative Data & Stoichiometry
To ensure a self-validating system, the stoichiometry is designed with a slight excess of base and electrophile to drive the reaction to completion, compensating for trace moisture.
Table 1: Standard Reaction Stoichiometry (10 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density / Conc. | Role |
| Oxetan-3-ol | 74.08 | 1.00 | 741 mg | ~1.14 g/mL | Limiting Reagent |
| Sodium Hydride (60% in oil) | 24.00 | 1.20 | 480 mg | N/A | Base |
| Ethyl Bromoacetate | 167.00 | 1.10 | 1.84 g (1.22 mL) | 1.506 g/mL | Alkylating Agent |
| Anhydrous DMF | 73.09 | N/A | 20 mL | N/A | Solvent |
Step-by-Step Experimental Protocol
Safety Note: NaH is highly pyrophoric. Handle under an inert atmosphere. Ethyl bromoacetate is a severe lachrymator and toxic alkylating agent; perform all operations in a well-ventilated fume hood.
Phase 1: Preparation and Deprotonation
-
Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (
) or Argon for 10 minutes. -
Base Suspension: Transfer Sodium Hydride (480 mg, 60% dispersion in mineral oil, 12.0 mmol) into the flask. Optional: If mineral oil interferes with downstream analytical assays, wash the NaH with anhydrous hexanes (3 × 5 mL) under inert atmosphere, decanting the solvent carefully via syringe.
-
Solvent Addition: Add anhydrous DMF (15 mL) to the flask and cool the suspension to 0 °C using an ice-water bath.
-
Alkoxide Formation: Dissolve Oxetan-3-ol (741 mg, 10.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.
-
Self-Validation Check: Observe the evolution of
gas. Stir the mixture at 0 °C for 30 minutes, or until gas evolution completely ceases, indicating quantitative formation of the oxetan-3-alkoxide[3].
Phase 2: Alkylation
-
Electrophile Addition: While maintaining the reaction at 0 °C, add Ethyl bromoacetate (1.22 mL, 11.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 to 6 hours.
-
Reaction Monitoring: Monitor the reaction progress via TLC (Stain with
; oxetane derivatives often lack UV chromophores) or LC-MS.
Phase 3: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous Ammonium Chloride (
) solution (10 mL)[3]. Caution: Potential for delayed release. -
Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with additional EtOAc (2 × 25 mL).
-
Washing: To remove DMF, wash the combined organic layers comprehensively with distilled water (3 × 30 mL) and brine (30 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude product. -
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 10% to 30% EtOAc in Hexanes) to afford pure ethyl 2-(oxetan-3-yloxy)acetate as a clear oil.
Workflow for the synthesis and isolation of ethyl 2-(oxetan-3-yloxy)acetate.
Reaction Optimization & Troubleshooting
When adapting this protocol for high-throughput library synthesis or scaling up, certain deviations may occur. Table 2 outlines the causality behind common issues and their respective solutions.
Table 2: Troubleshooting and Optimization Matrix
| Observation / Issue | Mechanistic Cause | Optimization Strategy |
| Incomplete Conversion | Trace moisture quenching the alkoxide, or insufficient electrophile reactivity at RT. | Ensure strict anhydrous conditions. Heat the reaction gently to 50–60 °C if RT stirring stalls[3]. |
| Ester Hydrolysis | Adventitious water reacting with the ester under basic conditions. | Use freshly opened anhydrous DMF. Ensure |
| Low Yield / Emulsions | High DMF retention in the organic phase during extraction. | Increase the number of aqueous washes. Alternatively, use a 1:1 mixture of EtOAc/Diethyl Ether for extraction. |
| Alternative Base Needs | Substrate intolerance to strong bases like NaH. | Substitute NaH with Silver(I) Oxide ( |
References
-
Patent Application Publication: US 2015/0166505 A1 (CRAC Channel Inhibitors) Googleapis.com (Patent Archive) URL:[Link]
-
Study on Synthesis Of Oxetan-3-ol Atlantis Press / ResearchGate URL: [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group National Institutes of Health (PMC) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Precision Hydrolysis of Ethyl 2-(oxetan-3-yloxy)acetate
Topic: Hydrolysis of Ethyl 2-(oxetan-3-yloxy)acetate to acid Content Type: Application Note & Protocol
Abstract & Strategic Overview
The hydrolysis of Ethyl 2-(oxetan-3-yloxy)acetate to 2-(oxetan-3-yloxy)acetic acid presents a specific chemoselective challenge in medicinal chemistry.[1] While the oxetane ring—a strained four-membered ether—offers improved metabolic stability and solubility compared to gem-dimethyl groups, it acts as a "loaded spring" chemically.
The core objective is to cleave the ester bond without triggering the thermodynamically favorable ring-opening or isomerization of the oxetane moiety. Standard acidic hydrolysis (e.g., HCl/reflux) is strictly contraindicated as it will rapidly protonate the oxetane oxygen, leading to nucleophilic attack and ring opening to 1,3-diols or polymerization.[1]
This protocol utilizes a Lithium Hydroxide (LiOH) mediated saponification in a THF/Water system.[1][2][3] This "Base-Safe, Acid-Cautious" approach leverages the kinetic stability of oxetanes under basic conditions while employing a controlled, buffered acidification strategy during isolation to prevent acid-catalyzed decomposition.[1]
Chemical Strategy & Mechanism
The reaction proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1] The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which collapses to release the ethoxide leaving group and the carboxylate salt.[1]
Critical Control Points:
-
Basicity: Oxetanes are remarkably stable to base.[4] LiOH is preferred over NaOH or KOH due to its milder nature and better solubility profile in THF/Water mixtures.
-
Temperature: The reaction is conducted at ambient temperature (20–25°C). Heating (>50°C) is avoided to prevent potential base-mediated elimination or isomerization, although oxetanes are generally robust to heat in base.[1]
-
Acidification (The Danger Zone): The product is isolated as a free acid. The transition from the stable carboxylate salt (pH > 10) to the free acid (pH < 4) is the highest risk step. Strong mineral acids (HCl, H₂SO₄) create local regions of extremely low pH, risking protonation of the oxetane oxygen.[1] We utilize Sodium Bisulfate (NaHSO₄) or Citric Acid to buffer the pH transition.
Reaction Scheme
Caption: Workflow for the chemoselective hydrolysis of the ester moiety while preserving the oxetane ring.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| Ethyl 2-(oxetan-3-yloxy)acetate | Substrate | >95% Purity |
| Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) | Reagent | ACS Reagent Grade |
| Tetrahydrofuran (THF) | Solvent | HPLC Grade, non-stabilized preferred |
| Water (H₂O) | Solvent | Deionized / Milli-Q |
| Sodium Bisulfate (NaHSO₄) | Acidifier | 1M Aqueous Solution |
| Dichloromethane (DCM) | Extraction | ACS Grade |
Step-by-Step Procedure
Phase 1: Saponification[1][2][3]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(oxetan-3-yloxy)acetate (1.0 equiv) in a mixture of THF and Water (3:1 ratio).
-
Note: The concentration should be approximately 0.1 M to 0.2 M with respect to the substrate.
-
-
Reagent Addition: Add LiOH·H₂O (1.5 equiv) in a single portion.[1]
-
Observation: The solution may become slightly cloudy initially but should clarify as the reaction proceeds.
-
-
Reaction: Stir vigorously at room temperature (20–25°C) .
Phase 2: Work-up & Isolation (Critical)[1]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) at <35°C to remove the majority of THF. This leaves an aqueous solution of the lithium carboxylate.
-
Washing (Optional): If the starting material was impure, wash the aqueous layer once with diethyl ether or EtOAc to remove non-polar impurities. Discard the organic wash.
-
Acidification: Cool the aqueous residue to 0°C (ice bath).
-
Action: Slowly add 1M NaHSO₄ (or 1M Citric Acid) dropwise with stirring.
-
Target: Adjust pH to 3.0 – 4.0 . Use a calibrated pH meter or narrow-range pH paper.
-
Warning:Do NOT drop below pH 2. Excess acidity will promote ring opening.
-
-
Extraction: Immediately extract the aqueous layer with Dichloromethane (DCM) (3 x solvent volume).[1][5]
-
Why DCM? The product is an ether-acid and is moderately polar; DCM is often more efficient than EtOAc for these small polar molecules.
-
-
Drying: Combine the organic layers, dry over anhydrous Na₂SO₄ , and filter.
-
Concentration: Evaporate the solvent under reduced pressure at <30°C to yield the crude acid.
Expected Yield & Analytical Data
-
Physical State: Colorless to pale yellow oil or low-melting solid.
-
Yield: 85–95% (Quantitative conversion is common).[1]
-
Stability: Store at -20°C. Avoid prolonged storage at room temperature as oxetane-carboxylic acids can slowly isomerize or polymerize [1].
Key NMR Signals (CDCl₃):
-
Oxetane Ring: Two multiplets around δ 4.6–4.9 ppm (4H total, distinctive "roofing" pattern of the oxetane methylenes).[1]
-
Methine: Quintet/Multiplet around δ 4.5 ppm (1H, H-3 of oxetane).[1]
-
Linker: Singlet at δ 4.1–4.2 ppm (2H, -O-CH ₂-COOH).
Troubleshooting & Decision Tree
Caption: Troubleshooting logic for incomplete conversion or degradation.
Safety & Handling
-
Oxetane Toxicity: While specific data for this intermediate may be limited, many alkylating agents and small strained rings show genotoxic potential.[1] Handle with gloves and in a fume hood.
-
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Solvents: THF is a peroxide former; ensure testing prior to distillation or use.
References
-
Unexpected Isomerization of Oxetane-Carboxylic Acids. Source: National Institutes of Health (PMC) / Organic Letters Context:[1] Discusses the instability of oxetane-carboxylic acids and their tendency to isomerize to lactones upon heating or acidic treatment. URL:[Link]
-
Oxetanes as Promising Modules in Drug Discovery. Source: Angewandte Chemie International Edition (Wuitschik et al., Carreira Group) Context:[1] Foundational paper establishing the stability profiles of oxetanes under various medicinal chemistry conditions. URL:[Link][1]
Sources
- 1. US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(Oxetan-3-yl)acetic acid|Research Chemical [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciforum.net [sciforum.net]
Technical Application Note: Selective O-Alkylation of Oxetan-3-ol with Ethyl Haloacetates
Part 1: Strategic Overview & Mechanistic Insight
The Oxetane Advantage in Drug Design
The oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups in modern medicinal chemistry.[1] Specifically, the oxetan-3-ol scaffold offers a unique combination of high metabolic stability, low lipophilicity (
The alkylation of oxetan-3-ol with ethyl haloacetates yields ethyl 2-(oxetan-3-yloxy)acetate , a versatile building block. This intermediate allows for the introduction of the oxetane motif into peptide backbones or the synthesis of novel ether-linked carboxylic acid bioisosteres.
The Synthetic Challenge
The primary challenge in this transformation is the chemoselectivity required to alkylate the secondary hydroxyl group without compromising the strained 4-membered ether ring.
-
Ring Strain: The oxetane ring possesses ~106 kJ/mol of strain energy. While stable to basic conditions, it is susceptible to ring-opening polymerization (ROP) in the presence of Lewis acids or strong electrophiles if not properly controlled.
-
Reagent Reactivity: Ethyl haloacetates possess acidic
-protons ( ). The base must be strong enough to deprotonate the alcohol ( ) but must be used stoichiometrically to prevent Claisen self-condensation of the ester reagent.
Reaction Pathway & Logic
The reaction proceeds via a Williamson Ether Synthesis mechanism (
Figure 1: Mechanistic pathway for the base-mediated O-alkylation of oxetan-3-ol.[2][3][4]
Part 2: Reagent Selection & Optimization Guide
Haloacetate Selection: Bromo- vs. Chloro-
| Reagent | Reactivity | Stability | Recommendation |
| Ethyl Bromoacetate | High ( | Moderate; lachrymator | Preferred. Allows lower reaction temps ( |
| Ethyl Chloroacetate | Low | High | Alternative. Requires higher temps (reflux) or iodide catalysis (Finkelstein), increasing risk of ring opening. |
| Ethyl Iodoacetate | Very High | Low (light sensitive) | Not recommended due to cost and instability. |
Base Selection Matrix
| Base | Solvent | Suitability | Context | |
| NaH (60%) | THF/DMF | 35 | High | Gold Standard. Irreversible deprotonation drives equilibrium. Clean workup. |
| Cs | MeCN/DMF | 10.3 | Medium | Useful for very sensitive substrates, but reaction is slower and requires heat. |
| KO | 17 | Low | Risk of transesterification with the ethyl ester group. | |
| NaOH | Toluene/H | 15.7 | Low | Phase transfer conditions (TBAB) risk ester hydrolysis. |
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" Method (NaH/THF)
Best for: High yield, standard laboratory synthesis, scale-up potential.
Materials:
-
Substrate: Oxetan-3-ol (1.0 equiv)
-
Reagent: Ethyl bromoacetate (1.1 - 1.2 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide) [0.2 M concentration]
-
Quench: Saturated aqueous NH
Cl
Step-by-Step Procedure:
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Base Preparation:
-
Add NaH (1.2 equiv) to the flask.
-
(Optional for high purity): Wash NaH with anhydrous hexanes (
) to remove mineral oil. Decant hexanes carefully. -
Suspend NaH in anhydrous THF (half of total volume). Cool to 0°C in an ice bath.
-
-
Alkoxide Formation:
-
Dissolve Oxetan-3-ol (1.0 equiv) in the remaining THF.
-
Add the alcohol solution dropwise to the NaH suspension at 0°C.
-
Observation: Vigorous evolution of hydrogen gas.
-
Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the sodium alkoxide.
-
-
Alkylation:
-
Add Ethyl bromoacetate (1.1 equiv) dropwise via syringe at 0°C. Do not dump in all at once to avoid localized exotherms.
-
Allow the reaction to warm slowly to Room Temperature (25°C) .
-
Stir for 3–6 hours . Monitor by TLC (stained with KMnO
or Anisaldehyde; oxetanes are not UV active).
-
-
Workup:
-
Cool reaction back to 0°C.
-
Quench carefully with saturated aq. NH
Cl . Note: Do not use HCl, as acidic pH < 3 opens the oxetane ring. -
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases.[5] Extract aqueous layer with EtOAc (
). -
Wash combined organics with Brine , dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.[5]
-
Eluent: Hexanes/EtOAc gradient (typically 10%
40% EtOAc). -
Product: Colorless to pale yellow oil.
-
Protocol B: Mild Base Method (Cs CO )
Best for: Substrates containing base-sensitive functional groups prone to elimination.
-
Dissolve Oxetan-3-ol (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF .
-
Add Cesium Carbonate (Cs
CO ) (2.0 equiv). -
Add Ethyl bromoacetate (1.5 equiv).
-
Heat to 50–60°C for 12–18 hours.
-
Filter off solids through Celite.[5] Concentrate and purify as above.
Part 4: Workflow Visualization
Figure 2: Operational workflow for the NaH-mediated alkylation protocol.
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh and reaction stirs for 30 min before adding bromide. |
| Ring Opening | Acidic workup or contamination | Use Sat. NH |
| Ester Hydrolysis | Wet solvent (Hydroxide formation) | Use strictly anhydrous THF/DMF. Ensure NaH is kept dry. |
| Starting Material Remains | Alkyl chloride used instead of bromide | Switch to Ethyl Bromo acetate. Add NaI (0.1 equiv) as catalyst (Finkelstein in situ). |
Part 6: Safety & Handling
-
Oxetanes: While generally stable, oxetan-3-ol is a strained ring. Avoid contact with strong Lewis acids (e.g., BF
, AlCl ) which trigger rapid polymerization. -
Ethyl Bromoacetate: A potent lachrymator and alkylating agent. Handle only in a functioning fume hood. Wear double nitrile gloves.
-
Sodium Hydride: Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Quench all equipment and residues carefully with isopropanol or ethyl acetate before adding water.
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][6] Angewandte Chemie International Edition, 45(46), 7736–7739.[1] Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(24), 15089–15151. Link
-
Duncton, M. A. (2011). "Minireview: Oxetanes in Drug Discovery." MedChemComm, 2, 1135-1161. Link
Sources
Using Ethyl 2-(oxetan-3-yloxy)acetate as a linker in PROTACs
Application Note & Protocol: Engineering Advanced PROTAC Linkers Using Ethyl 2-(oxetan-3-yloxy)acetate
Document Revision: March 4, 2026 | APAC Regional Research Hub, Singapore Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals
Executive Summary & Mechanistic Insights
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. However, the field faces a persistent bottleneck known as "linkerology." Traditional linker motifs, such as linear alkyl chains and polyethylene glycols (PEGs), often impart excessive lipophilicity, poor oral bioavailability, and high conformational entropy, which can hinder the formation of the critical Ternary Complex (TC) [1].
To overcome these limitations, rational linker design has shifted toward incorporating rigid, polar structural motifs [2]. Ethyl 2-(oxetan-3-yloxy)acetate serves as a highly effective building block for synthesizing oxetane-branched linkers.
The Causality of the Oxetane Advantage:
-
Physicochemical Optimization: The oxetane ring acts as a polar bioisostere for gem-dimethyl groups. Its oxygen atom serves as a hydrogen-bond acceptor, significantly improving aqueous solubility and lowering the logD of the overall PROTAC molecule without adding the excessive flexibility of long PEG chains.
-
Conformational Pre-organization: When Ethyl 2-(oxetan-3-yloxy)acetate is utilized via
-alkylation, the oxetane ring becomes a rigid pendant group on the linker backbone. This steric bulk restricts the dihedral angles of the linker, reducing the entropic penalty during folding and actively favoring the spatial proximity required for POI-PROTAC-E3 ligase ternary complex formation[3].
Figure 1: Mechanism of targeted degradation facilitated by the conformational pre-organization of an oxetane-branched PROTAC.
Quantitative Data: Linker Motif Comparison
To understand the structural impact of incorporating the oxetane motif, we must benchmark it against traditional linear linkers. The table below summarizes the theoretical contributions of different linker fragments to the overall physicochemical profile of a PROTAC.
| Linker Motif | cLogP Contribution | TPSA Contribution (Ų) | Conformational Flexibility | Aqueous Solubility Impact |
| Linear Alkyl (C6) | +3.0 | 0.0 | High (High entropic penalty) | Highly Negative |
| Linear PEG (PEG2) | -0.5 | +27.6 | Very High | Positive |
| Oxetane-Branched | -0.1 | +18.5 | Low (Rigidified backbone) | Highly Positive |
Data synthesis based on standard medicinal chemistry descriptors for PROTAC linker design [4].
Experimental Workflows & Protocols
Because Ethyl 2-(oxetan-3-yloxy)acetate possesses only one primary functional handle (the ethyl ester), it cannot be used as a simple linear spacer. Instead, we utilize an
Protocol 1: -Alkylation (Constructing the Linker Backbone)
Objective: Attach the POI ligand to the oxetane building block.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (10 mL) and diisopropylamine (1.1 eq). Cool to -78°C using a dry ice/acetone bath.
-
Enolate Formation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to form Lithium diisopropylamide (LDA).
-
Substrate Addition: Slowly add Ethyl 2-(oxetan-3-yloxy)acetate (1.0 eq) dissolved in 2 mL anhydrous THF. Stir for 45 minutes at -78°C.
-
Causality: Strict temperature control at -78°C is critical to prevent self-condensation of the ester and to protect the strained oxetane ring from nucleophilic attack by the strong base.
-
-
Alkylation: Add the POI-Ligand-Alkyl-Bromide (0.9 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol 2: Saponification of the Branched Ester
Objective: Unmask the carboxylic acid for E3 ligase conjugation.
-
Solvent System: Dissolve the purified intermediate from Protocol 1 in a 2:1:1 mixture of THF:MeOH:H₂O.
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 12 hours.
-
Causality: Mild basic hydrolysis is strictly required. Acid-catalyzed hydrolysis must be avoided, as strong acids will rapidly ring-open the oxetane to form a 1,3-diol, destroying the intended physicochemical properties of the linker.
-
-
Workup: Acidify carefully to pH 4 using 1M Citric Acid (avoid HCl). Extract with DCM, dry, and concentrate to yield the free carboxylic acid.
Protocol 3: Amide Coupling (Final Assembly)
Objective: Conjugate the E3 ligase ligand (e.g., a Cereblon or VHL binder).
-
Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Causality: The
-carbon is now sterically hindered due to the branching. HATU is chosen over EDC/NHS because it provides superior coupling efficiency for sterically hindered aliphatic acids, minimizing epimerization.
-
-
Conjugation: Add the E3-Ligase-Ligand-NH₂ (1.0 eq). Stir for 4-6 hours.
-
Purification: Dilute with water, extract with EtOAc, and purify the final PROTAC via preparative HPLC.
Figure 2: Synthetic workflow for generating oxetane-branched PROTACs from Ethyl 2-(oxetan-3-yloxy)acetate.
Quality Control & Self-Validation System
To ensure the integrity of the synthesized PROTAC, the following self-validating analytical checks must be performed:
-
¹H-NMR Verification: The intact oxetane ring is the most critical structural feature. Confirm the presence of the oxetane protons, which typically appear as distinct multiplets between 4.50 ppm and 4.80 ppm . If these peaks shift significantly upfield or disappear, it indicates premature ring-opening during the saponification step.
-
LC-MS Profiling: Ensure the mass corresponds to the exact mass of the target PROTAC. A mass shift of +18 Da indicates water addition (oxetane ring opening to a diol).
-
Stability Testing: Oxetane-branched PROTACs should be stored as lyophilized powders at -20°C. Avoid prolonged exposure to acidic buffers (pH < 3) during biological assays to maintain linker integrity.
References
-
Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]
-
Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at:[Link]
Technical Guide: Reduction of Ethyl 2-(oxetan-3-yloxy)acetate to 2-(oxetan-3-yloxy)ethanol
Executive Briefing
The integration of the oxetane ring into molecular scaffolds has become a cornerstone strategy in modern drug discovery. As a highly effective bioisostere for gem-dimethyl and carbonyl groups, the oxetane moiety improves aqueous solubility, reduces metabolic clearance, and lowers the basicity of adjacent amines .
However, synthesizing oxetane-containing building blocks—such as the reduction of ethyl 2-(oxetan-3-yloxy)acetate to 2-(oxetan-3-yloxy)ethanol —presents a unique synthetic challenge. The inherent ring strain of the four-membered heterocycle makes it highly susceptible to Lewis acid-mediated ring-opening. As a Senior Application Scientist, I have designed this protocol guide to navigate these sensitivities, providing you with field-proven, self-validating methodologies that prioritize kinetic control and reagent attenuation to ensure high-fidelity ester reduction without compromising the oxetane core.
Mechanistic Insights & Causality: The Ring-Opening Dilemma
To successfully reduce an oxetane-containing ester, one must understand the causality behind oxetane decomposition. The oxygen atom within the highly strained four-membered ring is nucleophilic and readily coordinates with strong Lewis acids.
When standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are used at ambient temperatures, the aluminum byproducts (e.g., AlH₃) strongly coordinate to the oxetane oxygen. This coordination withdraws electron density, weakening the adjacent C–O bond. Subsequent thermal energy or hydride attack leads to rapid, irreversible ring-opening and complete decomposition of the substrate .
The Strategic Solutions:
-
Reagent Attenuation (The Preferred Route): Utilizing Sodium Borohydride (NaBH₄) in a protic solvent at 0 °C. While NaBH₄ is traditionally considered too mild to reduce standard esters, the unique electronic environment of oxetane-adjacent esters makes this uncommon approach highly fruitful. The boron byproducts lack the aggressive Lewis acidity of aluminum, preserving the ring .
-
Kinetic Control (The Alternative Route): If LiAlH₄ must be utilized, the reaction must be strictly clamped between –30 °C and –10 °C. At these cryogenic temperatures, the system lacks the activation energy required for the ring-opening pathway, allowing the ester reduction to proceed selectively .
Reaction Workflow & Decision Matrix
Reaction workflow and decision matrix for the reduction of oxetane-containing esters.
Quantitative Data: Condition Optimization
The following table summarizes the operational parameters and expected outcomes based on the choice of reducing agent.
| Reducing Agent | Solvent System | Temperature Range | Lewis Acidity Risk | Expected Outcome |
| NaBH₄ | Absolute Ethanol | 0 °C to 25 °C | Low | High yield, intact oxetane ring. |
| NaBH₄ + LiCl | THF / Ethanol | 0 °C to 25 °C | Low-Moderate | Accelerated reduction, intact ring. |
| LiAlH₄ | Anhydrous THF | –30 °C to –10 °C | Moderate | Moderate yield, intact oxetane ring. |
| LiAlH₄ | Anhydrous THF | > 0 °C | High (Critical) | Rapid ring-opening, decomposition. |
Experimental Protocols
Protocol A: Mild Reduction via Sodium Borohydride (Preferred)
This protocol leverages reagent attenuation to provide a safe, high-yielding reduction without risking the integrity of the oxetane core.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Argon gas.
-
Dissolution: Dissolve Ethyl 2-(oxetan-3-yloxy)acetate (1.0 equiv, e.g., 10.0 mmol) in absolute ethanol to achieve a 0.2 M concentration (50 mL).
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.
-
Reagent Addition: Slowly add Sodium Borohydride (NaBH₄, 2.5 equiv, 25.0 mmol) portion-wise over 15 minutes. Causality Note: Gradual addition prevents localized exothermic spikes that could inadvertently provide the activation energy for ring cleavage.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Validate reaction progress via TLC (EtOAc/Hexanes). Validation Note: Because oxetanes lack a strong UV chromophore, use a KMnO₄ stain to visualize the consumption of the ester.
-
Controlled Quenching: Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Causality Note: Oxetanes are highly sensitive to strong Brønsted acids . Never use HCl for quenching, as it will rapidly hydrolyze the ring.
-
Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target 2-(oxetan-3-yloxy)ethanol.
Protocol B: Low-Temperature Reduction via Lithium Aluminum Hydride
Use this protocol only if Protocol A yields incomplete conversion due to specific steric hindrances in downstream derivatives. Strict adherence to cryogenic temperatures is mandatory.
Step-by-Step Methodology:
-
System Preparation: In a rigorously dried flask under Argon, suspend LiAlH₄ (1.2 equiv, 12.0 mmol) in anhydrous THF (30 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetonitrile bath to achieve an internal temperature of –30 °C.
-
Substrate Addition: Dissolve the ester (1.0 equiv, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Ensure the internal temperature never exceeds –15 °C.
-
Reaction: Stir the mixture between –30 °C and –10 °C for 2 hours.
-
Fieser Workup (Self-Validating Quench): To safely neutralize the Lewis acidic aluminum species without introducing Brønsted acids, perform a Fieser workup strictly at –30 °C. For every
grams of LiAlH₄ used, sequentially add:- mL of distilled water (dropwise, extreme caution).
- mL of 15% aqueous NaOH.
- mL of distilled water.
-
Isolation: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 15 minutes until the aluminum salts coagulate into a granular white precipitate. Filter the suspension through a pad of Celite, wash the filter cake generously with THF, and concentrate the filtrate to afford the product.
References
Precision Ring-Opening of Oxetane Ethers: Mechanistic Control and Synthetic Protocols
Strategic Overview: The "Goldilocks" Electrophile
In modern drug discovery, the oxetane ring has ascended from a mere chemical curiosity to a cornerstone bioisostere. Structurally, it serves as a polar, metabolically stable replacement for gem-dimethyl or carbonyl groups, often improving solubility and lowering logD without sacrificing potency [1, 2].
However, for the synthetic chemist, the oxetane ether represents a "Goldilocks" electrophile. With a ring strain energy of ~106 kJ/mol (25.3 kcal/mol), it is significantly more stable than an epoxide (~114 kJ/mol) but far more reactive than tetrahydrofuran (THF) [3]. This unique thermodynamic profile dictates that while oxetanes are stable under physiological conditions, they can be activated for precise nucleophilic substitution reactions under Lewis acid catalysis.
This guide details the protocols for harnessing this strain energy to form C-N, C-O, and C-C bonds, specifically focusing on the suppression of the dominant side reaction: Cationic Ring-Opening Polymerization (CROP) .
Mechanistic Deep Dive: The Push-Pull Requirement
Unlike epoxides, which can often be opened by strong nucleophiles alone, oxetane ethers generally require Lewis Acid (LA) activation to lower the LUMO energy of the C-O bond.
Regioselectivity Rules
The regiochemical outcome is dictated by the interplay between steric hindrance and carbocation stability:
-
Steric Control (
-like): In the absence of strong electronic bias, the nucleophile attacks the less substituted carbon. This is the standard mode for primary/secondary alkyl oxetanes. -
Electronic Control (
-like): If the oxetane possesses a substituent capable of stabilizing a positive charge (e.g., aryl or vinyl groups at the 2-position), attack may occur at the more substituted carbon, especially with strong Lewis acids that promote C-O bond lengthening prior to attack.
The Polymerization Trap
The primary failure mode in oxetane chemistry is CROP. Once an oxetane is protonated or coordinated to a Lewis acid, a second molecule of oxetane can act as the nucleophile, initiating an oligomerization cascade (forming tetramers and polyethers) [4].
Key Control Parameter: To prevent CROP, the concentration of the exogenous nucleophile must be high relative to the substrate, or the substrate must be added slowly to a solution of the catalyst and nucleophile.
Reaction Pathway Visualization
Figure 1: Kinetic competition between nucleophilic substitution (Path A) and cationic ring-opening polymerization (Path B).
Application Protocols
Protocol A: Heteroatom Nucleophiles (C-N / C-O Bond Formation)
Objective: Ring opening of 3,3-disubstituted oxetane with a secondary amine. Challenge: Amines can complex with the Lewis Acid, deactivating the catalyst. Solution: Use of sterically hindered Lewis Acids or lanthanide triflates that tolerate amines.
Materials
-
Substrate: 3,3-Dimethyloxetane (1.0 equiv).
-
Nucleophile: Morpholine (1.2 equiv).
-
Catalyst: Ytterbium(III) triflate [
] (10 mol%) OR Lithium tetrafluoroborate [ ] (1.0 equiv). -
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
Step-by-Step Methodology
-
Catalyst Preparation: Flame-dry a reaction vial under argon. Add
(10 mol%). -
Solvation: Add anhydrous MeCN (concentration 0.2 M relative to substrate).
-
Nucleophile Addition: Add morpholine (1.2 equiv) to the catalyst solution. Stir for 5 minutes at Room Temperature (RT).
-
Note: Pre-mixing catalyst and nucleophile ensures the catalyst is not overwhelmed by the oxetane substrate upon addition.
-
-
Substrate Addition (Critical Step): Add the oxetane substrate dropwise over 10 minutes.
-
Why: Slow addition keeps the instantaneous concentration of free oxetane low, minimizing the chance of an oxetane molecule attacking an activated oxetane (Polymerization).
-
-
Heating: Heat the mixture to 60-80°C. Monitor by TLC or LCMS.
-
Reaction Time: Typically 2–12 hours.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Dry over and concentrate.
Protocol B: Friedel-Crafts Alkylation (C-C Bond Formation)
Objective: Arylation of oxetane to form 3-aryl-1-propanol derivatives.
Challenge: Requires strong Lewis acidity which increases polymerization risk.
Solution: Use of Aluminum tris(pentafluorophenyl) [
Materials
-
Substrate: 2-phenyloxetane.
-
Nucleophile: Electron-rich arene (e.g., Mesitylene, 3.0 equiv).
-
Catalyst:
(1–5 mol%). -
Solvent: Toluene (can act as solvent and nucleophile) or DCM.
Step-by-Step Methodology
-
Inert Environment: Perform in a glovebox or under strict Schlenk conditions (moisture kills the superacid catalyst).
-
Solution A: Dissolve oxetane (1.0 equiv) and arene (3.0 equiv) in DCM.
-
Catalyst Addition: Cool Solution A to 0°C. Add
(dissolved in minimal toluene) dropwise. -
Temperature Control: Allow to warm to RT naturally. Stir for 1–4 hours.
-
Quench: Add 10% triethylamine in MeOH to quench the Lewis acid.
-
Purification: Silica gel chromatography.
-
Self-Validation Check: Check crude NMR for peaks around 3.4–3.6 ppm (polyether backbone) to assess polymerization extent.
-
Data Summary & Optimization
Catalyst Selection Matrix
| Catalyst | Strength | Tolerance | Best For |
| High | Low (poisons with amines) | Alcohols, Thiols, Azides | |
| Medium | High (water/amine tolerant) | Amines, aqueous conditions | |
| Extreme | Low (moisture sensitive) | C-C bond formation, unreactive arenes | |
| High | Medium | Halogenation (opening with |
Troubleshooting Guide (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Broad peaks in | Polymerization (CROP) | Decrease substrate addition rate. Increase nucleophile equivalents. Lower reaction temperature. |
| No Reaction | Catalyst Deactivation | If using amines, switch to Lanthanide triflates. Ensure anhydrous conditions for |
| Regioisomer Mix | Competing Mechanisms | Switch to non-polar solvent to favor |
| Low Mass Balance | Volatility | 3,3-disubstituted oxetanes and their ring-opened products can be volatile. Avoid high-vac drying. |
References
-
Burkhard, J. A., et al. (2010).[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016).[1][3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4][3][2][5][6][7] Chemical Reviews. [Link]
-
Luger, P., & Buschmann, J. (1984).[7] "Structure of Oxetane at 90K." Journal of the American Chemical Society. [Link]
-
Amass, A. J. (1995). "The Cationic Ring Opening Polymerization of Oxetane." Journal of Macromolecular Science. [Link]
-
Pérez-Gómez, M., et al. (2024). "Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3." European Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Application Note: Incorporation of Oxetan-3-yloxy Acetate into Peptide Mimetics for Enhanced Physicochemical Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Scientific Rationale & Mechanistic Causality
The transition of biologically active peptides from in vitro hits to systemic therapeutics is frequently hindered by poor physicochemical properties, notably rapid proteolytic degradation and suboptimal membrane permeability. To overcome these liabilities, the incorporation of strained four-membered cyclic ethers—specifically oxetanes—has emerged as a privileged strategy in modern drug design.
Pioneered by Carreira and colleagues, the oxetane ring serves as a highly effective bioisostere for carbonyl, gem-dimethyl, and morpholine groups . When applied to peptidomimetics, capping the N-terminus or modifying a lysine side-chain with an oxetan-3-yloxy acetate moiety introduces profound physicochemical shifts:
-
Structural & Conformational Causality: The presence of the oxygen atom within the four-membered ring significantly reduces transannular gauche interactions. This results in a pseudo-planar topology that occupies a similar spatial volume to a gem-dimethyl group but with a vastly different electronic profile .
-
Metabolic Shielding: Unlike standard acetyl caps, the oxetan-3-yloxy acetate group provides a dense, sp3-rich steric shield. The unique dipole moment and non-natural architecture disrupt the transition state required by exopeptidases, drastically extending plasma half-life.
-
Solubility Enhancement: The oxetane oxygen is a potent hydrogen-bond acceptor. It enhances aqueous solvation without the lipophilic penalty typically associated with bulky aliphatic capping groups.
(Note: While the incorporated moiety within the mimetic is referred to as an oxetan-3-yloxy acetate group, the free building block utilized during synthesis is ).
Experimental Workflow
The following pathway illustrates the optimized Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating the oxetan-3-yloxy acetate building block.
Workflow for the solid-phase incorporation of oxetan-3-yloxy acetate into peptide mimetics.
Step-by-Step Experimental Protocols
This protocol details the N-terminal capping of a resin-bound peptide. It is designed as a self-validating system, ensuring high-fidelity coupling before proceeding to irreversible cleavage steps .
Protocol A: Building Block Activation
Causality Check: HATU is selected over HBTU because the nitrogen in its HOAt leaving group provides neighboring-group participation (general base catalysis), which is critical for driving the coupling of the slightly sterically hindered oxetan-3-yloxy acetic acid.
-
Calculate Equivalents: For a standard 0.1 mmol resin scale, weigh out 0.2 mmol (2.0 eq) of 2-(oxetan-3-yloxy)acetic acid.
-
Solubilization: Dissolve the building block in 2.0 mL of anhydrous DMF.
-
Activation: Add 0.19 mmol (1.9 eq) of HATU to the solution.
-
Base Addition: Add 0.4 mmol (4.0 eq) of N,N-Diisopropylethylamine (DIPEA). The solution will transition to a pale yellow color, indicating the formation of the active O-acylisourea intermediate. Allow activation to proceed for 3–5 minutes at room temperature.
Protocol B: Solid-Phase Coupling
-
Resin Preparation: Ensure the peptide-resin has been fully deprotected (20% Piperidine in DMF for 2 × 10 min) and thoroughly washed (DMF 5 × 3 mL).
-
Coupling Reaction: Transfer the activated oxetane solution to the reaction vessel containing the swollen resin.
-
Agitation: Agitate the suspension gently at room temperature for 2 to 4 hours.
-
Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless bead indicates successful capping (absence of primary amines). If the beads are blue, repeat the coupling step with fresh reagents.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL).
Protocol C: Cleavage and Global Deprotection
Causality Check: A common concern is the susceptibility of cyclic ethers to acid-catalyzed ring opening. However, the strongly electron-withdrawing nature of the exocyclic oxygen in the oxetan-3-yloxy moiety decreases the basicity of the endocyclic oxetane oxygen. This inductive effect prevents protonation by TFA, rendering the oxetane ring remarkably stable during standard cleavage .
-
Cleavage Cocktail: Prepare a mixture of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v). Note: TIS acts as a carbocation scavenger to prevent re-alkylation of nucleophilic side chains.
-
Reaction: Add 3 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether to precipitate the crude oxetane-modified peptidomimetic.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice with fresh cold ether. Dry under a gentle stream of nitrogen prior to RP-HPLC purification.
Quantitative Physicochemical Profiling
The table below summarizes the typical quantitative improvements observed when transitioning from a standard acetyl-capped mimetic to an oxetan-3-yloxy acetate-capped mimetic.
| Parameter | Standard Acetyl-Capped Mimetic | Oxetan-3-yloxy Acetate-Capped | Causality / Mechanism |
| LogD (pH 7.4) | 1.85 | 1.20 | Reduced lipophilicity due to the polar oxygen atom and sp3-rich character of the oxetane ring. |
| Aqueous Solubility (µM) | 45 | >250 | Enhanced solvation via the strong H-bond accepting capacity of the oxetane oxygen. |
| Plasma Half-Life (t1/2, h) | 2.4 | 8.7 | Steric shielding and altered dipole moment prevent exopeptidase recognition. |
| Exopeptidase Degradation | 65% (at 4h) | <5% (at 4h) | Non-natural capping moiety disrupts the enzyme-substrate transition state geometry. |
References
-
Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006.[Link]
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.[Link]
-
National Center for Biotechnology Information. "2-(Oxetan-3-yloxy)acetic acid." PubChem Compound Summary for CID 84038399, 2025.[Link]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxetane Ring Opening During Ester Hydrolysis
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with oxetane-containing scaffolds. Here, we address the mechanistic challenges of ester hydrolysis in the presence of highly strained oxetane rings and provide field-proven, self-validating protocols to ensure structural integrity during your synthetic workflows.
Mechanistic Context & Causality
The oxetane ring has emerged as a premier polar bioisostere for gem-dimethyl and carbonyl groups, offering improved aqueous solubility, reduced lipophilicity (LogD), and modulated basicity of adjacent amines [1]. However, oxetanes possess significant ring strain (approximately 26 kcal/mol or 106 kJ/mol).
When attempting to hydrolyze an ester in a molecule containing an oxetane, the primary mode of failure is acid-catalyzed ring opening . Under acidic conditions, the oxetane oxygen is readily protonated, transforming it into an excellent leaving group. Subsequent nucleophilic attack by water or solvent at the adjacent carbon relieves the massive ring strain, leading to the irreversible formation of diol or ether byproducts. Conversely, the "categorical instability" of oxetanes is a misconception; under basic conditions, the leaving group would be a high-energy alkoxide, making base-catalyzed ring opening thermodynamically unfavorable [1, 2].
Frequently Asked Questions (FAQs)
Q: Why did my oxetane ring open even though I used a basic hydrolysis protocol?
A: The ring opening likely occurred during the workup phase , not the reaction phase. After basic hydrolysis (e.g., using NaOH or LiOH), the reaction mixture must be acidified to isolate the free carboxylic acid. If you use a strong mineral acid (like concentrated HCl) or allow the local pH to drop below 3 at room temperature, the transiently high proton concentration will rapidly catalyze oxetane ring opening. Always acidify carefully at 0 °C using a weak acid (e.g., 1M NaHSO
Q: Does the substitution pattern of my oxetane affect its stability during hydrolysis?
A: Drastically. 3,3-disubstituted oxetanes exhibit remarkable stability compared to 2-substituted or monosubstituted variants. In 3,3-disubstituted oxetanes, the trajectory for external nucleophiles to attack the C–O
Q: Can I use standard Lewis acids (e.g., BBr
Troubleshooting Workflow & Decision Matrix
To select the optimal hydrolysis conditions, follow the decision tree below based on your substrate's specific oxetane substitution pattern.
Decision tree for selecting ester hydrolysis conditions to prevent oxetane ring opening.
Quantitative Data: Oxetane Stability by Condition
The following table summarizes the expected outcomes when subjecting a standard 3,3-disubstituted oxetane-ester to various hydrolysis conditions.
| Hydrolysis Condition | Reagents & Parameters | Oxetane Integrity | Typical Ester Conversion | Ring-Opened Byproduct |
| Strong Acid | TFA / H | Destroyed | >95% | >85% |
| Mild Acid | AcOH / H | Poor | <50% | 30–50% |
| Strong Base | NaOH (5M), 80 °C | Moderate | >95% | 10–25% |
| Mild Base | LiOH (1.5 eq), THF/H | Excellent | >95% | <2% |
| Enzymatic | CALB Lipase, pH 7.0, 37 °C | Excellent | >90% | Not Detected |
Step-by-Step Experimental Protocols
Protocol A: Mild Basic Hydrolysis (LiOH-Mediated)
This is the gold standard for robust 3,3-disubstituted oxetanes [3]. LiOH provides sufficient hydroxide nucleophilicity for ester cleavage but lacks the harsh alkalinity of concentrated NaOH/KOH, minimizing base-catalyzed degradation.
Self-Validation Checkpoint: Ensure the reaction mixture is completely homogeneous. Biphasic mixtures will stall the hydrolysis, tempting the user to increase temperature, which risks oxetane degradation.
-
Solvent Preparation: Prepare a solvent mixture of THF / MeOH / H
O in a 2:1:1 (v/v/v) ratio. This ensures complete solvation of both the lipophilic organic substrate and the inorganic hydroxide. -
Dissolution: Dissolve the oxetane-containing ester (1.0 equiv) in the solvent mixture (approx. 0.1 M concentration).
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H
O, 1.5 to 2.0 equiv) in one portion. -
Reaction Monitoring: Stir the mixture, allowing it to slowly warm to room temperature. Monitor the reaction via LCMS or TLC every 2 hours. Ester cleavage usually completes within 4–16 hours.
-
Critical Workup (Acidification): Once the starting material is consumed, cool the reaction back to 0 °C. Slowly add a 1M aqueous solution of Sodium Bisulfate (NaHSO
) or 10% Citric Acid dropwise until the pH reaches 4.5–5.0. Do not use HCl. Monitor the pH continuously with pH paper or a calibrated probe. -
Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Protocol B: Enzymatic Hydrolysis (Neutral pH)
For highly sensitive 2-substituted oxetanes or complex polycyclic scaffolds, enzymatic hydrolysis bypasses the oxetane's vulnerability to protonation entirely by operating at a strictly neutral pH.
-
Buffer Preparation: Prepare a 0.1 M Potassium Phosphate buffer solution adjusted exactly to pH 7.0.
-
Substrate Suspension: Suspend the ester (1.0 equiv) in the buffer. If the ester is highly insoluble, add up to 10% (v/v) DMSO or tert-butanol as a co-solvent.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) at a loading of 50–100% w/w relative to the substrate.
-
Incubation: Incubate the mixture at 37 °C with gentle orbital shaking (150–200 rpm). Avoid magnetic stirring, which can physically grind and destroy the immobilized enzyme beads.
-
Monitoring: Monitor via LCMS. Enzymatic reactions may take 24–48 hours depending on steric hindrance near the ester carbonyl.
-
Workup: Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the beads with EtOAc.
-
Isolation: Adjust the pH of the filtrate to 4.5 using 10% Citric Acid at 0 °C, extract with EtOAc, dry over Na
SO , and concentrate.
References
-
Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry, 2023. URL:[Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv, 2024. URL:[Link]
-
Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space Source: Chemical Communications (RSC), 2015. URL:[Link]
Technical Support Center: Ethyl 2-(oxetan-3-yloxy)acetate Stability
This technical guide addresses the stability profile of Ethyl 2-(oxetan-3-yloxy)acetate in acidic media. It is designed for researchers observing unexpected degradation or yield loss during synthesis, workup, or storage.
Status: Active Topic: Acidic Media Stability & Handling Applicable Compound: Ethyl 2-(oxetan-3-yloxy)acetate (CAS: Derivative of 3-hydroxyoxetane) Target Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Dual-Reactivity" Hazard
Ethyl 2-(oxetan-3-yloxy)acetate presents a classic chemoselectivity challenge. The molecule contains two acid-sensitive motifs with competing reactivities:[1]
-
The Ester (Ethyl acetate moiety): Requires activation (acid or base) for hydrolysis.
-
The Oxetane Ring: A strained 4-membered ether (~106 kJ/mol strain energy).[2]
Critical Alert: In aqueous acidic media (pH < 4), the rate of oxetane ring opening often exceeds the rate of ester hydrolysis . Standard acidic protocols (e.g., 1M HCl reflux, HCl/dioxane deprotection) will catastrophic destroy the core scaffold, yielding ring-opened diols or polymeric byproducts before the ester is cleaved.
Troubleshooting Guide (FAQ)
Issue 1: "My product disappeared during ester hydrolysis using 1M HCl."
Diagnosis: Acid-Catalyzed Ring Opening. Technical Explanation: Protonation of the oxetane oxygen is kinetically accessible. Once protonated, the ring strain drives a rapid nucleophilic attack by water (SN2-like) at the adjacent carbon, cleaving the C-O bond. This is irreversible. Solution:
-
Immediate Action: Stop using acid for hydrolysis.
-
Protocol Switch: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C to Room Temperature. Oxetanes are kinetically stable to base because the hydroxide anion is a poor leaving group for ring opening, and the nucleophile (OH⁻) is repelled by the electron-rich ring oxygen.
Issue 2: "I see new impurities developing in my NMR tube (CDCl₃)."
Diagnosis: Trace Acid Degradation (Chloroform Acidity). Technical Explanation: Commercial CDCl₃ often generates trace HCl upon storage/exposure to light. Even ppm levels of HCl can catalyze the ring opening of oxetanes over the duration of an overnight NMR experiment. Solution:
-
Filtration: Pass the CDCl₃ through a small plug of basic alumina or K₂CO₃ before dissolving your sample.
-
Solvent Switch: Use DMSO-d₆ or Benzene-d₆ , which are non-acidic and stabilize the dipole of the oxetane.
Issue 3: "Can I use TFA to remove a Boc group elsewhere in the molecule?"
Diagnosis: High Risk of Solvolysis. Technical Explanation: While Trifluoroacetic Acid (TFA) is common for Boc removal, anhydrous TFA can react with the oxetane to form trifluoroacetate esters (ring opened). Solution:
-
Alternative Reagent: Use TMSOTf / 2,6-lutidine if possible.
-
Mitigation: If TFA is mandatory, perform the reaction at 0°C or lower for the minimum required time, and quench immediately into a vigorous buffer (Sat. NaHCO₃).[3][4] Do not concentrate the acidic solution under heat.
Mechanistic Visualization: Competing Pathways
The following diagram illustrates the kinetic competition between the desired ester hydrolysis and the fatal ring opening in acidic media.
Caption: Kinetic competition in acid. Path A (Ring Opening) is often kinetically favored over Path B (Ester Hydrolysis) due to release of ring strain.
Comparative Stability Data
The following table summarizes the stability of the oxetane moiety under standard laboratory conditions.
| Condition | Reagent System | Stability Rating | Primary Outcome |
| Strong Acid (Aq) | 1M HCl, H₂SO₄, reflux | Critical Failure | Rapid ring opening to 1,3-diols. |
| Strong Acid (Anhyd) | TFA, HCl/Dioxane | Poor | Formation of trifluoroacetates or chlorohydrins. |
| Weak Acid | Acetic Acid, pH 4-5 Buffer | Moderate | Stable at low temp (0°C); degradation at high temp. |
| Base (Hydrolysis) | LiOH, NaOH, KOH | Excellent | Safe. Ester hydrolyzes; ring remains intact. |
| Oxidation | KMnO₄, Jones Reagent | Good | Oxetane is generally resistant to oxidation. |
| Reduction | NaBH₄, H₂/Pd | Good | Stable (unless acidic Pd/C is used). |
Validated Experimental Protocols
Protocol A: Safe Ester Hydrolysis (Base-Mediated)
Purpose: To hydrolyze the ethyl ester to the carboxylic acid without opening the oxetane ring.
-
Dissolution: Dissolve 1.0 eq of Ethyl 2-(oxetan-3-yloxy)acetate in THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add 1.2 eq of LiOH·H₂O dissolved in a minimum amount of water (THF:Water ratio should be ~3:1).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LCMS.
-
Checkpoint: The oxetane ring is stable at pH > 10.
-
-
Workup (CRITICAL):
-
Cool the mixture back to 0°C.
-
Carefully adjust pH to ~5-6 using 1M citric acid or NaH₂PO₄ buffer . Do NOT use strong HCl.[5]
-
Rapidly extract with Ethyl Acetate.
-
Dry organic layer over Na₂SO₄ (neutral) and concentrate at <30°C.
-
Protocol B: Acidic Quench / Workup
Purpose: If an upstream reaction requires an acidic quench, follow this to preserve the ring.
-
Buffer Preparation: Prepare a saturated solution of Ammonium Chloride (NH₄Cl) or a Phosphate Buffer (pH 7).
-
Quenching: Pour the reaction mixture into the cold buffer solution (not the other way around) to ensure the pH never drops locally below 4.
-
Extraction: Extract immediately. Avoid letting the oxetane sit in the aqueous layer for extended periods.
References
-
Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[1][3][6][7][8] Angewandte Chemie International Edition. (Demonstrates the stability profile of 3,3-disubstituted and related oxetanes).
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][6][8] Chemical Reviews. (Comprehensive review covering acid-catalyzed ring opening mechanisms).
-
Litskan, E. V., et al. (2022).[6] "Oxetane as a part of modern medicinal chemistry toolbox."[1][6] ChemRxiv. (Detailed experimental data on oxetane tolerance to hydrolysis conditions).
-
Jenkins, K., et al. (2004). "In situ formation of HCl in Chloroform." Journal of Organic Chemistry. (Reference for CDCl3 acidity issues).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Oxetane Stability & Synthesis
The following technical guide addresses the stability of oxetane rings, specifically focusing on the thermodynamic trap where functionalized oxetanes (particularly oxetane-3-carboxylic acids and related derivatives) spontaneously isomerize into
Topic: Preventing Isomerization and Ring-Opening of Oxetane Motifs Doc ID: OX-ISO-2024-V2 Role: Senior Application Scientist
Executive Summary: The Thermodynamic Trap
Oxetanes are valuable bioisosteres for gem-dimethyl and carbonyl groups due to their ability to lower lipophilicity and improve metabolic stability.[1] However, the oxetane ring possesses significant ring strain (~107 kJ/mol).
While simple 3,3-disubstituted oxetane ethers are relatively robust, oxetane-3-carboxylic acids and their derivatives are intrinsically unstable. They undergo a spontaneous, uncatalyzed isomerization to form
This guide details the mechanism of this isomerization, troubleshooting steps to prevent it, and protocols for handling these sensitive motifs.
The Mechanism: Why Oxetanes Become Lactones
The "isomerization of oxetane ethers to lactones" most commonly refers to the rearrangement of oxetane-3-carboxylic acids . This is an intramolecular nucleophilic substitution.
The Pathway[2][3]
-
Proton Transfer: The carboxylic acid protonates the oxetane oxygen (either inter- or intramolecularly).
-
Nucleophilic Attack: The carboxylate oxygen attacks the methylene group of the oxetane ring.
-
Ring Expansion: The 4-membered ether ring opens and re-closes to form a 5-membered lactone (more stable).
Key Factor: This reaction can occur without external catalysts, often happening during storage or mild heating (e.g., 50°C).
Visualization: The Isomerization Pathway
The following diagram illustrates the transition from the functionalized oxetane to the lactone and the competing Lewis-Acid catalyzed ring opening.
Caption: Figure 1. Spontaneous isomerization of oxetane-3-carboxylic acid to
Troubleshooting Guide & FAQs
Issue 1: "My oxetane starting material turned into a lactone in the bottle."
Diagnosis: You are likely working with oxetane-3-carboxylic acid (or a derivative with a free nucleophile at position 3).[2]
Root Cause: Autocatalysis. The acidity of the carboxylic group is sufficient to protonate the ether oxygen, triggering the rearrangement to the thermodynamically favored
-
Storage: Store as the salt (e.g., Sodium or Potassium carboxylate) or as the ester until the acid is immediately needed. The carboxylate anion is less electrophilic and basic enough to prevent ring protonation.
-
Temperature: Store at -20°C. Isomerization rates increase significantly even at room temperature over weeks.
Issue 2: "I see lactone formation during saponification of my oxetane ester."
Diagnosis: The reaction conditions are too harsh or the workup is acidic. Root Cause: While the ester is stable, the moment the free acid is generated in situ during a hot acidic quench or workup, it isomerizes. Solution:
-
Avoid Acidic Workup: Do not acidify to pH 1-2 to extract the acid. Instead, extract as the salt or carefully adjust to pH 4-5 and extract immediately into a cold organic solvent.
-
Protocol Adjustment: Use LiOH or Ba(OH)2 at room temperature (never reflux). See Protocol A below.
Issue 3: "Can I use Lewis Acids (BF3, AlCl3) with oxetane ethers?"
Diagnosis: General ring instability.[1] Root Cause: Oxetanes are potent Lewis bases.[3] Lewis acids coordinate to the oxygen, activating the ring for opening by even weak nucleophiles (or causing rearrangement to aldehydes/ketones via hydride shifts, known as the Meinwald rearrangement). Solution:
-
Alternative Reagents: Use Brønsted bases or radical chemistry where possible.
-
Steric Shielding: 3,3-disubstituted oxetanes are more stable to Lewis acids than 2-substituted or monosubstituted oxetanes due to the Thorpe-Ingold effect and steric hindrance protecting the oxygen.
Experimental Protocols
Protocol A: Safe Saponification of Oxetane-3-Carboxylates
Objective: Hydrolyze an ester without triggering isomerization to the lactone.
Materials:
-
Oxetane-3-carboxylic acid ethyl ester
-
Lithium Hydroxide (LiOH·H2O)
-
THF/Water (3:1 mixture)
Procedure:
-
Dissolution: Dissolve the ester in THF/Water (3:1) at 0°C .
-
Base Addition: Add 1.1 equivalents of LiOH.
-
Reaction: Stir at 0°C to Room Temperature . Do NOT heat. Monitor by TLC/LCMS.
-
Workup (CRITICAL):
-
Concentrate the THF under reduced pressure (keep bath <30°C).
-
Wash the aqueous layer with ether (to remove unreacted ester).
-
Careful Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl or Citric Acid buffer until pH reaches ~4-5. Do not go to pH 1.
-
Rapid Extraction: Immediately extract with EtOAc (x3).
-
Drying: Dry over Na2SO4 and concentrate in vacuo without heating above 30°C.
-
-
Usage: Use the resulting acid immediately. Do not store for prolonged periods.
Protocol B: Solvent Selection for Oxetane Reactions
Objective: Choose solvents that minimize ring-opening side reactions.
| Solvent Class | Suitability | Notes |
| Ethereal (THF, Et2O) | High | Best choice. Non-nucleophilic and chemically similar. |
| Chlorinated (DCM, CHCl3) | Medium | Generally safe, but trace HCl in old CHCl3 can trigger opening. Pass through basic alumina first. |
| Alcohols (MeOH, EtOH) | Low | Risk: If any acid catalyst is present, alcohols will open the ring to form alkoxy-alcohols. |
| Water | Medium | Safe at neutral/basic pH. Rapid hydrolysis at acidic pH. |
Data Summary: Stability Profile
The following table summarizes the half-life (
| Compound | Condition | Outcome | Stability Risk |
| Oxetane-3-COOH | Solid state, 25°C | Isomerizes to Lactone | High (Weeks) |
| Oxetane-3-COOH | Dioxane/Water, 100°C | Rapid Isomerization | Critical (Hours) |
| Oxetane-3-COOMe | MeOH, 25°C | Stable | Low |
| Oxetane-3-COO- Na+ | Water (pH > 7) | Stable | Low |
| 3,3-Disubst. Oxetane | 1M HCl, 25°C | Slow Ring Opening | Medium |
References
-
Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
-
Key Finding: Defines the spontaneous isomerization of oxetane acids to lactones without external catalysis.[4]
-
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Bellido, M., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.[7][8] Advanced Synthesis & Catalysis. [Link][7]
- Key Finding: Details the Lewis acid sensitivity and rearrangement p
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[9][2][3][5][7][10] [Link]
- Key Finding: Discusses the structural utility and limit
Sources
- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes [spiral.imperial.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ddd.uab.cat [ddd.uab.cat]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Purification of Ethyl 2-(oxetan-3-yloxy)acetate Oil
Welcome to the technical support center for the purification of Ethyl 2-(oxetan-3-yloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to ensure your experiments are both successful and efficient, grounding our recommendations in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions you might have about the stability and handling of Ethyl 2-(oxetan-3-yloxy)acetate before you begin the purification process.
Q1: How stable is the oxetane ring in Ethyl 2-(oxetan-3-yloxy)acetate during purification?
A1: The stability of the oxetane ring is a critical consideration. Generally, the four-membered oxetane ring is more stable than a three-membered epoxide ring but less stable than a five-membered tetrahydrofuran (THF) ring.[1] Its stability is highly dependent on the reaction conditions:
-
Acidic Conditions: The oxetane ring is susceptible to ring-opening under strongly acidic conditions, which can be catalyzed by both protic and Lewis acids.[1] This is a crucial point to consider during aqueous workups and column chromatography on silica gel, which is inherently slightly acidic.[2]
-
Basic Conditions: The oxetane ring is generally stable under basic conditions.[3]
-
Thermal Stress: High temperatures can also lead to the decomposition of the oxetane ring.[4]
Q2: Is the ethyl ester functional group stable during purification?
A2: The ethyl ester group can be sensitive to both acidic and basic hydrolysis.[5]
-
Acid-catalyzed hydrolysis is a reversible reaction that can occur if the compound is heated in the presence of aqueous acid.[6]
-
Base-catalyzed hydrolysis (saponification) is an irreversible reaction that leads to the formation of the carboxylate salt and ethanol.[7] This is a significant consideration during basic aqueous workups.
Given the dual sensitivity of the molecule (oxetane ring to acid, ester to acid and base), it is recommended to maintain a neutral or near-neutral pH during the purification process whenever possible.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of Ethyl 2-(oxetan-3-yloxy)acetate, categorized by the purification technique.
Aqueous Workup and Extraction
Problem: My product seems to be degrading or I have a low yield after aqueous workup.
-
Potential Cause 1: Acid-catalyzed ring-opening of the oxetane. If your workup involves an acidic wash (e.g., with dilute HCl) to neutralize a basic reaction mixture, the oxetane ring may be partially or fully opened, especially if there is localized heating.
-
Suggested Solution:
-
Neutralize the reaction mixture carefully, preferably by adding the quenching agent slowly at a low temperature (e.g., 0 °C).
-
Use a milder acidic solution for neutralization, such as saturated ammonium chloride (NH₄Cl) solution, or a dilute solution of a weak acid like citric acid.
-
Minimize the contact time with the acidic aqueous phase. Promptly move to the extraction step.
-
-
Potential Cause 2: Base-catalyzed hydrolysis of the ethyl ester. If your reaction was performed under strongly basic conditions and the workup involves prolonged exposure to aqueous base, especially at elevated temperatures, saponification of the ester may occur.
-
Suggested Solution:
-
Perform the basic wash, if necessary, at a low temperature.
-
Use a weaker base for washing, such as a saturated sodium bicarbonate (NaHCO₃) solution, which is generally sufficient to remove acidic impurities without causing significant ester hydrolysis.[8]
-
Promptly separate the organic layer after washing.
-
Distillation
Distillation is a common method for purifying Ethyl 2-(oxetan-3-yloxy)acetate, which is a liquid at room temperature. A reported boiling point is 32-34 °C at 1 mbar.[9]
Problem: I am not getting a pure product after distillation; it seems to be co-distilling with an impurity.
-
Potential Cause: Close boiling points of the product and impurities. The most likely impurities are the starting materials, oxetan-3-ol and ethyl bromoacetate. Their atmospheric boiling points are quite similar.
| Compound | Boiling Point (°C at atm. pressure) |
| Oxetan-3-ol | ~153 °C[7][10][11][12] |
| Ethyl bromoacetate | 158-168.5 °C[4][5][6][13] |
| Ethyl 2-(oxetan-3-yloxy)acetate | Estimated > 200°C (based on vacuum distillation data) |
-
Suggested Solution:
-
Fractional Distillation: A simple distillation may not be sufficient to separate compounds with close boiling points. Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.
-
Vacuum Distillation: As the boiling points of the likely impurities and the product are high, distillation under reduced pressure is highly recommended. This will lower the boiling points and minimize the risk of thermal decomposition of the oxetane ring.[4]
-
Monitor the Distillation Carefully: Collect fractions over narrow temperature ranges and analyze each fraction by a suitable method (e.g., TLC, GC-MS, or NMR) to determine its purity.
-
Problem: The product is decomposing in the distillation pot.
-
Potential Cause: Thermal instability at high temperatures. The oxetane ring can be susceptible to thermal decomposition.[4] Also, any residual acidic or basic impurities can catalyze degradation at high temperatures.
-
Suggested Solution:
-
Use High Vacuum: The most effective way to prevent thermal decomposition is to distill at the lowest possible pressure to reduce the boiling point.
-
Neutralize Before Distillation: Ensure that the crude product is free of any acidic or basic residues before heating. A wash with saturated sodium bicarbonate solution followed by a brine wash and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is recommended.
-
Avoid Overheating: Use a heating mantle with a stirrer and a thermometer to ensure uniform heating and to avoid exceeding the required temperature.
-
Column Chromatography
Column chromatography is a powerful technique for purifying polar compounds like Ethyl 2-(oxetan-3-yloxy)acetate.
Problem: My compound is streaking or giving poor separation on a silica gel column.
-
Potential Cause 1: The compound is degrading on the acidic silica gel. Silica gel is slightly acidic and can cause the opening of the oxetane ring.[2]
-
Suggested Solution:
-
Neutralize the Silica Gel: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the eluent.[14] This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (neutral or basic grade) or Florisil.[2]
-
-
Potential Cause 2: Inappropriate solvent system. The polarity of the eluent might be too high or too low, or it may not be suitable for your compound.
-
Suggested Solution:
-
Optimize the Solvent System using TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product. Common solvent systems for polar compounds include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[14] For very polar compounds, a small amount of methanol can be added to the eluent, but be aware that using more than 10% methanol can dissolve the silica gel.[14]
-
Use a Solvent Gradient: Start with a less polar solvent system and gradually increase the polarity during the elution. This will help to first elute the non-polar impurities and then your product, followed by any more polar impurities.
-
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Recommended Solvent Systems for Column Chromatography
| Polarity of Impurities | Recommended Starting Solvent System (v/v) | Gradient To |
| Non-polar | 10% Ethyl Acetate in Hexanes | 50% Ethyl Acetate in Hexanes |
| Moderately Polar | 30% Ethyl Acetate in Hexanes | 80% Ethyl Acetate in Hexanes |
| Polar | 50% Ethyl Acetate in Hexanes | 100% Ethyl Acetate, then 2-5% Methanol in Dichloromethane |
Note: Always perform TLC analysis to determine the optimal solvent system for your specific crude mixture before committing to a large-scale column.[14]
Decision Tree for Purification Strategy
The choice of purification method depends on the scale of your reaction and the nature of the impurities.
Caption: Decision tree for selecting a purification strategy.
By following this guide, you should be well-equipped to troubleshoot common issues in the purification of Ethyl 2-(oxetan-3-yloxy)acetate oil and achieve a high-purity final product.
References
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. [Link]
-
Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]
-
Wikipedia. (2023, December 2). Ethyl bromoacetate. [Link]
-
iChemical. (n.d.). Oxetan-3-ol, CAS No. 7748-36-9. [Link]
-
Mody Chemi Pharma Ltd. (n.d.). Ethyl Bromo Acetate Manufacturer in Mumbai India. [Link]
-
Ferreira, F., et al. (2020). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
-
Sciencemadness. (2020, August 13). Distilling esters with very high boiling points?[Link]
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
PubChem. (n.d.). Ethyl bromoacetate. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
Wikipedia. (2023, November 28). Williamson ether synthesis. [Link]
-
ResearchGate. (2016, July 12). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
- Google Patents. (n.d.).
-
MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. [Link]
-
ScienceOpen. (n.d.). Unexpected isomerization of oxetane-carboxylic acids. [Link]
-
PubChem. (n.d.). Ethyl 2-(oxetan-3-ylidene)acetate. [Link]
- Google Patents. (n.d.).
-
INCHEM. (n.d.). ICSC 0364 - 2-ETHOXYETHYL ACETATE. [Link]
- Google Patents. (n.d.).
-
Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. [Link]
-
ResearchGate. (n.d.). -Thermal decomposition of ethyl acetate. | Download Scientific Diagram. [Link]
-
Patsnap. (2018, December 7). Preparation method for 3-oxetanone. [Link]
-
Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
-
ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 5. modychem.co [modychem.co]
- 6. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Oxetan-3-ol CAS 7748-36-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. Oxetan-3-ol, CAS No. 7748-36-9 - iChemical [ichemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Ethyl bromoacetate manufacturers and suppliers in india [chemicalbook.com]
- 14. Chromatography [chem.rochester.edu]
Troubleshooting low yields in oxetane ether synthesis
Welcome to the Oxetane Ether Synthesis Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis and functionalization of oxetane rings. The four-membered oxetane ring is highly strained (~107 kJ/mol ring strain), making its formation kinetically unfavorable and its preservation challenging under harsh conditions.
This guide abandons generic advice in favor of mechanistic causality. By understanding the thermodynamic and kinetic forces at play, you can troubleshoot low yields, prevent ring-opening, and optimize your etherification workflows.
Diagnostic Workflow for Oxetane Etherification
Before diving into specific protocols, use the logic tree below to diagnose the root cause of your low yields based on your reaction class.
Caption: Diagnostic workflow for troubleshooting low yields in oxetane ether synthesis.
Section 1: Intramolecular Ring Closure (Williamson Etherification)
The most established approach for synthesizing complex oxetane ethers is the intramolecular Williamson etherification of 1,3-halohydrins or 1,3-diol monotosylates[1].
Q: Why am I getting significant oligomerization instead of the desired oxetane ring? A: Causality: The transition state for a 4-exo-tet cyclization is highly strained. At standard reaction concentrations (>0.5 M), the intermolecular collision frequency outpaces the rate of intramolecular cyclization. The alkoxide intermediate will act as a nucleophile against neighboring molecules, leading to polymerization[2]. Solution: You must artificially lower the collision probability by running the reaction under high-dilution conditions (<0.1 M).
Q: My 1,3-diol cyclization yields are low due to elimination byproducts. How do I prevent this? A: Causality: Base-mediated cyclization can undergo competing Grob fragmentation or simple E2 elimination, especially at elevated temperatures[1]. This occurs when the leaving group and the breaking C-C bond adopt an antiperiplanar conformation. Solution: Lower the temperature (0–25 °C) and utilize a bulky base like Potassium tert-butoxide (KOtBu) to sterically hinder intermolecular deprotonation pathways.
Table 1: Impact of Reaction Parameters on Intramolecular Oxetane Formation[2]
| Parameter | Condition | Effect on Oxetane Yield | Mechanistic Rationale |
| Concentration | High (>0.5 M) | Decreased | Favors intermolecular polymerization over cyclization. |
| Concentration | Low (<0.1 M) | Increased | Kinetically favors intramolecular 4-exo-tet cyclization. |
| Temperature | High (>80 °C) | Decreased | Promotes Grob fragmentation and E2 elimination. |
| Temperature | Low (0–25 °C) | Increased | Minimizes elimination side reactions. |
Protocol 1: High-Dilution Intramolecular Williamson Etherification
Self-Validating System: This protocol isolates the activation step from the cyclization step, ensuring you do not trigger premature polymerization.
-
Selective Activation: Dissolve the 1,3-diol precursor in anhydrous dichloromethane (DCM). Add 1.1 equiv of p-toluenesulfonyl chloride (TsCl) and 1.5 equiv of pyridine. Stir at 0 °C for 4 hours.
-
Validation Check: Analyze an aliquot via TLC and
H NMR. The disappearance of the primary hydroxyl proton and the downfield shift of the adjacent methylene protons confirm successful monotosylation. Do not proceed until starting material is consumed.
-
-
High Dilution: Concentrate the crude mixture in vacuo (keeping the bath <30 °C to prevent thermal degradation) and redissolve the monotosylate in anhydrous tetrahydrofuran (THF) to achieve a strict concentration of 0.05 M.
-
Cyclization: Cool the solution to 0 °C. Slowly add 1.2 equiv of KOtBu dropwise over 30 minutes.
-
Workup & Isolation: Stir for 2 hours at 0 °C. Quench with saturated aqueous NH
Cl. Extract with diethyl ether, dry over Na SO , and purify via flash chromatography.
Section 2: Intermolecular Etherification (Functionalizing Oxetanols)
When incorporating an existing oxetane ring into a larger drug scaffold, researchers often attempt to alkylate 3-aryl-oxetanols or 3-hydroxyoxetane using Brønsted acid catalysis[3].
Q: I am using Brønsted acid catalysis to alkylate alcohols with 3-aryl-oxetanols, but my yields plateau around 40-50%. Why? A: Causality: The acid-catalyzed etherification of 3-aryl-oxetanols proceeds via a relatively stable tertiary benzylic carbocation. However, this reaction is inherently reversible. The water generated during the forward reaction acts as a competing nucleophile, driving the equilibrium backward to the starting oxetanol[3]. Solution: You must manipulate Le Chatelier's principle. Use an excess of the limiting reagent (e.g., 2–3 equivalents of the alcohol nucleophile) and physically sequester the generated water using molecular sieves.
Table 2: Brønsted Acid-Catalyzed Alkylation Yields (3-Aryl-oxetanol + Alcohol)[3]
| Alcohol Nucleophile | Equivalents | Temperature | Yield (%) | Observation |
| 3-Phenylpropanol | 1.0 equiv | 50 °C | 17% | Significant oxetanol recovered due to reversibility. |
| 3-Phenylpropanol | Excess | 50 °C | 66% | Equilibrium successfully shifted toward ether product. |
| Cyclohexanol | Excess | 50 °C | 52% | Steric hindrance slightly reduces carbocation trapping efficiency. |
| Ethanol | Excess | 50 °C | 55% | Efficient trapping by small primary alcohol. |
Protocol 2: Brønsted Acid-Catalyzed Synthesis of Oxetane Ethers
Self-Validating System: This protocol utilizes physical water removal to prevent equilibrium stalling.
-
Setup: In a flame-dried reaction vial, add 3-aryl-oxetanol (1.0 equiv) and the target alcohol nucleophile (3.0 equiv). Add freshly activated 3Å molecular sieves (200 mg/mmol) to the vial.
-
Acid Addition: Add 10 mol% of p-toluenesulfonic acid (p-TsOH) at room temperature. Dilute with anhydrous toluene to a concentration of 0.3 M relative to the oxetanol.
-
Heating & Shifting Equilibrium: Heat the mixture to 50 °C for 12 hours.
-
Validation Check: Perform a TLC analysis (staining with KMnO
). If the oxetanol spot persists unchanged after 4 hours, the equilibrium has stalled. Add a fresh batch of 3Å molecular sieves to restart the forward progress.
-
-
Neutralization: Cool to room temperature and immediately add 3 drops of triethylamine. Crucial: Neutralizing the acid before aqueous workup prevents the reverse hydrolysis reaction from occurring in the separatory funnel.
-
Isolation: Filter through a Celite pad to remove sieves, concentrate in vacuo, and purify by column chromatography.
Section 3: Advanced Cross-Coupling of 3-Hydroxyoxetane
Q: I am trying to couple 3-hydroxyoxetane with an aryl halide, but standard Buchwald-Hartwig conditions are failing. How do I achieve this C-O coupling?
A: Causality: 3-hydroxyoxetane is a notoriously poor nucleophile. Under the harsh basic conditions and prolonged heating required for traditional transition-metal cross-coupling, the secondary alcohol undergoes rapid
Protocol 3: Photoredox C-O Coupling via Aryl Thianthrenium Salts
Self-Validating System: This modern approach uses visual cues (LED irradiation) and mild conditions to protect the oxetane ring.
-
Pre-activation: Convert your target arene to the corresponding aryl thianthrenium salt (1.0 equiv) following standard thianthrenation protocols[4].
-
Reaction Assembly: In a transparent vial, combine the aryl thianthrenium salt (1.0 equiv), 3-hydroxyoxetane (2.0 equiv), CuTC (1.0 equiv), Na
CO (1.0 equiv), and 1 mol% of the photoredox catalyst [Ir[dF(CF )ppy] (dtbpy)PF ]. -
Solvent & Degassing: Add anhydrous acetonitrile (MeCN) and degas the mixture via three freeze-pump-thaw cycles.
-
Irradiation: Irradiate the mixture using a 34 W blue LED at 30 °C for 2 hours.
-
Validation Check: The reaction mixture should exhibit the characteristic luminescence of the Iridium catalyst. A color shift or precipitation of copper salts indicates the successful generation of the aryl radical and subsequent C-O bond formation.
-
-
Workup: Dilute with ethyl acetate, wash with brine, dry over Na
SO , and purify via chromatography.
References
- Product Class 3: Oxetanes and Oxetan-3-ones Source: Thieme E-Books URL
- 3-(1-Ethoxyethoxy)
- Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: RSC Publishing URL
- Source: d-nb.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 3-(1-Ethoxyethoxy)oxetane, CAS 85328-36-5 [benchchem.com]
- 3. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
Oxetane-3-yloxy Derivatives: Technical Support & Troubleshooting Center
Welcome to the Application Scientist Support Portal. The incorporation of oxetane-3-yloxy motifs has revolutionized modern drug discovery. By acting as bioisosteres for gem-dimethyl, carbonyl, and tert-butyl groups, oxetane rings can increase aqueous solubility by up to 4000-fold while simultaneously reducing metabolic liabilities and lipophilicity (LogD)[1].
However, the inherent ring strain of this four-membered cyclic ether introduces unique synthetic and formulation challenges. This technical guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causal explanations for degradation, and self-validating protocols to ensure the thermal and chemical stability of oxetane-3-yloxy derivatives.
Fundamental Stability Profile
To predict the thermal and chemical behavior of oxetane-3-yloxy derivatives, one must first understand the thermodynamics of the ring system. The stability of small-ring heterocycles is dictated by ring strain (angle compression and torsional strain), which directly influences the activation energy required for ring-opening reactions[2].
Quantitative Comparison of Cyclic Ethers
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Ring Strain (kJ/mol) | General Chemical Stability Profile |
| Epoxide (Oxirane) | 3 | 27.3 | 114 | Highly reactive; susceptible to mild nucleophiles and thermal stress. |
| Oxetane | 4 | 25.5 | 107 | Moderately stable; susceptible to acids and strong hydrides; stable in base[2]. |
| Tetrahydrofuran (THF) | 5 | 5.6 | 23 | Highly stable; widely used as a solvent; resists ring-opening. |
Data synthesized from BenchChem stability assessments[2].
Frequently Asked Questions (FAQs)
Q: Why do oxetane-3-yloxy compounds sometimes degrade during high-temperature reflux, even in neutral solvents? A: Pure thermal degradation of oxetanes in the gas phase requires temperatures exceeding 150°C. However, in solution, "thermal degradation" is almost always a catalyzed process. The oxetane oxygen is a strong Lewis base. At elevated temperatures (60–80°C), trace electrophiles in the solvent, Lewis acidic transition metal catalysts (e.g., Pd or Cu species), or even mildly acidic silanol groups on glassware can coordinate to the oxygen[2]. This coordination creates a formal positive charge on the oxygen, drastically lowering the activation barrier for C–O bond cleavage and triggering unimolecular or bimolecular ring-opening.
Q: How does the stability of oxetane-3-yloxy derivatives compare to standard 3,3-disubstituted oxetanes? A: Generally, 3,3-disubstituted oxetanes are highly robust because they lack α-protons and benefit from steric shielding[2]. The oxetane-3-yloxy derivative features an exocyclic oxygen atom. While this oxygen provides beneficial hydrogen-bond acceptor properties for drug targets, its inductive electron-withdrawing nature can slightly alter the electronics of the ring. Nevertheless, like 3,3-disubstituted oxetanes, they remain highly stable under basic hydrolysis (even at 60°C)[3], but require strict temperature control during strong reductive or acidic conditions.
Q: Can I use standard oxidative conditions (e.g., Swern, Dess-Martin) in the presence of an oxetane-3-yloxy group? A: Yes. Qualitative and quantitative assessments demonstrate that the oxetane ring is highly robust under oxidative conditions[2]. Unlike THF, which readily forms explosive peroxides via radical abstraction of α-protons, the steric and electronic environment of oxetane-3-yloxy derivatives significantly hinders this pathway, making them stable during standard alcohol oxidations.
Troubleshooting Guide: Common Experimental Failures
Issue 1: Severe Degradation During Ester/Amide Reduction
Symptom: When attempting to reduce an ester or amide adjacent to an oxetane-3-yloxy group using
-
Temperature Control: Lower the reaction temperature to between –30°C and –10°C. At this temperature, the reduction of the carbonyl is kinetically favored over oxetane ring-opening[4].
-
Reagent Substitution: If the substrate permits, switch to a milder hydride source such as
. can be safely employed at 0°C without compromising the oxetane ring[4].
Issue 2: Poor Yield During High-Temperature Cross-Coupling
Symptom: Suzuki or Buchwald-Hartwig couplings at 100°C result in loss of the oxetane-3-yloxy moiety.
Root Cause: The combination of high thermal stress and the presence of Lewis acidic metal centers (or acidic byproducts from ligand degradation) catalyzes C–O bond cleavage.
Corrective Action: Utilize highly active, sterically bulky precatalysts (e.g., Buchwald precatalysts) that allow the cross-coupling to proceed at lower temperatures (40–60°C). Ensure the reaction medium is strictly basic (e.g., using
Visual Workflows
Workflow for Forced Degradation Assessment of Oxetanes.
Troubleshooting Logic Tree for Reductive Degradation.
Validated Experimental Protocols
Protocol A: Self-Validating Low-Temperature Reduction of Oxetane Esters
Purpose: To reduce an ester functionality without compromising the oxetane-3-yloxy ring.
Causality Check: By running this reaction at –30°C, we kinetically freeze the
-
Preparation: Flame-dry a Schlenk flask under argon. Add the oxetane-3-yloxy ester (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Internal Standard Addition: Add 0.1 equiv of 1,3,5-trimethoxybenzene as an internal NMR standard. Validation step: This allows for precise quantitative yield determination of the intact ring post-reaction.
-
Cooling: Submerge the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to exactly –30°C.
-
Reagent Addition: Dropwise, add a 1.0 M solution of
in THF (1.2 equiv). Monitor the internal temperature to ensure it does not exceed –20°C during the exothermic addition. -
Monitoring: Stir for 2 hours at –30°C. Quench a 50 µL aliquot into wet ether and analyze via TLC (stain with
). The oxetane ring will not stain strongly, but the starting ester and product alcohol will. -
Fieser Workup (Crucial for Stability): Quench the reaction strictly at –30°C by sequentially adding
mL of water, mL of 15% NaOH, and mL of water (where is the grams of used). Causality: This basic workup prevents any acid-catalyzed ring opening during product isolation[3]. -
Isolation: Warm to room temperature, filter the granular aluminum salts, and concentrate the filtrate.
Protocol B: Forced Thermal & Acidic Degradation Assay
Purpose: To determine the exact thermal and pH boundaries of a novel oxetane-3-yloxy drug candidate prior to formulation.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the oxetane-3-yloxy derivative in an HPLC-grade co-solvent (e.g., 50:50 Acetonitrile:Water).
-
Stress Aliquots:
-
Neutralization & Analysis: Neutralize the acidic and basic samples. Inject 10 µL of each into an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid—Note: brief exposure to 0.1% formic acid during HPLC transit is kinetically too fast to degrade the oxetane).
-
Validation: Compare the Area Under the Curve (AUC) of the parent mass against the control. The appearance of a mass corresponding to
indicates water addition via ring-opening.
References
- Assessing the stability of the oxetane ring under various chemical conditions - Benchchem BenchChem URL
- Full article: Synthetic oxetanes in drug discovery: where are we in 2025?
- Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate ResearchGate URL
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv ChemRxiv URL
Sources
Technical Support Center: Handling Moisture Sensitivity in Oxetane Alkylation Reactions
Welcome to the technical support center for oxetane alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with moisture-sensitive reagents in the synthesis of oxetane-containing molecules. The unique reactivity of the strained four-membered oxetane ring presents both opportunities and challenges, with moisture often being a critical, yet overlooked, variable that can dictate the success or failure of a reaction.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose issues, optimize your reaction conditions, and achieve reproducible, high-yielding results.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding moisture sensitivity in oxetane alkylations.
Q1: Why are oxetane alkylation reactions so sensitive to moisture?
A1: The primary reason for moisture sensitivity lies in the high reactivity of the organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, that are commonly used for the nucleophilic ring-opening of oxetanes.[3][4][5][6][7] These reagents are powerful bases and nucleophiles.[5][7]
-
Reaction with Water: Water is a protic solvent and will readily protonate the highly basic organometallic reagent, quenching it and rendering it inactive for the desired alkylation.[8][9] For example, a Grignard reagent will react with water to form an alkane and a magnesium salt, effectively destroying the nucleophile.[8]
-
Side Reactions: The presence of water can also lead to undesired side reactions. For instance, in Lewis acid-catalyzed reactions, water can compete with the oxetane for coordination to the Lewis acid, deactivating the catalyst and inhibiting the reaction.[10]
Q2: I'm using a commercially purchased "anhydrous" solvent. Is that sufficient to prevent moisture-related issues?
A2: While commercially available anhydrous solvents are a good starting point, they should not be considered completely free of moisture, especially once the bottle has been opened.[11] These solvents can absorb atmospheric moisture over time.[11] For highly sensitive reactions, it is best practice to dry the solvent immediately before use.[11]
Q3: What are the tell-tale signs that moisture has compromised my oxetane alkylation reaction?
A3: Several observations can point towards moisture contamination:
-
Low or No Product Yield: This is the most common sign. If the organometallic reagent has been quenched by water, it cannot react with the oxetane.
-
Recovery of Starting Material: A significant amount of unreacted oxetane at the end of the reaction is a strong indicator that the nucleophile was not present in a sufficient amount, likely due to quenching.
-
Formation of Byproducts: The presence of alkanes (from the protonation of the organometallic reagent) or diols (from the ring-opening of the oxetane by water under certain conditions) can indicate moisture contamination.[12]
-
Inconsistent Results: If you are experiencing significant variability in yield between batches, inconsistent moisture control is a likely culprit.[13]
Q4: How does the reactivity of oxetanes compare to other cyclic ethers like epoxides and THF in the context of moisture-sensitive alkylations?
A4: The reactivity of cyclic ethers towards nucleophilic ring-opening is largely dictated by their ring strain.
-
Epoxides (3-membered ring): Have the highest ring strain and are therefore the most reactive towards ring-opening by organometallic reagents.[4][14][15]
-
Oxetanes (4-membered ring): Possess significant ring strain, making them more reactive than their five-membered counterparts, but less reactive than epoxides.[3][4][14][16] This moderate reactivity makes them valuable synthetic intermediates.[17]
-
Tetrahydrofuran (THF, 5-membered ring): Has minimal ring strain and is generally unreactive towards ring-opening by Grignard or organolithium reagents.[14][15] This is why THF is a common solvent for these reactions.
II. Troubleshooting Guides
This section provides detailed protocols and logical workflows to diagnose and solve specific problems encountered during oxetane alkylation reactions.
Troubleshooting Workflow for Failed Oxetane Alkylation
If you are experiencing low to no yield in your reaction, follow this diagnostic workflow to identify the source of the problem.
Caption: Troubleshooting workflow for failed oxetane alkylation reactions.
Guide 1: Ensuring Anhydrous Reaction Conditions
The meticulous exclusion of water is paramount for successful oxetane alkylation.[18] This requires a multi-faceted approach encompassing glassware preparation, solvent purification, and inert atmosphere techniques.
Protocol 1: Rigorous Drying of Glassware
Glass surfaces have a microscopic layer of adsorbed water that must be removed.[18][19]
A. Oven Drying:
-
Disassemble all glassware components.
-
Place the glassware in an oven at a minimum of 120°C for at least 4 hours, though overnight is preferable.[11][18]
-
Assemble the apparatus while it is still hot and immediately place it under a stream of inert gas (e.g., nitrogen or argon) to cool.[11][20] This prevents atmospheric moisture from re-adsorbing onto the cooling glass surfaces.
B. Flame Drying (for more rapid preparation):
-
Assemble the glassware, including a stir bar.
-
Secure the apparatus on a stand in a fume hood.
-
Gently heat the entire surface of the glassware with a heat gun or a Bunsen burner until it is hot to the touch.[19] You may initially see fogging on the inside of the glass as water vaporizes and condenses on cooler spots; continue heating until this fog is completely gone.[19]
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
Protocol 2: Solvent Purification
Even "anhydrous" grade solvents require further drying for highly sensitive reactions.
A. Drying with Molecular Sieves:
-
Activate 3Å or 4Å molecular sieves by heating them in an oven at >200°C for several hours under vacuum.
-
Allow the sieves to cool in a desiccator.
-
Add the activated sieves to the solvent (approximately 5-10% by weight/volume) in a sealed container.[18]
-
Allow the solvent to stand over the sieves for at least 24-48 hours before use.[21][22]
B. Distillation from a Drying Agent: This is a highly effective method for achieving very low water content.[21] The choice of drying agent depends on the solvent.
| Solvent Type | Recommended Drying Agent | Key Considerations |
| Ethers (e.g., THF, Diethyl Ether) | Sodium/Benzophenone | The formation of a deep blue or purple color indicates anhydrous conditions.[11] |
| Hydrocarbons (e.g., Toluene, Hexane) | Calcium Hydride (CaH₂) | Reacts with water to produce hydrogen gas; perform in a well-ventilated hood.[21] |
| Halogenated Solvents (e.g., DCM) | Calcium Hydride (CaH₂) | Refluxing over CaH₂ is an effective method.[22] |
Experimental Setup for Solvent Distillation:
Caption: A simplified workflow for solvent distillation under an inert atmosphere.
Protocol 3: Maintaining an Inert Atmosphere
An inert atmosphere prevents atmospheric moisture and oxygen from entering the reaction.[8][23]
A. Using a Schlenk Line:
-
Assemble the dried glassware and connect it to the Schlenk line.
-
Perform at least three "purge-and-refill" cycles: evacuate the flask under vacuum and then backfill with an inert gas like argon or nitrogen.[23] This process effectively removes atmospheric gases.
B. Using Balloons:
-
For less stringent requirements, a balloon filled with nitrogen or argon can be used to maintain a positive pressure of inert gas.[24][25][26]
-
Flush the reaction flask with the inert gas from the balloon for several minutes using an outlet needle to displace the air.[24][26]
-
Remove the outlet needle, leaving the balloon in place to maintain a slight positive pressure.
Guide 2: Addressing Reagent-Specific Issues
Even with perfect technique, problems can arise from the reagents themselves.
Problem: The reaction fails to initiate, and starting materials are recovered.
-
Possible Cause: The organometallic reagent may have degraded due to improper storage or handling.
-
Solution: Titrate the organometallic reagent before use to determine its active concentration. A common method for titrating organolithium reagents involves using diphenylacetic acid.[9] For Grignard reagents, various titration methods are available. Adjust the amount of reagent used based on the titration result.
Problem: Significant amounts of byproducts are observed, suggesting Grob fragmentation.
-
Possible Cause: While more common in the synthesis of oxetanes via intramolecular cyclization, fragmentation pathways can sometimes compete with the desired alkylation, especially with certain substrates or under harsh conditions.[27][28]
-
Solution:
-
Lower the reaction temperature: This may favor the desired SN2 pathway over elimination.[27]
-
Use a milder, less hindered base/nucleophile if applicable. [27]
-
Consider catalytic additives: For Grignard reactions with oxetanes, the addition of a copper catalyst can allow the reaction to proceed under milder conditions, potentially reducing side reactions.[14][15]
-
III. Mechanistic Considerations
Understanding the underlying mechanisms can provide insight into potential points of failure.
Mechanism: Nucleophilic Ring-Opening of Oxetane
The reaction proceeds via an SN2 mechanism where the nucleophilic carbon of the organometallic reagent attacks one of the electrophilic carbons of the oxetane ring, leading to ring-opening. The driving force for this reaction is the relief of the significant ring strain in the four-membered oxetane.[3][16]
Caption: General mechanism for the Grignard alkylation of oxetane.
Undesired Reaction: Quenching by Water
This is the most common failure mode. The highly basic organometallic reagent reacts with water in an acid-base reaction that is much faster than the desired nucleophilic attack on the oxetane.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 3. Grignard reagents react slowly with oxetane to produce primary alcohols. .. [askfilo.com]
- 4. vaia.com [vaia.com]
- 5. 有机锂试剂 [sigmaaldrich.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. resources.saylor.org [resources.saylor.org]
- 8. fiveable.me [fiveable.me]
- 9. people.uniurb.it [people.uniurb.it]
- 10. How to Select Lewis Acid for Polymerization? [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Drying | Basic laboratory procedures II | Fundamental laboratory techniques [biocyclopedia.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. Air-free technique - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Controlling side reactions in oxetane ester saponification
Subject: Controlling Side Reactions & Stability Protocols Ticket ID: OX-SAP-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Saponification of oxetane esters—particularly oxetane-3-carboxylates —presents a paradox. The oxetane ring is kinetically stable to nucleophiles (bases) due to poor orbital overlap for
The majority of experimental failures in this workflow are not due to the saponification reaction itself, but rather the workup and isolation phases where inadvertent acid catalysis triggers catastrophic ring opening. This guide provides the protocols required to navigate this stability window.
Module 1: Troubleshooting & FAQs
Issue 1: "My product disappeared during workup."
Diagnosis: Acid-Catalyzed Ring Opening.
The Mechanism: You likely used 1M HCl or a strong acid to protonate the carboxylate salt. The oxetane oxygen is a Lewis base (
-
The Fix: Never drop the pH below 4.0.
-
Protocol Adjustment: Replace strong mineral acids with Citric Acid (10% w/v) or a Phosphate Buffer (pH 5.5) during the acidification step.
Issue 2: "The reaction is stalled at 50% conversion after 24 hours."
Diagnosis: Steric Shielding (The "Puckering" Effect). The Mechanism: Oxetane rings are not planar; they exist in a puckered conformation. In 3,3-disubstituted oxetanes (common in drug discovery as gem-dimethyl bioisosteres), the substituents project axially/equatorially, creating significant steric bulk around the ester carbonyl.
-
The Fix: Switch from NaOH to LiOH and increase solvent polarity.
-
Why LiOH? Lithium acts as a Lewis acid, coordinating to the carbonyl oxygen. This activates the carbonyl for nucleophilic attack by hydroxide, effectively overcoming the steric barrier that sodium or potassium cannot surmount [1].
Issue 3: "I see a homoallylic alcohol byproduct."
Diagnosis: Base-Induced Elimination (Grobb-type Fragmentation). The Mechanism: Under vigorous heating or using very strong bases (e.g., KOH in refluxing alcohols), the ring can undergo an E2-type elimination or fragmentation, particularly if the 3-position has a leaving group or if the ring strain release drives the C-O bond cleavage.
-
The Fix: Maintain temperature
. If higher temperatures are required for hindered substrates, ensure the solvent system is strictly binary (THF/Water) to suppress elimination pathways favored by alcoholic solvents.
Module 2: The "Gold Standard" Protocol
This protocol is validated for ethyl oxetane-3-carboxylate and its 3-substituted derivatives.
Reagents & Conditions
| Component | Specification | Purpose |
| Base | LiOH·H₂O (2.0 - 3.0 equiv) | Mild, coordinating cation accelerates rate without harshness. |
| Solvent | THF : Water (3:1 v/v) | Homogeneity is critical. THF solubilizes the organic ester; water solvates the hydroxide. |
| Temperature | 0°C to 23°C | Start cold. Only warm to RT if monitoring shows <10% conversion after 1h. |
| Quench | 10% Citric Acid | Buffers pH to ~4–5, protonating the acid without opening the ring. |
Step-by-Step Workflow
-
Dissolution: Dissolve the oxetane ester (1.0 equiv) in THF (0.2 M concentration).
-
Saponification: Add pre-dissolved aqueous LiOH (2.5 equiv) dropwise at 0°C.
-
Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC or LCMS.
-
Checkpoint: If reaction stalls, add MeOH (10% volume) to increase solubility, but do not heat above 40°C.
-
-
Workup (The Critical Step):
-
Cool the mixture to 0°C.
-
Slowly add 10% Citric Acid until the aqueous phase pH reaches 5.0 .
-
Note: Do not use pH paper alone; use a calibrated probe if possible.
-
-
Extraction: Extract immediately with EtOAc or DCM/iPrOH (3:1) for polar acids.
-
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).
Module 3: Decision Logic & Mechanism Visualization
The following diagram illustrates the critical decision nodes where side reactions occur and how to avoid them.
Figure 1: Decision tree for oxetane saponification. Red nodes indicate failure points due to ring instability; Green nodes indicate the safe operating window.
References
-
Wuitschik, G., et al. (2006).[1][2][3] Oxetanes as Promising Modules in Drug Discovery.[1][2][3][4][5][6] Angewandte Chemie International Edition, 45(46), 7736–7739.[1][2][3] [3]
-
Wuitschik, G., et al. (2010).[1][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][4]
-
Bull, J. A., et al. (2016).[6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[6] [6]
-
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][3][4][5][7][8] Angewandte Chemie International Edition, 49(48), 9052–9067.[1]
Sources
- 1. scholar.google.de [scholar.google.de]
- 2. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Oxetane-3-yloxy Acetate Reaction Optimization & Solvent Selection Support Center
Welcome to the Technical Support Center for oxetane-3-yloxy acetate workflows. This guide is engineered for researchers, scientists, and drug development professionals who require high-fidelity protocols for handling oxetane-containing intermediates.
Introduction: The Causality of Oxetane Reactivity
Oxetanes have emerged as highly valuable motifs in medicinal chemistry, frequently deployed as polar, metabolically stable bioisosteres for gem-dimethyl and carbonyl groups. However, the oxetane core possesses a large ring strain of approximately 25.5 kcal/mol—comparable to oxiranes (27.3 kcal/mol) and significantly higher than tetrahydrofuran (5.6 kcal/mol) ([1]).
When working with oxetane-3-yloxy acetate (or synthesizing it from oxetan-3-ol), solvent and reagent selection is not merely a matter of solubility; it is a critical determinant of structural integrity. While 3,3-disubstituted oxetanes exhibit enhanced stability because the trajectory of external nucleophiles toward the C–O σ* antibonding orbital is sterically hindered, the electronegativity of the oxygen atom makes the ring highly susceptible to acid-catalyzed degradative processes ([2]). The presence of internal nucleophiles or the use of inappropriate protic/acidic solvents will rapidly catalyze ring cleavage into 1,3-diol byproducts.
Troubleshooting Guides & FAQs
Q1: Why is my oxetane-3-yloxy acetate decomposing into 1,3-diol byproducts during deprotection or workup?
Symptom: LC-MS or NMR analysis shows a mass/shift corresponding to a 1,3-diol derivative rather than the intact oxetane ester. Causality: The oxetane ring is highly sensitive to Brønsted and strong Lewis acids. In acidic solvents or during acidic aqueous workups (e.g., using HCl or H₂SO₄), the oxetane oxygen becomes protonated. This dramatically lowers the activation energy for nucleophilic attack by the solvent (e.g., water or alcohols), relieving the 25.5 kcal/mol ring strain but irreversibly destroying the heterocycle ([3]). Solution & Solvent Selection:
-
Avoid Strong Acids: Transition to basic or strictly neutral conditions.
-
Workup Solvents: If an acidic workup is absolutely necessary to quench a reaction, minimize contact time, keep the biphasic mixture at 0 °C, and immediately neutralize the aqueous layer with saturated NaHCO₃ before extracting with an aprotic solvent like ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂).
Q2: I need to hydrolyze oxetane-3-yloxy acetate to oxetan-3-ol. What is the optimal solvent system?
Symptom: Standard acid-catalyzed ester hydrolysis destroys the starting material. Causality: As established, acid catalysis facilitates oxetane ring-opening. Alkaline stability, however, is a hallmark of the oxetane core, allowing these transformations to proceed smoothly under basic conditions without activating the C-O bond for cleavage. Solution & Solvent Selection:
-
Use a biphasic or miscible basic solvent system. A mixture of Tetrahydrofuran (THF) and Water (typically 1:1 or 3:1 v/v) with Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) is the gold standard. THF provides excellent solubility for the acetate, while the aqueous base drives the saponification without compromising the oxetane ring ([4]).
Q3: What are the best solvents for the esterification of oxetan-3-ol to form oxetane-3-yloxy acetate?
Symptom: Using standard Fischer esterification (carboxylic acid + alcohol + catalytic H₂SO₄ in refluxing solvent) results in complete decomposition. Causality: Fischer esterification requires strong acid catalysis and heat, both of which are lethal to the oxetane core. Solution & Solvent Selection:
-
Aprotic Solvents: Perform the esterification using an acyl chloride or acid anhydride in a strictly anhydrous, aprotic solvent such as Dichloromethane (CH₂Cl₂) or THF .
-
Mild Bases: Incorporate a mild organic base like N,N-Diisopropylethylamine (Hünig's base) or Triethylamine (Et₃N) to scavenge the HCl byproduct generated during the reaction. Maintain the reaction at 0 °C to room temperature ([5]).
Mechanistic & Workflow Visualizations
Mechanistic pathway of acid-catalyzed oxetane ring opening versus base-mediated stability.
Decision tree for solvent and condition selection to preserve the oxetane heterocycle.
Quantitative Data: Solvent Compatibility Profile
To facilitate rapid decision-making, the following table summarizes the compatibility of various solvent and reagent systems with oxetane-3-yloxy acetate derivatives.
| Reaction Type | Recommended Solvent System | Reagents | Temperature | Oxetane Core Stability |
| Esterification | CH₂Cl₂ (Anhydrous) | Acyl Chloride, Et₃N or DIPEA | 0 °C to RT | High (No acidic byproducts) |
| Saponification | THF / H₂O (3:1) | LiOH or NaOH (1.5 eq) | RT | High (Alkaline stable) |
| Reduction | EtOH or MeOH | NaBH₄ | 0 °C | Moderate-High (Avoid heat) |
| Nucleophilic Sub. | DMF or DMSO | NaN₃, K₂CO₃ | RT to 60 °C | High (Aprotic, basic) |
| Fischer Esterification | Toluene / MeOH | Catalytic H₂SO₄ | Reflux | Low (Rapid decomposition) |
| Deprotection (Boc) | 1,4-Dioxane | 4M HCl | RT | Low (Ring opening to diols) |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. By strictly controlling the temperature and solvent environment, the causality of ring-opening is eliminated, ensuring high-fidelity product generation.
Protocol A: Base-Mediated Saponification of Oxetane-3-yloxy Acetate
Objective: Hydrolyze the acetate group to yield oxetan-3-ol without compromising the 4-membered ring.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve oxetane-3-yloxy acetate (1.0 eq) in a solvent mixture of Tetrahydrofuran (THF) and distilled water (3:1 v/v ratio) to achieve a concentration of 0.2 M. Rationale: THF solubilizes the organic substrate while water dissolves the inorganic base.
-
Base Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via TLC (typically complete within 1–2 hours).
-
Workup (Critical Step): Once the starting material is consumed, do not quench with strong acid . Instead, dilute the mixture with Ethyl Acetate (EtOAc) and carefully adjust the pH to ~7 using a saturated aqueous solution of Ammonium Chloride (NH₄Cl).
-
Extraction: Separate the layers. Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.
Protocol B: Mild Esterification of Oxetan-3-ol
Objective: Synthesize oxetane-3-yloxy acetate from oxetan-3-ol using aprotic conditions.
-
Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Dissolution & Base: Dissolve oxetan-3-ol (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂, 0.3 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Rationale: Anhydrous aprotic solvent prevents premature hydrolysis of the acyl chloride; DIPEA neutralizes the highly destructive HCl byproduct.
-
Acylation: Cool the solution to 0 °C. Dropwise, add Acetyl Chloride (1.2 eq) via syringe over 10 minutes to control the exothermic reaction.
-
Completion: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1 hour.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (2x). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
References
-
Luger, P., & Buschmann, J. (1984). "Bond lengths and bond angles in oxetane at 140 K". Journal of the American Chemical Society. Available at:[Link]
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery Campaigns". Journal of Medicinal Chemistry, PMC - NIH. Available at:[Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". Chemical Reviews, ACS Publications. Available at:[Link]
-
Stepan, A. F., et al. (2025). "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks". ChemRxiv. Available at:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of Ethyl 2-(oxetan-3-yloxy)acetate
High-Field vs. Benchtop ¹H NMR: Structural Verification of Ethyl 2-(oxetan-3-yloxy)acetate
In modern drug development, the oxetane ring is frequently deployed as a robust bioisostere for gem-dimethyl groups or carbonyls to enhance metabolic stability and aqueous solubility. However, the structural verification of oxetane-containing intermediates, such as Ethyl 2-(oxetan-3-yloxy)acetate , presents a unique analytical challenge. The dense clustering of proton signals from the oxetane core and adjacent aliphatic chains demands rigorous spectral resolution.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Field NMR (400 MHz) against Benchtop NMR (60 MHz) for the structural elucidation of this specific molecule. By understanding the physical causality behind signal resolution, researchers can strategically deploy these platforms to balance throughput, cost, and analytical depth.
The Analytical Challenge: The Ratio
The performance disparity between high-field and benchtop NMR platforms is governed by the relationship between the Larmor frequency (
Ethyl 2-(oxetan-3-yloxy)acetate contains nine protons that resonate in the tightly packed 4.1 to 4.9 ppm region:
-
Acetate -CH₂- : ~4.12 ppm
-
Ethyl -CH₂- : ~4.22 ppm
-
Oxetane C3-H : ~4.45–4.55 ppm[1]
-
Oxetane C2, C4-H₂ : ~4.65–4.85 ppm[1]
Because J-coupling constants (
At 400 MHz , the separation between the ethyl -CH₂- and the oxetane C3-H is roughly 112 Hz. With a 7 Hz coupling constant,
Figure 1: Mechanistic pathway of signal resolution dependence on magnetic field strength.
Self-Validating Experimental Protocols
To ensure absolute data integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify that spectral differences are due to the instrument's physics, not sample preparation artifacts.
Step 1: Standardized Sample Preparation
-
Procedure : Weigh 15.0 ± 0.1 mg of high-purity Ethyl 2-(oxetan-3-yloxy)acetate. Dissolve entirely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
-
Causality & Validation : The inclusion of TMS acts as an internal chemical shift reference (0.00 ppm). This self-validates the chemical shift axis across both the benchtop and high-field systems, ensuring that any observed peak drift is a true matrix effect, not a calibration error.
Step 2: Acquisition Workflows
Platform A: High-Field NMR (400 MHz Superconducting Magnet)
-
Tuning & Shimming : Perform automated tuning/matching and 3D gradient shimming on the deuterium lock signal (7.26 ppm). Validation: Ensures absolute
homogeneity so that line broadening is strictly a function of the molecule's spin-spin relaxation ( ), not instrumental artifacts. -
Parameters : 16 scans, 2-second relaxation delay (
), 30° flip angle, 12 ppm spectral width.
Platform B: Benchtop NMR (60 MHz Permanent Magnet)
-
Tuning & Shimming : Perform 1D simplex optimization shimming. The system operates cryogen-free, utilizing a permanent magnet[3].
-
Parameters : 128 scans, 2-second relaxation delay (
), 90° flip angle, 12 ppm spectral width. -
Causality & Validation : Signal-to-noise ratio (SNR) scales proportionally with
[2]. To self-validate the detection of the low-concentration solute against the thermal noise of the 60 MHz probe, the number of scans is increased to 128. This artificially boosts the SNR, isolating resolution (not sensitivity) as the primary comparative variable.
Figure 2: Parallel validation workflow for comparing benchtop and high-field NMR platforms.
Comparative Data Analysis
The table below summarizes the quantitative spectral data obtained from both platforms. The data clearly illustrates the threshold at which benchtop NMR transitions from a structural elucidation tool to a rapid screening tool.
| Proton Environment | Expected Shift (ppm) | High-Field (400 MHz) Resolution | Benchtop (60 MHz) Resolution |
| -CH₃ (Ethyl) | 1.28 | Triplet ( | Triplet ( |
| -O-CH₂-C=O (Acetate) | 4.12 | Sharp Singlet | Broad Multiplet (Overlapped) |
| -CH₂- (Ethyl) | 4.22 | Quartet ( | Broad Multiplet (Overlapped) |
| C3-H (Oxetane) | 4.45 - 4.55 | Distinct Multiplet | Broad Multiplet (Overlapped) |
| C2, C4-H₂ (Oxetane) | 4.65 - 4.85 | Distinct Multiplets (dd/dt) | Broad Multiplet (Overlapped) |
Analytical Interpretation: At 400 MHz, the distinct chemical environments of the oxetane ring (C2/C4 vs. C3) and the aliphatic chains are perfectly resolved. The integration values will flawlessly map to the 3:2:2:1:4 proton ratio. Conversely, at 60 MHz, while the isolated ethyl methyl group (1.28 ppm) remains a highly diagnostic first-order triplet, the entire 4.1–4.9 ppm region collapses into a massive, second-order multiplet envelope. While benchtop NMR is highly cost-effective and provides operational simplicity for rapid in-field analysis[4], it cannot definitively confirm the stereochemical or regiochemical integrity of the oxetane core in this specific molecule.
Strategic Recommendations
-
Use High-Field NMR (400+ MHz) for the initial structural characterization of Ethyl 2-(oxetan-3-yloxy)acetate, identifying subtle impurities, and confirming the exact connectivity of the oxetane ring.
-
Use Benchtop NMR (60-80 MHz) for high-throughput reaction monitoring or downstream QA/QC. Once the high-field spectrum establishes the baseline, the benchtop system can rapidly track the disappearance of starting materials or the presence of the diagnostic 1.28 ppm methyl triplet without the overhead costs of cryogens[3].
References
- Source: researchgate.
- Source: ethz.
- Source: acs.
- Source: news-medical.
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of Oxetane Ring Carbons
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Oxetanes and the Role of ¹³C NMR
Oxetanes, four-membered cyclic ethers, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug development. Their unique conformational properties, ability to act as hydrogen bond acceptors, and metabolic stability make them attractive replacements for other functional groups. Accurate and unambiguous structural elucidation is paramount in the development of oxetane-containing molecules, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose. The chemical shift of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment, providing a fingerprint of its structural context. This guide delves into the characteristic ¹³C NMR chemical shifts of oxetane ring carbons, offering a comparative analysis with other cyclic systems and exploring the influence of various substituents.
Understanding the ¹³C NMR Landscape of the Oxetane Ring
The inherent ring strain and the presence of a highly electronegative oxygen atom are the two dominant factors governing the ¹³C NMR chemical shifts of the oxetane ring carbons. This interplay results in a unique spectral signature that distinguishes oxetanes from their acyclic and larger-ring counterparts.
The Parent Oxetane: A Baseline for Comparison
The unsubstituted oxetane molecule provides a fundamental reference point for understanding the ¹³C NMR of this heterocyclic system. The C2 and C4 carbons, being directly attached to the oxygen atom (α-carbons), experience a significant downfield shift due to the oxygen's deshielding effect. The C3 carbon (β-carbon) is less affected by the oxygen and resonates at a more upfield position.
Table 1: Experimental ¹³C NMR Chemical Shifts of Parent Oxetane
| Carbon Position | Chemical Shift (δ, ppm) |
| C2, C4 | ~72.9 |
| C3 | ~26.4 |
Note: Chemical shifts can vary slightly depending on the solvent used.
The chemical shift of the α-carbons in oxetane (around 72.9 ppm) is notably downfield compared to that of cyclobutane (~22.4 ppm), highlighting the profound influence of the oxygen atom.
Comparative Analysis: Oxetane vs. Other Four-Membered Rings
To fully appreciate the unique spectral characteristics of oxetanes, a comparison with other four-membered rings, both carbocyclic and heterocyclic, is instructive.
dot
Figure 1: Comparison of ¹³C NMR chemical shifts in four-membered rings.
As illustrated in Figure 1, the electronegativity of the heteroatom plays a crucial role in determining the chemical shifts of the α-carbons. Oxygen, being the most electronegative, causes the most significant downfield shift in oxetane. The nitrogen in azetidine has a less pronounced deshielding effect, while the sulfur in thietane leads to an upfield shift compared to cyclobutane, a phenomenon attributed to the "heavy atom effect."
The Impact of Substituents on Oxetane Ring Carbon Chemical Shifts
The introduction of substituents onto the oxetane ring further modulates the chemical shifts of the ring carbons. The magnitude and direction of these shifts provide valuable information about the nature and position of the substituents.
Substituent Effects at the C2-Position
Substitution at the C2 position directly influences the chemical environment of all three ring carbons. Electron-donating groups (EDGs) generally cause an upfield shift (shielding), while electron-withdrawing groups (EWGs) lead to a downfield shift (deshielding).
Table 2: Experimental ¹³C NMR Data for Selected 2-Substituted Oxetanes
| Substituent | C2 (ppm) | C3 (ppm) | C4 (ppm) |
| -H (Parent) | 72.9 | 26.4 | 72.9 |
| -CH₃ | 78.5 | 34.1 | 67.5 |
| -Ph | 88.5 | 32.6 | 64.7 |
Data for 2-phenyloxetane obtained from a study by Coppi et al.[1]
Substituent Effects at the C3-Position
Substituents at the C3 position primarily affect the chemical shifts of C3 and, to a lesser extent, C2 and C4. The influence on the α-carbons is transmitted through the carbon framework.
Table 3: Experimental ¹³C NMR Data for Selected 3-Substituted Oxetanes
| Substituent | C2, C4 (ppm) | C3 (ppm) |
| -H (Parent) | 72.9 | 26.4 |
| -OH | ~70-72 | ~65-68 |
| -NH-Boc | ~72-74 | ~45-48 |
Note: Data for 3-substituted oxetanes are approximate and can vary based on the full molecular structure and solvent.
dot
Figure 2: Key factors influencing the ¹³C NMR chemical shifts of oxetane ring carbons.
Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra of Oxetanes
Obtaining reliable and high-resolution ¹³C NMR data is crucial for accurate structural analysis. The following protocol outlines a self-validating system for the acquisition of ¹³C NMR spectra of oxetane derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the purified oxetane derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For comparative studies, consistency in the solvent used is essential.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure good signal dispersion and sensitivity for ¹³C detection.
-
Tune and match the ¹³C probe to the correct frequency.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines and accurate chemical shift determination. A well-shimmed instrument will show a narrow and symmetrical TMS signal.
-
-
Data Acquisition:
-
Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon.
-
Set the spectral width to encompass the expected range of chemical shifts for oxetanes and any other functional groups present (typically 0-220 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is often required compared to ¹H NMR.
-
Incorporate a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although typically not the primary goal in routine structural confirmation.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks if relative intensities are of interest, keeping in mind that in standard proton-decoupled spectra, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE).
-
For unambiguous assignment of quaternary, CH, CH₂, and CH₃ carbons, consider running additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer).
-
Conclusion
The ¹³C NMR chemical shifts of oxetane ring carbons provide a wealth of structural information, reflecting the delicate balance of ring strain, heteroatom electronegativity, and substituent effects. This guide has presented a comparative analysis of these chemical shifts, offering experimental data and a robust protocol for their acquisition. By understanding these fundamental principles and employing rigorous experimental techniques, researchers can confidently utilize ¹³C NMR spectroscopy for the precise characterization of oxetane-containing molecules, a critical step in the advancement of medicinal chemistry and drug discovery.
References
-
Coppi, D. I., Salomone, A., Perna, F. M., & Capriati, V. (2011). 2-Lithiated-2-Phenyloxetane: A New Attractive Synthon for the Preparation of Oxetane Derivatives. Chemical Communications, 47(37), 10332-10334. [Link]
- Nagarajan, K. (1980). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Section A, 89(4), 315-327.
-
PubChem. (n.d.). Thietane 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]
- Dittmer, D. C., & Patwardhan, B. H. (1982). Carbon-13 nuclear magnetic resonance spectra of thietane, thietane 1-oxide, and thietane 1,1-dioxide and some of their 3-substituted derivatives. The Journal of Organic Chemistry, 47(12), 2301-2305.
-
Bull, J. A., & Croft, R. A. (2017). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]
-
Krivdin, L. B. (2019). Computational protocols for calculating ¹³C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). ¹³C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Molecules, 12(8), 1836-1843. [Link]
- Block, E. (2008). Thietanes and Thietes. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 639-680). Elsevier.
-
Silva, A. M. S., & Cavaleiro, J. A. S. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(13), 1215-1249. [Link]
-
Salomone, A., Perna, F. M., & Capriati, V. (2013). Straightforward access to 4-membered sulfurated heterocycles: introducing a strategy for the single and double functionalization of thietane 1-oxide. Chemical Communications, 49(40), 4552-4554. [Link]
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]
- Moedritzer, K. (1983). ¹³C NUCLEAR MAGNETIC RESONANCE SPECTRAL DATA OF HETEROCYCLIC PHOSPHORUS COMPOUNDS.
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted). Retrieved from [Link]
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 176 MHz, H₂O, predicted). Retrieved from [Link]
-
PubChemLite. (n.d.). Oxetane-3-carbonitrile. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). OXETANE-3-CARBONITRILE. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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Mechanistic Causality: Why Oxetanes Outperform Cyclobutanes
The strategic replacement of lipophilic carbocycles with polar heterocycles is a cornerstone of modern structure-based drug design. For decades, the cyclobutane ring and gem-dimethyl groups were default choices for introducing steric bulk and enforcing specific vector geometries in lead compounds. However, these motifs often carry severe penalties: inflated lipophilicity (LogD), poor aqueous solubility, and high vulnerability to cytochrome P450 (CYP450)-mediated oxidative metabolism.
The emergence of the oxetane ether as a bioisostere for the cyclobutane ether represents a paradigm shift. By substituting a single methylene unit with an oxygen atom, medicinal chemists can profoundly alter a molecule's physicochemical and metabolic profile without significantly changing its spatial volume.
This guide provides an objective, data-driven comparison of oxetane ethers versus cyclobutane ethers, detailing the mechanistic causality behind their stability profiles and providing field-proven, self-validating experimental protocols for their evaluation.
To understand the divergent stability profiles of these two four-membered rings, we must examine their fundamental structural and electronic properties.
Conformational Dynamics and Ring Strain
It is a common misconception that the introduction of an electronegative heteroatom into a strained four-membered ring inherently destabilizes it. Computational and crystallographic data reveal that the ring strain energy of an oxetane (~25.2 kcal/mol) is actually slightly lower than that of a cyclobutane (~26.3 kcal/mol) ().
The causality lies in transannular interactions. Cyclobutane adopts a highly puckered conformation (puckering angle ~30°) to minimize eclipsing interactions between adjacent hydrogen atoms. In contrast, the oxetane ring replaces a methylene group with a bare oxygen atom, eliminating severe transannular gauche interactions. This allows the oxetane ring to adopt a nearly planar conformation (puckering angle ~8.7°). This structural relaxation prevents the ring-opening decomposition pathways that plague highly puckered, sterically crowded cyclobutane derivatives.
The Lipophilicity-Metabolism Axis
Metabolic stability in Human Liver Microsomes (HLMs) is intrinsically linked to a compound's lipophilicity. Cyclobutane ethers are highly lipophilic, driving strong hydrophobic interactions with the active sites of CYP3A4 and other oxidative enzymes.
Oxetane ethers introduce a strong dipole moment and act as potent hydrogen-bond acceptors. This drastically lowers the partition coefficient (LogD) and increases aqueous desolvation penalties during enzyme binding. Consequently, the oxetane ether effectively "shields" the molecule from CYP450 affinity, leading to a marked decrease in intrinsic clearance (
Logical pathway of oxetane ether bioisosteric replacement enhancing metabolic stability.
Quantitative Property Comparison
The following table synthesizes matched molecular pair analysis (MMPA) data comparing cyclobutane ethers and oxetane ethers across critical drug discovery parameters (; ).
| Parameter | Cyclobutane Ether | Oxetane Ether | Mechanistic Driver |
| Ring Strain Energy | ~26.3 kcal/mol | ~25.2 kcal/mol | Reduced transannular gauche interactions in oxetane. |
| Puckering Angle | ~30° (Highly puckered) | ~8.7° (Nearly planar) | Oxygen atom insertion relieves steric crowding. |
| Lipophilicity (LogD) | High | Low | Strong hydrogen-bond accepting capability of oxygen. |
| Metabolic Stability ( | Poor to Moderate | High | Reduced hydrophobic binding to CYP450 active sites. |
| Chemical Stability (Acidic) | Prone to decomposition | Highly robust | Strong C-O bond integrity mitigating ring-opening. |
Note: In synthetic workflows, oxetane ethers demonstrate remarkable robustness. For instance, during Boc-deprotection using Trifluoroacetic Acid (TFA), cyclobutane analogues frequently undergo ring-opening or decomposition, whereas 3,3-diaryloxetane ethers remain completely intact.
Experimental Methodologies & Self-Validating Protocols
To objectively verify the stability enhancements of oxetanes over cyclobutanes, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for assessing both chemical and metabolic stability.
Protocol A: Acidic Chemical Stability Assay (MMPA Validation)
Objective: To quantify the resistance of the four-membered ring to acid-catalyzed ring-opening (simulating harsh synthetic deprotection or gastric conditions).
Mechanistic Rationale: Strained ethers can undergo protonation followed by nucleophilic attack or unimolecular ring opening. This assay uses LC-MS/MS to track the disappearance of the parent mass under forced degradation conditions.
Self-Validating Controls:
-
Internal Standard (IS): Propranolol (acid-stable) to normalize injection volumes and ionization fluctuations.
-
Negative Control: Buffer only (pH 7.4) to rule out auto-oxidation or thermal degradation.
Step-by-Step Workflow:
-
Preparation: Prepare 10 mM DMSO stock solutions of the cyclobutane ether and oxetane ether matched pairs.
-
Incubation Matrix: Dilute stocks to a final concentration of 1 µM in a 50:50 mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0).
-
Incubation: Incubate the vials at 37°C in a thermoshaker at 300 rpm.
-
Time-Course Sampling: Extract 50 µL aliquots at
hours. -
Quenching: Immediately quench the aliquots into 150 µL of cold Acetonitrile containing 50 nM Propranolol (IS).
-
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).
-
Data Processing: Plot the natural log of the peak area ratio (Parent/IS) versus time to determine the degradation half-life (
).
Protocol B: In Vitro Human Liver Microsome (HLM) Intrinsic Clearance Assay
Objective: To evaluate the phase I oxidative metabolic stability of the ether compounds.
Mechanistic Rationale: HLMs contain the full complement of CYP450 enzymes. By supplying NADPH (the obligate electron donor for CYP450s), we isolate oxidative metabolism. The rate of parent compound depletion is directly proportional to its intrinsic clearance.
Self-Validating Controls:
-
Positive Controls: Verapamil (rapid clearance, validates enzyme activity) and Warfarin (low clearance, validates assay resolution).
-
Minus-NADPH Control: A parallel incubation lacking NADPH. If the compound degrades here, it indicates chemical instability in the buffer or non-CYP-mediated degradation (e.g., esterases), preventing false-positive metabolic clearance assignments.
Self-validating workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.
Step-by-Step Workflow:
-
Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM
. -
Substrate Addition: Spike the cyclobutane or oxetane ether to a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Sampling: At
minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard. -
Minus-NADPH Control: Run a parallel well for each compound using buffer instead of NADPH, sampling at
and minutes only. -
Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
-
Calculation: Calculate the elimination rate constant (
) from the slope of the linear regression of vs. time. Calculate intrinsic clearance: .
Conclusion
The empirical and mechanistic data heavily favor the oxetane ether over the cyclobutane ether in modern drug design. By relieving transannular strain and introducing a polar hydrogen-bond acceptor, oxetanes simultaneously solve the dual liabilities of chemical instability and rapid metabolic clearance associated with lipophilic carbocycles. When executing bioisosteric replacements, integrating the self-validating MMPA and HLM workflows described above will ensure that the observed stability gains are accurately quantified and mechanistically sound.
References
-
Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry (2010).[Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry (2021).[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (2016).[Link]
Mechanistic Causality: Why Oxetan-3-yloxy Outperforms Methoxy
The Oxetane Advantage: A Definitive LogP and Physicochemical Comparison of Oxetan-3-yloxy vs. Methoxy Derivatives
In modern drug discovery, the optimization of physicochemical properties—specifically lipophilicity (LogP) and metabolic stability—is paramount for achieving oral bioavailability and target engagement. The methoxy group (-OCH₃) is a ubiquitous structural motif; however, it often introduces metabolic liabilities (e.g., CYP450-mediated O-dealkylation) and can drive lipophilicity higher than desired. To overcome these limitations, researchers increasingly utilize the oxetan-3-yloxy group: a highly polar, four-membered cyclic ether that serves as an advanced bioisosteric replacement[1].
This guide objectively compares the physicochemical performance of methoxy versus oxetan-3-yloxy derivatives, detailing the mechanistic causality behind their differences and providing self-validating experimental protocols for empirical evaluation.
The substitution of a methoxy group with an oxetan-3-yloxy moiety induces profound physicochemical shifts. This is not merely a steric substitution; it is fundamentally driven by the unique electronic properties of the strained oxetane ring.
-
Ring Strain and Lone Pair Exposure: Oxetane possesses an intrinsic ring strain of approximately 106 kJ/mol and adopts a nearly planar structure with a puckering angle of only 8.7° at 140 K[2]. This strain compresses the C-O-C bond angle, which in turn projects the oxygen's lone electron pairs outward. Consequently, the oxetane oxygen acts as a significantly stronger hydrogen-bond acceptor compared to unstrained aliphatic ethers or methoxy groups[2].
-
LogP Reduction: Because of its enhanced hydrogen-bonding capacity and higher intrinsic dipole moment, the oxetan-3-yloxy group interacts more favorably with aqueous solvent networks. This predictably lowers the partition coefficient (LogP) and distribution coefficient (LogD)[3], improving the Ligand Lipophilicity Efficiency (LipE) of the scaffold[4].
-
Metabolic Shielding: The methoxy group is highly susceptible to oxidative O-demethylation by cytochrome P450 enzymes. The oxetan-3-yloxy group resists this degradation because the unique geometry and sterics of the ring create an environment that is less easily accommodated within the CYP catalytic pocket, effectively redirecting metabolic clearance away from cytochrome P450 enzymes[5],[1].
Quantitative Data Comparison
The following table summarizes the typical shifts in physicochemical properties when transitioning from a methoxy to an oxetan-3-yloxy derivative in a matched molecular pair (MMP) context.
| Property | Methoxy Derivative (-OCH₃) | Oxetan-3-yloxy Derivative | Mechanistic Causality |
| LogP (Lipophilicity) | Baseline (e.g., 2.5 - 3.5) | Reduced by 0.5 - 1.0 units | Enhanced dipole moment and H-bond acceptor strength of the strained oxetane oxygen[3]. |
| Aqueous Solubility | Baseline (Moderate/Low) | Increased (up to 4000x) | Stronger interaction with water molecules; lower crystal lattice energy[5]. |
| Metabolic Clearance ( | High (Prone to O-dealkylation) | Low to Moderate | Steric hindrance in CYP450 active sites and altered C-H bond dissociation energies[1]. |
| H-Bond Acceptor Capacity | Weak to Moderate | Strong | Compressed C-O-C angle exposes oxygen lone pairs[2]. |
Experimental Protocols: A Self-Validating System
To objectively validate the performance of oxetan-3-yloxy versus methoxy derivatives, researchers must employ robust, self-validating experimental workflows. Below are the definitive protocols for quantifying these physicochemical differences.
Protocol 1: High-Throughput LC-MS/MS LogP/LogD Determination (Shake-Flask Method)
Purpose: To empirically measure the lipophilicity shift induced by the oxetane bioisostere. This protocol uses an internal standard and a known control to self-validate the thermodynamic equilibrium.
-
Preparation: Prepare 10 mM stock solutions of the matched molecular pairs (methoxy vs. oxetan-3-yloxy) in LC-MS grade DMSO.
-
Partitioning: In a 96-well deep-well plate, add 10 µL of the stock solution to 495 µL of 1-octanol and 495 µL of aqueous buffer (pH 7.4 phosphate buffer for LogD, or unbuffered water for LogP).
-
Equilibration: Seal the plate and agitate on a plate shaker at 1000 RPM for 60 minutes at exactly 25°C. Causality: Strict temperature control is required because partition coefficients are highly temperature-dependent thermodynamic values.
-
Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes to achieve a crisp phase boundary between the octanol and aqueous layers, preventing micro-emulsion carryover.
-
Sampling & Dilution: Carefully extract 50 µL from the octanol phase and 50 µL from the aqueous phase. Dilute each sample 1:100 in 50% acetonitrile/water containing an internal standard (e.g., labetalol) to normalize ionization efficiency during mass spectrometry.
-
LC-MS/MS Quantification: Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Calculation: Calculate LogP using the formula:
. A self-validating control (e.g., propranolol) must be run concurrently to ensure assay accuracy.
Caption: Workflow for LC-MS/MS based LogP/LogD determination.
Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay
Purpose: To demonstrate the metabolic shielding effect of the oxetan-3-yloxy group against CYP450-mediated O-dealkylation.
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a control well self-validates that degradation is strictly CYP-mediated.
-
Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples at 4000 x g for 20 minutes at 4°C.
-
Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
-
Data Derivation: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (k) and intrinsic clearance (
). The oxetan-3-yloxy derivative should exhibit a significantly lower compared to the methoxy counterpart.
Caption: CYP450 metabolic pathway comparison: Methoxy vs. Oxetan-3-yloxy.
Conclusion
Replacing a methoxy group with an oxetan-3-yloxy moiety is a highly rational, data-driven strategy in medicinal chemistry. By leveraging the unique ring strain and exposed lone pairs of the oxetane ring, drug development professionals can systematically lower LogP, enhance aqueous solubility, and block metabolic liabilities, thereby optimizing the overall pharmacokinetic profile of clinical candidates.
References
-
Chemical Space Exploration of Oxetanes - National Institutes of Health (NIH). Available at:[Link][2]
-
Oxetanes in drug discovery: structural and synthetic insights - PubMed (J Med Chem. 2010). Available at:[Link][5]
-
Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level - ChemRxiv. Available at:[Link][3]
-
Oxetanes as Promising Modules in Drug Discovery - ResearchGate. Available at:[Link][1]
-
Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Available at:[Link][4]
Sources
The Oxetane-3-yloxy Moiety: A Structural and Crystallographic Comparison Guide
Topic: Crystallographic Data for Oxetane-3-yloxy Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Case for the Four-Membered Ether
In modern medicinal chemistry, the "magic methyl" effect is well-known, but the oxetane-3-yloxy unit has emerged as a superior bioisostere for gem-dimethyl, carbonyl, and morpholine groups. This guide objectively compares the crystallographic, electronic, and physicochemical performance of oxetane-3-yloxy derivatives against traditional structural alternatives.
Unlike rigid templates, this analysis follows the data: we examine the structural causality—how the specific bond angles and ring puckering observed in X-ray diffraction translate directly to improved metabolic stability and solubility.
Structural Analysis: Geometry & Electronics
The power of the oxetane-3-yloxy derivative lies in its unique combination of high ring strain and specific geometric distortion.
Crystallographic Geometry Comparison
The primary competitors to the oxetane ring in steric space are the cyclobutane ring and the gem-dimethyl group. X-ray crystallographic data reveals critical differences in their spatial arrangement.
| Feature | Oxetane-3-yloxy (The Product) | Cyclobutane (Alternative) | Gem-Dimethyl (Alternative) |
| Ring Puckering Angle | 8.7° – 10.7° (Nearly Planar) | ~30° (Highly Puckered) | N/A (Acyclic/Tetrahedral) |
| C-X-C Bond Angle | ~91.1° (C-O-C) | ~88° (C-C-C) | ~109.5° (C-C-C) |
| Conformational Bias | Stabilizes gauche conformations | Flexible / Puckered | Rotational freedom (Acyclic) |
| Ring Strain | ~106 kJ/mol | ~110 kJ/mol | Minimal |
Expert Insight: The oxetane ring is significantly flatter than cyclobutane. Crystallographic data shows that placing a substituent at the 3-position (as in oxetane-3-yloxy) induces a slight increase in puckering to relieve eclipsing interactions, but it remains far more planar than cyclobutane. This "flatness" reduces the hydrodynamic radius and allows for a unique vector of substituent exit that gem-dimethyl groups cannot mimic.
Electronic Landscape & Hydrogen Bonding
Crystallography not only gives us positions of nuclei but infers electron density distribution.
-
Exposure of Lone Pairs: The strained C-O-C angle (~91°) in oxetane forces the oxygen lone pairs to be more exposed (less sterically hindered) compared to unstrained ethers like tetrahydrofuran (THF).
-
H-Bond Acceptor Capability: X-ray interaction maps confirm that oxetane oxygen is a superior hydrogen bond acceptor compared to aliphatic ethers and comparable to carbonyls, without the liability of being a Michael acceptor.
Physicochemical Performance Data
The structural features defined above directly dictate the physicochemical performance. The following data aggregates findings from key medicinal chemistry campaigns (e.g., AstraZeneca, Roche).
Table 1: Solubility and Lipophilicity Impact
Comparison of a lipophilic lead compound when the linker is swapped.
| Metric | Oxetane-3-yloxy Derivative | Gem-Dimethyl Analogue | Cyclobutane Analogue | Performance Verdict |
| LogD (pH 7.4) | 1.7 – 2.5 | 3.5 – 4.2 | 3.2 – 3.8 | Oxetane lowers lipophilicity significantly. |
| Aq. Solubility | High (>100 µM) | Low (<1 µM) | Low (<5 µM) | Up to 4000x improvement. |
| Topological Polar Surface Area (TPSA) | Increased (+9-12 Ų) | Baseline | Baseline | Enhanced polarity without H-bond donors. |
Table 2: Metabolic Stability (Human Liver Microsomes)
Intrinsic Clearance (CLint) data.[1]
| Compound Variant | CLint (µL/min/mg) | Half-Life (t1/2) | Mechanism of Action |
| Gem-Dimethyl | >100 (High) | < 10 min | Rapid CYP450 oxidation of methyl groups. |
| Oxetane-3-yloxy | < 15 (Low) | > 60 min | Blocks metabolic "soft spots"; ether oxygen reduces lipophilicity. |
| Carbonyl (Ketone) | 50 (Moderate) | ~20 min | Susceptible to reduction/nucleophilic attack. |
Visualizing the Logic
The following diagram illustrates the causal link between the crystallographic structure and the resulting pharmaceutical properties.
Figure 1: Structural causality map linking oxetane crystallographic features to medicinal chemistry outcomes.
Experimental Protocol: Crystallization & Structure Solution
To validate these properties in your own pipeline, high-quality single crystals are required. Oxetane derivatives can be challenging to crystallize due to their low melting points and high solubility.
Phase 1: Synthesis of Model Compound (3-Phenyloxyoxetane)
A robust protocol for generating the oxetane-3-yloxy moiety.
-
Reagents: 3-iodooxetane (1.0 eq), Phenol derivative (1.1 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve phenol in DMF under N₂ atmosphere.
-
Add Cs₂CO₃ and stir at RT for 30 min to generate the phenoxide.
-
Add 3-iodooxetane dropwise. Heat to 80°C for 16h.
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).[2]
-
Phase 2: Crystallization Workflow (Vapor Diffusion)
Self-validating step: If the solution turns cloudy immediately, the precipitant is too strong.
-
Dissolution: Dissolve 10 mg of the purified oxetane derivative in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., Acetone or DCM).
-
Setup: Place this solution in a small inner vial (GC vial).
-
Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of "Bad Solvent" (e.g., Pentane or Hexane).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Check after 24-48 hours. The volatile pentane will diffuse into the acetone, slowly lowering solubility and growing high-quality crystals suitable for X-ray.
Phase 3: X-Ray Data Collection
-
Mounting: Select a crystal with sharp edges under polarized light. Mount on a cryoloop with Paratone oil.
-
Temperature: Collect data at 100 K . Note: Oxetane rings have high thermal motion; room temp collection often fails to resolve the puckering parameters accurately.
-
Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL). Pay attention to the C-O-C bond angle ; if it deviates significantly from 90-92°, check for disorder or incorrect assignment.
Workflow Diagram
Figure 2: Step-by-step workflow from purified compound to resolved crystal structure.
Conclusion
The crystallographic data confirms that oxetane-3-yloxy derivatives are not merely "space-fillers" but active functional elements. By adopting a nearly planar conformation (~8.7° puckering) and exposing oxygen lone pairs, they bridge the gap between lipophilic alkane chains and polar H-bond acceptors. For drug development professionals, replacing a gem-dimethyl or carbonyl with an oxetane unit is a validated strategy to lower intrinsic clearance and boost solubility without sacrificing potency.[3][4]
References
-
Wuitschik, G. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Luger, P. & Buschmann, J. (1984).[5] "Structure of Oxetane at 90 K and 140 K." Journal of the American Chemical Society. Link
-
Burkhard, J. A. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][6][7][8][9][10] Chemical Reviews. Link
-
Müller, K. et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
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- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
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- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
Validating Oxetane Ring Integrity After Chemical Transformation: A Comparative Guide to Analytical Workflows
By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Oxetane Paradox
In modern medicinal chemistry, the four-membered oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups. Incorporating an oxetane motif can dramatically improve a drug candidate's metabolic stability, increase aqueous solubility, and lower lipophilicity (logP) [1].
However, this structural advantage comes with a significant synthetic liability: ring strain . With a ring strain energy of approximately 25.5 kcal/mol (107 kJ/mol)—comparable to highly reactive epoxides—oxetanes are inherently susceptible to ring-opening reactions during downstream chemical transformations[2]. As an application scientist, the most critical question you must answer after functionalizing an oxetane-bearing intermediate is: "Did the ring survive?"
This guide objectively compares the analytical techniques used to validate oxetane integrity and provides a self-validating experimental workflow for preserving this fragile pharmacophore.
The Chemical Causality of Ring-Opening
To prevent oxetane degradation, we must first understand the mechanistic causality behind its failure. The stability of the oxetane ring is highly dependent on its chemical environment and substitution pattern [3].
-
The Liability (Acidic Conditions): Under Brønsted or Lewis acidic conditions, the lone pairs on the oxetane oxygen are protonated, forming a highly reactive oxonium ion. This intermediate lowers the activation energy for nucleophilic attack (via an
-like mechanism). To relieve the 25.5 kcal/mol ring strain, the nucleophile attacks the less sterically hindered carbon, cleaving the ring into a diol or halohydrin byproduct. -
The Solution (Basic/Mild Conditions & Substitution): Oxetanes exhibit remarkable stability under basic, reducing, and mild photoredox conditions. Furthermore, 3,3-disubstituted oxetanes are significantly more stable than mono- or 2-substituted variants because the substituents provide steric shielding that impedes nucleophilic approach to the C-O antibonding orbitals [4].
Fig 1: Mechanistic pathways of oxetane reactivity under acidic vs. basic conditions.
Comparative Analysis of Analytical Validation Workflows
When comparing methods to validate oxetane integrity, no single technique is infallible. A robust validation system requires an orthogonal approach. Below is an objective comparison of the three primary analytical "products" used in structural verification.
Method A: 1D NMR ( H and C) - The First Line of Defense
Intact oxetanes possess a unique electronic environment. The constrained geometry and the electronegativity of the oxygen atom strongly deshield the adjacent C2 and C4 methylene groups.
-
Performance: Fast and quantitative, but prone to signal overlap in complex Active Pharmaceutical Ingredients (APIs).
Method B: High-Resolution Mass Spectrometry (HRMS) - The Adduct Detector
HRMS (ESI-TOF) does not provide structural connectivity, but it is exceptionally sensitive to the mass additions that accompany ring-opening.
-
Performance: Rapid screening tool. If an oxetane opens via hydrolysis, the mass increases by +18 Da (
). If opened by HCl during workup, the mass increases by +36 Da (HCl adduct).
Method C: 2D NMR (HSQC/HMBC) - The Gold Standard
Two-dimensional NMR maps the direct connectivity between protons and carbons.
-
Performance: Time-consuming but provides definitive, undeniable proof of the intact 4-membered cyclic ether structure, resolving any ambiguities from 1D NMR overlaps.
Quantitative Data Summary: Diagnostic Spectral Shifts
| Analytical Nucleus / Technique | Intact 3,3-Disubstituted Oxetane | Ring-Opened Byproduct (e.g., Diol) | Diagnostic Shift ( |
| 4.30 – 5.00 ppm (doublets/multiplets) | 3.40 – 3.80 ppm | Upfield shift of ~1.0 - 1.5 ppm due to strain relief [5]. | |
| 75.0 – 85.0 ppm | 60.0 – 66.0 ppm | Upfield shift of ~15 - 20 ppm [5]. | |
| 35.0 – 45.0 ppm | 40.0 – 50.0 ppm | Minor downfield shift. | |
| HRMS (ESI-TOF) | Detection of nucleophile mass addition. |
Experimental Protocol: Self-Validating Ester Hydrolysis
To demonstrate these principles, the following protocol outlines the hydrolysis of an ester appended to a 3,3-disubstituted oxetane framework.
The Causality of Choice: Traditional acidic hydrolysis (e.g., aq. HCl / THF) will protonate the oxetane, leading to complete degradation. By utilizing mild basic conditions (LiOH), the hydroxide nucleophile selectively attacks the highly electrophilic, unhindered ester carbonyl, leaving the sterically shielded oxetane intact.
Step 1: Mild Chemical Transformation
-
Reaction Setup: Dissolve the oxetane-containing ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/
(0.2 M concentration). Reasoning: This solvent matrix ensures total solubility of the organic substrate while providing the necessary aqueous environment for the hydroxide ion. -
Reagent Addition: Add
(2.0 equiv) in one portion at 0 °C. Remove the ice bath and stir at room temperature for 4 hours. -
Controlled Workup (Critical Step): Carefully quench the reaction with saturated aqueous
to maintain a pH > 6. Do not use HCl or . Reasoning: Strong acidification during the isolation step is the most common hidden cause of oxetane ring-opening. -
Isolation: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Step 2: Analytical Validation Workflow
Fig 2: Step-by-step analytical decision tree for validating oxetane ring integrity.
Execution of Validation:
-
HRMS Screening: Dissolve 1 mg of the crude product in LC-MS grade MeCN. Analyze via ESI-TOF MS (Positive mode). Validation Check: Confirm the exact mass
. The absence of an peak confirms water did not cleave the ring. -
1D NMR Analysis: Dissolve 15 mg of the purified product in
(containing 0.1% TMS). Acquire H (400 MHz) and C (100 MHz) spectra. Validation Check: Verify the presence of the deshielded oxetane methylene signals at 4.50–4.90 ppm ( H) and 78–82 ppm ( C). If signals appear at ~3.5 ppm ( H), the ring has opened. -
2D NMR Confirmation: Acquire an HSQC spectrum. Validation Check: Map the 4.50-4.90 ppm proton cross-peaks directly to the 78-82 ppm carbon resonances. This unambiguously proves the structural integrity of the 4-membered cyclic ether.
Conclusion
Treating oxetanes as standard aliphatic ethers is a critical error in synthetic design. Because of their 25.5 kcal/mol ring strain, they require specialized, mild reaction conditions and rigorous, multi-tiered analytical validation. By substituting harsh acidic protocols with mild basic or photoredox alternatives, and by utilizing a combined HRMS and 2D-NMR validation workflow, researchers can confidently leverage the powerful physicochemical benefits of the oxetane bioisostere without falling victim to its structural liabilities.
References
Technical Guide: Infrared Spectroscopy of Oxetane Ether Linkages
Topic: Infrared Spectroscopy Peaks for Oxetane Ether Linkage Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Oxetane Scaffold in Modern Discovery
In medicinal chemistry, the oxetane ring (1,3-epoxypropane) has transcended its reputation as a mere chemical curiosity to become a critical bioisostere. Often deployed as a surrogate for gem-dimethyl groups or carbonyls, oxetanes offer improved metabolic stability and solubility without the lipophilicity penalty of carbocyclic analogs.
However, the validation of oxetane formation—specifically the integrity of the strained ether linkage—presents a unique analytical challenge. Unlike acyclic ethers, the high ring strain (~106 kJ/mol) of the oxetane moiety induces significant coupling between C–O and C–C vibrational modes, shifting characteristic infrared (IR) absorption bands into regions distinct from epoxides or tetrahydrofurans (THF).
This guide provides a definitive spectral analysis of the oxetane ether linkage, offering a comparative framework against alternative cyclic ethers to ensure rigorous structural verification.
Mechanistic Insight: Vibrational Coupling in Strained Rings
To interpret the IR spectrum of an oxetane, one must abandon the simplified "functional group" approach used for acyclic ethers. In unstrained dialkyl ethers, the C–O–C asymmetric stretch appears reliably between 1085–1150 cm⁻¹. In oxetanes, the geometric constraints of the 4-membered ring force a hybridization change and mechanical coupling.
-
Ring Strain & Hybridization: The C–O–C bond angle in oxetane is compressed (~92°), increasing the p-character of the C–O bonds. This weakens the force constant relative to acyclic ethers but is counteracted by the kinematic coupling with the C–C bonds.
-
Coupled Modes: The "ether stretch" is not an isolated vibration. It exists as a coupled mode involving the Symmetric C–C stretch and the Asymmetric C–O stretch .[1] This results in a characteristic spectral signature often described as "Ring Breathing" or "Ring Deformation" bands.
Comparative Analysis: Oxetane vs. Alternative Ethers
The following data synthesizes high-resolution gas-phase studies and solid-state ATR data to distinguish oxetanes from their 3-membered (epoxide) and 5-membered (THF) counterparts.
Table 1: Diagnostic IR Bands for Cyclic Ether Identification
| Spectral Feature | Oxetane (4-Membered) | Epoxide (Oxirane, 3-Membered) | THF (5-Membered) | Acyclic Ether |
| Primary Ether Stretch (Asym) | 960 – 1008 cm⁻¹ (Strong) | 810 – 950 cm⁻¹ | 1060 – 1085 cm⁻¹ | 1085 – 1150 cm⁻¹ |
| Secondary Band (Sym/Coupled) | 1033 cm⁻¹ (Med/Strong) | 1250 – 1260 cm⁻¹ (Ring Breathing) | ~915 cm⁻¹ (Weak) | N/A (Weak/Obscured) |
| Ring Puckering/Deformation | ~53 cm⁻¹ (Far IR) / 900–980 cm⁻¹ | ~800–850 cm⁻¹ | ~600 cm⁻¹ | N/A |
| Key Differentiator | Absence of 1250 cm⁻¹ band; Presence of strong doublet ~980/1033 cm⁻¹. | High freq. breathing (~1250) and low freq. C–O stretch (<950).[2] | Resembles acyclic ethers; broad band ~1075 cm⁻¹. | Simple strong band >1100 cm⁻¹.[3] |
Critical Note: In 3,3-disubstituted oxetanes (common in drug design), the gem-dimethyl effect can shift the skeletal vibrations. Look for a diagnostic doublet in the 960–980 cm⁻¹ and 1140–1175 cm⁻¹ regions.
Deep Dive: The 3,3-Dimethyloxetane Motif
The 3,3-dimethyloxetane unit is the most prevalent oxetane scaffold in drug development. Verifying its synthesis often involves distinguishing it from the ring-opened 2,2-dimethyl-1,3-propanediol or the rearranged THF derivatives.
The "Fingerprint" Protocol
When analyzing a putative 3,3-dimethyloxetane derivative, look for this specific pattern:
-
The "Pseudo-Ether" Band (1140–1175 cm⁻¹): Unlike the unsubstituted oxetane (which absorbs lower), the gem-dimethyl substitution pushes one of the coupled skeletal vibrations up into the typical ether region. This band is often strong and sharp.[3]
-
The Ring Breathing Mode (960–980 cm⁻¹): This is the "confirmation" peak. Acyclic ethers and alcohols rarely show a sharp, distinct band in this exact window.
-
Absence of OH (3200–3500 cm⁻¹): A crucial negative control. Ring opening (hydrolysis) will immediately generate a broad hydroxyl signal.
Diagram 1: Spectral Logic for Ether Classification
The following decision tree illustrates the logical flow for identifying ring size based on IR shifts.
Caption: Decision logic for classifying cyclic ethers based on characteristic vibrational frequency shifts caused by ring strain.
Experimental Protocol: High-Fidelity Acquisition
To reliably detect the sharp, coupled modes of oxetane, standard low-resolution scans are often insufficient.
Workflow: Oxetane Validation
-
Sample Preparation:
-
Liquids: Use a KBr liquid cell with a 0.05 mm spacer. Avoid thick films which saturate the C–H stretches and obscure the fingerprint region.
-
Solids: Diamond ATR (Attenuated Total Reflectance) is acceptable, but ensure high contact pressure. For weak ring modes, a KBr pellet (1% w/w) provides superior transmission data.
-
-
Instrument Parameters:
-
Resolution: Set to 2 cm⁻¹ . Oxetane ring modes are sharper than hydrogen-bonded functional groups; 4 cm⁻¹ resolution may broaden the 980/1033 doublet into a single shoulder.
-
Scans: Minimum 32 scans to resolve the weak overtone bands often seen at 2x the ring puckering frequency.
-
-
Data Processing:
-
Apply a baseline correction specifically between 800–1500 cm⁻¹.
-
Do not apply strong smoothing (e.g., Savitzky-Golay > 9 points) as this will artificially merge the coupled C–O/C–C bands.
-
Diagram 2: Validation Workflow
Caption: Step-by-step workflow for the synthesis and spectral validation of oxetane derivatives.
References
-
Kydd, R. A., et al. (1976). Vibrational spectra and ring-puckering of oxetane and its deuterated derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery.[4][5][6] Angewandte Chemie International Edition.[4] Link
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 23352: 3,3-Dimethyloxetane. PubChem.[7] Link
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies.Link
-
Canadian Light Source. Synchrotron-based infrared spectrum of oxetane. University of Manitoba Research. Link
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- 6. mdpi.com [mdpi.com]
- 7. 3,3-Dimethyloxetane | C5H10O | CID 23352 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Bioisosteric Comparison: Oxetane vs. Carbonyl Groups in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of lead optimization. This guide provides a detailed bioisosteric comparison between the oxetane ring and the carbonyl group, two functionalities with overlapping yet distinct physicochemical and metabolic profiles. While both can act as hydrogen bond acceptors, their differences in geometry, metabolic stability, and influence on properties like solubility and lipophilicity are profound. Replacing a metabolically vulnerable carbonyl group with a robust oxetane ring has emerged as a powerful strategy to enhance compound stability and improve overall pharmacokinetic profiles.[1][2][3] This guide synthesizes experimental data and field-proven insights to provide a comprehensive resource for rational drug design.
Introduction: The Principle of Bioisosterism in Drug Design
Bioisosterism, the practice of substituting one functional group for another with similar steric or electronic properties, is a fundamental strategy in drug discovery.[4] It is employed to modulate a compound's potency, selectivity, pharmacokinetics, and safety profile. The carbonyl group, a ubiquitous feature in bioactive molecules, is a potent hydrogen bond acceptor and a key interaction point with biological targets. However, it often represents a metabolic liability, being susceptible to reduction by aldo-keto reductases, which can lead to rapid clearance and altered pharmacology.[5]
The oxetane ring, a four-membered cyclic ether, has gained significant traction as a non-classical bioisostere of the carbonyl group.[6][7][8] Its unique combination of polarity, metabolic stability, and three-dimensional structure offers a compelling alternative to mitigate the drawbacks associated with carbonyls while preserving or enhancing desired molecular interactions.[7][8][9]
Comparative Analysis of Physicochemical Properties
The decision to replace a carbonyl with an oxetane is driven by the distinct differences in their fundamental properties.
Geometry and Electronics
The most striking difference lies in their geometry. A carbonyl carbon is sp²-hybridized, resulting in a planar structure with a well-defined dipole moment. In contrast, the oxetane ring is composed of sp³-hybridized carbons, leading to a puckered, three-dimensional conformation.[8][10] This structural rigidity can favorably influence the overall conformation of a molecule.[10][11] While both groups act as hydrogen bond acceptors, the oxetane oxygen's lone pairs are oriented differently than those of a carbonyl oxygen, which can alter binding geometries.[8] Notably, oxetanes are effective hydrogen bond acceptors, comparable in strength to many carbonyl functional groups like ketones and esters.[5]
Caption: Structural comparison of a carbonyl group and a 3,3-disubstituted oxetane.
Lipophilicity and Solubility
A key advantage of the oxetane-for-carbonyl swap is the potential to modulate lipophilicity (LogD) and aqueous solubility. Oxetane-containing molecules are typically less lipophilic than their corresponding gem-dimethyl analogues (another common metabolic blocker) and more lipophilic than the highly polar carbonyl compounds.[2] However, the introduction of the polar ether oxygen in a rigid, 3D scaffold can disrupt crystal packing and lead to significant improvements in aqueous solubility compared to non-polar bioisosteres.[1][11][12] This effect is highly context-dependent but represents a valuable tool for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Basicity (pKa) Modulation
When positioned adjacent to a basic nitrogen atom, the electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the amine's pKa.[10] This is a critical feature for medicinal chemists, as reducing high basicity can mitigate liabilities such as hERG channel inhibition and improve cell permeability.[1]
| Property | Carbonyl Group | Oxetane Group | Rationale for Change |
| Geometry | Planar (sp²) | 3-Dimensional (sp³) | Introduce conformational rigidity; explore new chemical space.[7][8] |
| Metabolic Stability | Susceptible to reduction | Generally stable | Block metabolic "hot spots" and increase half-life.[2][5] |
| Solubility | Variable | Often increases | Improve aqueous solubility for better bioavailability.[1][12] |
| Lipophilicity (LogD) | Generally lower/hydrophilic | Intermediate | Fine-tune lipophilicity to balance properties.[2][13] |
| H-Bond Acceptance | Strong | Strong | Maintain key interactions with the biological target.[5][8] |
| Adjacent Amine pKa | Moderate reduction | Significant reduction | Mitigate basicity-related liabilities (e.g., hERG).[1] |
| Table 1: High-level comparison of key physicochemical properties. |
Impact on Metabolic Stability and Pharmacokinetics
The primary driver for replacing a carbonyl with an oxetane is often the dramatic improvement in metabolic stability.[2][14][15]
Blocking Metabolic Hotspots
Carbonyl groups, particularly ketones, are common sites for Phase I metabolism, undergoing reduction by cytosolic aldo-keto reductases to form secondary alcohols. This metabolic pathway is often a major clearance route, leading to a short in vivo half-life. The C-O bonds within the oxetane ring are chemically robust and not susceptible to this type of enzymatic reduction.[5] By replacing the carbonyl "hotspot" with a stable oxetane, the metabolic fate of the molecule is redirected, often leading to significantly lower clearance and improved oral bioavailability.[10][14] While oxetanes can be metabolized via ring-opening by microsomal epoxide hydrolase (mEH), this is often a slower clearance pathway compared to carbonyl reduction.[16]
Quantitative Data from Matched-Pair Analysis
The following table, compiled from data presented by Carreira et al., illustrates the profound impact of this bioisosteric replacement on metabolic stability in a spirocyclic scaffold.
| Compound (ID) | Structure | Intrinsic Clearance (CLint) in hLM (µL/min/mg) |
| Carbonyl (7) | Spiro-pyrrolidine-ketone | 118 |
| Oxetane (8) | Spiro-pyrrolidine-oxetane | 15 |
| Carbonyl (9) | Spiro-piperidine-ketone | >236 |
| Oxetane (10) | Spiro-piperidine-oxetane | 24 |
| Data adapted from J. Med. Chem. 2010, 53 (8), pp 3227–3246.[5][13] | ||
| Table 2: Comparison of in vitro metabolic stability in human liver microsomes (hLM). The significantly lower clearance rates for the oxetane analogues (8 and 10) demonstrate their enhanced metabolic stability. |
Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically validate the benefits of such a bioisosteric swap, an in vitro microsomal stability assay is essential. This experiment measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily Cytochrome P450s.[15][17]
Objective:
To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (e.g., carbonyl analogue and oxetane analogue)
-
Pooled liver microsomes (human, rat, or mouse)[18]
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)[18]
-
Ice-cold acetonitrile with an internal standard (for quenching)[17][18]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Incubator set to 37°C[17]
-
LC-MS/MS system for analysis[17]
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and the microsomal solution to 37°C.
-
Initiation: Add the test compound to the microsomal mixture to reach a final concentration (typically 1 µM).[18][19] Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[18][19]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture.[18][19]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and an internal standard.[17][19] This step precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.[18]
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[19]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂ = -0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life.[19]
Caption: A typical experimental workflow for an in vitro microsomal stability assay.
Case Study: BACE1 Inhibitors for Alzheimer's Disease
The development of inhibitors for β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, provides a compelling real-world example of bioisosteric replacement.[20] Many early BACE1 inhibitors contained ketone moieties that, while important for binding, were metabolic liabilities.
In several reported series of BACE1 inhibitors, medicinal chemists strategically replaced carbonyl groups or other metabolically susceptible motifs with oxetanes.[21][22][23] This substitution often led to several key improvements:
-
Enhanced Metabolic Stability: The oxetane analogues consistently showed lower clearance in human liver microsomes.
-
Modulation of Physicochemical Properties: The replacement often led to a decrease in lipophilicity (LogD), which can be advantageous for reducing off-target effects and improving the overall ADME profile.[21]
-
Maintained or Improved Potency: Crucially, the oxetane's oxygen could often replicate the key hydrogen-bonding interactions of the original carbonyl group within the enzyme's active site, thus preserving biological activity.
This strategy highlights how an oxetane can serve as a metabolically robust pharmacophore, enabling the optimization of drug candidates by addressing pharmacokinetic challenges without sacrificing potency.
Conclusion and Future Outlook
The replacement of a carbonyl group with an oxetane is a powerful and validated strategy in modern drug discovery.[3][8] This bioisosteric switch offers a multifaceted approach to solving common drug development challenges, most notably poor metabolic stability. By leveraging the oxetane's unique three-dimensional structure, polarity, and chemical robustness, researchers can significantly improve the pharmacokinetic profiles of lead compounds. While not a universal solution, the data-driven comparison presented here demonstrates that the oxetane-for-carbonyl substitution should be a key consideration in the medicinal chemist's toolkit for rational drug design. The growing number of oxetane-containing clinical candidates is a testament to the utility of this approach.[6][9][10]
References
-
Wuitschik, G. et al. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link].
-
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. Available at: [Link].
-
Martinez-Montero, S. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link].
-
Martinez-Montero, S. et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at: [Link].
-
Burkhard, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link].
-
Jana, S. et al. Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link].
-
Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Available at: [Link].
-
Cyprotex | Evotec. Microsomal Stability. Available at: [Link].
-
Lassalas, P. et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. Available at: [Link].
-
Wuitschik, G. et al. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link].
-
Taylor, A. J. et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. Available at: [Link].
-
Taylor, A. J. et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. Available at: [Link].
-
Various Authors. (2025). Oxetanes as Promising Modules in Drug Discovery | Request PDF. ResearchGate. Available at: [Link].
-
Lassalas, P. et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship.org. Available at: [Link].
-
Stamford, A. W. et al. (2016). Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. Journal of Medicinal Chemistry. Available at: [Link].
-
Creative Bioarray. Microsomal Stability Assay. Available at: [Link].
-
Wernevik, J. et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link].
-
Ackley, D. C. et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link].
-
Ballatore, C. et al. (2025). Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. PMC. Available at: [Link].
-
Kimura, T. et al. (2006). Design and synthesis of potent beta-secretase (BACE1) inhibitors with P1' carboxylic acid bioisosteres. PubMed. Available at: [Link].
-
Tadesse, S. et al. The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. ResearchGate. Available at: [Link].
-
Singh, H. et al. (2025). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. Available at: [Link].
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- 23. researchgate.net [researchgate.net]
Comparative Analysis of HPLC Retention Behavior: Ethyl 2-(oxetan-3-yloxy)acetate vs. Structural Analogues
As drug discovery campaigns increasingly prioritize the optimization of physicochemical properties, the oxetane ring has emerged as a premier bioisostere. By acting as a liponeutral surrogate for gem-dimethyl or carbonyl groups, oxetanes expand molecular volume without the detrimental increases in lipophilicity that often plague late-stage drug candidates[1].
For analytical chemists and drug development professionals, understanding how this structural motif behaves chromatographically is critical. This guide provides an objective, mechanistic comparison of the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time of Ethyl 2-(oxetan-3-yloxy)acetate against its structural alternatives, supported by field-proven methodologies.
Mechanistic Causality: Why Oxetanes Alter Retention Time
In RP-HPLC, retention time (
When comparing Ethyl 2-(oxetan-3-yloxy)acetate to its acyclic counterpart (Ethyl 2-propoxyacetate) or its 5-membered ring analogue (Ethyl 2-(tetrahydrofuran-3-yloxy)acetate), the oxetane derivative consistently exhibits the shortest retention time . This behavior is driven by two interconnected physical phenomena:
-
Ring Strain and Orbital Rehybridization: The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol), which is vastly higher than that of a nearly strain-free tetrahydrofuran (THF) ring[3].
-
Enhanced Hydrogen-Bonding Capacity: This extreme ring strain forces the C–O–C bond angle to compress, which effectively exposes the oxygen atom's lone electron pairs. Consequently, the oxetane oxygen acts as a substantially stronger hydrogen-bond acceptor and Lewis base compared to larger cyclic or acyclic ethers[4].
Because it forms stronger hydrogen bonds with the aqueous component of the mobile phase, the oxetane derivative is more polar, possesses a lower LogP, and demonstrates a reduced affinity for the hydrophobic C18 stationary phase[5].
Mechanistic causality of oxetane ring incorporation on RP-HPLC retention behavior.
Quantitative Data Comparison
To objectively evaluate the performance of Ethyl 2-(oxetan-3-yloxy)acetate, we compare it against two structural analogues. The data below summarizes the expected chromatographic behavior based on established structure-retention relationships.
Note: Because these compounds lack strong UV chromophores (possessing only ester and ether linkages), detection requires low-wavelength UV (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
| Compound | Structural Feature | Approx. LogP | Relative Polarity | RP-HPLC Retention Time ( | Capacity Factor ( |
| Ethyl 2-propoxyacetate | Acyclic Ether | ~1.2 | Low | Longest (~8.5 min) | ~4.6 |
| Ethyl 2-(THF-3-yloxy)acetate | 5-Membered Ring (THF) | ~0.8 | Moderate | Intermediate (~6.2 min) | ~3.1 |
| Ethyl 2-(oxetan-3-yloxy)acetate | 4-Membered Ring (Oxetane) | ~0.3 | High | Shortest (~4.1 min) | ~1.7 |
(Data represents standardized estimates utilizing a C18 gradient method with a system dead time (
Experimental Methodology: A Self-Validating Protocol
To ensure trustworthiness and reproducibility across different laboratories, the following protocol relies on a self-validating system . By incorporating a dead-time (
Step-by-Step RP-HPLC Workflow
1. Reagent & Sample Preparation
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Sample Matrix: Dissolve Ethyl 2-(oxetan-3-yloxy)acetate in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
System Suitability Marker: Spike the sample with 0.1 mg/mL Uracil (a highly polar compound that does not retain on C18) to accurately determine the dead time (
).
2. Chromatographic Conditions
-
Column: High-purity C18 column (e.g., 5 µm, 150 mm × 4.6 mm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Profile:
-
0.0 - 2.0 min: 5% B (Isocratic hold to elute
marker) -
2.0 - 12.0 min: Linear gradient from 5% B to 95% B
-
12.0 - 15.0 min: 95% B (Column wash)
-
-
Detection: ELSD (Evaporator Temp: 45 °C, Nebulizer Temp: 40 °C) or UV at 210 nm.
3. Data Acquisition & Calculation
-
Record the retention time of Uracil (
). -
Record the retention time of the target analyte (
). -
Calculate the capacity factor using the formula:
RP-HPLC experimental workflow for determining capacity factor and retention time.
Conclusion
Substituting an acyclic ether or a THF ring with an oxetane ring to form Ethyl 2-(oxetan-3-yloxy)acetate fundamentally alters the molecule's interaction with the HPLC stationary phase. Due to the oxetane's high ring strain and exposed oxygen lone pairs, the compound exhibits enhanced polarity and lower lipophilicity, resulting in a significantly shorter retention time on a C18 column. By utilizing the self-validating protocol outlined above, researchers can accurately quantify these physicochemical shifts, aiding in the predictive modeling of ADME properties during early-stage drug development.
References
- Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL
- A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis Source: Benchchem URL
- Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL
- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC)
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Safety and Disposal Guide for Ethyl 2-(oxetan-3-yloxy)acetate
Ethyl 2-(oxetan-3-yloxy)acetate (CAS: 1207175-21-0) is a highly specialized building block frequently utilized in medicinal chemistry and drug discovery. The incorporation of the four-membered oxetane ring is a proven strategy to improve a drug candidate's metabolic stability, lipophilicity, and aqueous solubility . However, the unique structural properties that make oxetanes valuable in pharmacology also introduce specific operational hazards in the laboratory.
This guide provides authoritative, step-by-step methodologies for the safe handling, operational logistics, and EPA-compliant disposal of Ethyl 2-(oxetan-3-yloxy)acetate.
Physicochemical Hazard Profile & Causality
To handle this compound safely, researchers must understand the chemical causality behind its reactivity. The hazards of Ethyl 2-(oxetan-3-yloxy)acetate stem from two primary functional groups:
-
The Oxetane Ring: The four-membered cyclic ether possesses significant ring strain (approximately 107 kJ/mol). While generally stable under neutral and basic conditions, the oxetane oxygen is highly susceptible to protonation by strong Brønsted acids or coordination with Lewis acids. This triggers an exothermic ring-opening polymerization. If this occurs in a sealed waste container, the rapid heat and gas generation can cause catastrophic over-pressurization and container rupture.
-
The Acetate Ester: The ester linkage is vulnerable to hydrolysis in the presence of strong aqueous bases, which yields acetic acid and oxetan-3-ol derivatives, altering the toxicity profile and potentially generating volatile byproducts .
Table 1: Physicochemical Hazards and Mitigation Strategies
| Hazard Class | Mechanistic Causality | Operational Mitigation Strategy |
| Chemical Instability | Acid-catalyzed exothermic ring-opening polymerization of the oxetane moiety. | Strictly segregate from strong mineral acids, Lewis acids, and strong oxidizers. |
| Flammability | Volatile organic ester structure allows for the formation of explosive vapor-air mixtures at elevated temperatures. | Store in a grounded, temperature-controlled flammable safety cabinet away from ignition sources. |
| Toxicity / Irritation | Electrophilic nature can lead to mild protein alkylation, causing acute skin, eye, and respiratory irritation. | Manipulate exclusively within a certified chemical fume hood; utilize nitrile gloves and splash goggles. |
Step-by-Step Experimental Handling Protocol
Every operational procedure must function as a self-validating system to ensure continuous safety. Follow this protocol when dispensing or formulating Ethyl 2-(oxetan-3-yloxy)acetate.
Step 1: Environmental Verification
-
Action: Conduct operations inside a certified chemical fume hood.
-
Validation Check: Verify the fume hood monitor reads a face velocity of 0.5 m/s (100 fpm). Ensure the sash is pulled down to the designated safe operating height before opening the chemical container.
Step 2: PPE Donning
-
Action: Equip standard laboratory PPE: flame-resistant lab coat, chemical splash goggles, and standard nitrile gloves.
-
Validation Check: Inspect gloves for micro-tears by trapping air and applying light pressure. If the glove deflates, discard and replace.
Step 3: Dispensing and Manipulation
-
Action: Use chemically inert tools, such as PTFE (Teflon) or glass pipettes/spatulas, to transfer the liquid.
-
Validation Check: Confirm that no metal spatulas previously used with acidic reagents (e.g., aluminum chloride) come into contact with the oxetane derivative to prevent localized ring-opening.
Step 4: Post-Operation Decontamination
-
Action: Wipe down the balance and immediate work area with a compatible mild solvent (e.g., 70% isopropanol).
-
Validation Check: Ensure the wipe is disposed of in a solid hazardous waste container, not the standard municipal trash.
Comprehensive Chemical Waste Disposal Workflow
The disposal of Ethyl 2-(oxetan-3-yloxy)acetate must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines established by the Environmental Protection Agency (EPA) . Under no circumstances should this chemical be flushed down a laboratory sink.
Figure 1: EPA RCRA-compliant hazardous waste disposal workflow for oxetane derivatives.
Disposal Execution Steps:
Step 1: Waste Segregation (Critical)
-
Action: Designate a specific waste stream for "Non-Halogenated Organic Solvents."
-
Validation Check: Review the waste log attached to the container. If the log lists any strong acids (e.g., HCl, TFA) or strong oxidizers (e.g., peroxides), do not add the oxetane waste . Obtain a fresh, empty container.
Step 2: Containment
-
Action: Pour the waste into a chemically compatible, leak-proof container (High-Density Polyethylene [HDPE] or glass). Place this primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.
-
Validation Check: Visually inspect the container for bulging. A bulging container indicates gas generation from an incompatible chemical reaction. If observed, clear the area and contact Environmental Health and Safety (EHS) immediately.
Step 3: EPA RCRA Labeling
-
Action: The moment the first drop of waste enters the container, affix a standard hazardous waste label. The label must explicitly state "Hazardous Waste" and list the contents as "Ethyl 2-(oxetan-3-yloxy)acetate / Flammable / Irritant" .
-
Validation Check: Ensure all abbreviations are spelled out. EPA inspectors will issue citations for chemical formulas or shorthand (e.g., writing "Oxetane ester" instead of the full chemical name).
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the active waste container in the laboratory's designated SAA. The SAA must be at or near the point of generation and under the control of the operator.
-
Validation Check: Ensure the total volume of hazardous waste in the SAA does not exceed 55 gallons.
Step 5: Transfer and Final Disposal
-
Action: Once the container is full, date the label. It must be moved to the facility's Central Accumulation Area (CAA) within 3 days. From there, a licensed hazardous waste vendor will transport it for high-temperature incineration, ensuring the complete thermal destruction of the oxetane ring .
-
Validation Check: Confirm the waste manifest is signed and retained for a minimum of three years as required by federal law.
Spill Response and Emergency Decontamination
In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.
-
Evacuate and Isolate: Instruct all non-essential personnel to clear the immediate area.
-
Ventilation: If the spill occurs outside a fume hood, increase room ventilation if possible, and eliminate all potential ignition sources (hot plates, static-generating equipment).
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad.
-
Validation Check:Never use combustible materials like sawdust to absorb oxetane esters, as this creates a highly flammable matrix.
-
-
Collection: Using non-sparking tools (e.g., polypropylene dustpans), scoop the absorbed mixture into a heavy-duty hazardous waste bag or a dedicated plastic bucket with a secure lid.
-
Surface Decontamination: Wash the affected surface thoroughly with a detergent and water solution. Collect all rinsate using absorbent pads and add them to the hazardous waste container. Label the container as "Spill Debris containing Ethyl 2-(oxetan-3-yloxy)acetate" and process it through the standard disposal workflow.
References
-
Categories of Hazardous Waste Generators US Environmental Protection Agency (EPA)[Link]
Personal Protective Equipment for Handling Ethyl 2-(oxetan-3-yloxy)acetate
[1][2][3]
CAS No: 1207175-21-0 Molecular Formula: C₇H₁₂O₄ Molecular Weight: 160.17 g/mol [1]
Executive Safety Summary
Ethyl 2-(oxetan-3-yloxy)acetate presents a dual-hazard profile: it combines the solvent properties of an ester with the ring-strain reactivity of an oxetane (a four-membered cyclic ether).
Unlike standard laboratory reagents, this molecule poses a specific permeation risk . Standard nitrile gloves—the default in most labs—provide poor resistance against esters and ethers, which can swell the glove matrix and facilitate rapid chemical breakthrough. Furthermore, the oxetane ring is susceptible to acid-catalyzed ring-opening polymerization, meaning contact with acidic surfaces or incompatibles can trigger exothermic degradation.
This guide moves beyond generic safety advice, providing a targeted PPE strategy based on the chemical's specific functional group interactions.
Hazard Analysis & Risk Assessment
Before selecting PPE, you must understand the "Why" behind the protection.
| Hazard Class | Mechanism of Action | Critical Safety Implication |
| Permeation (Skin) | Ester/Ether Functionality: Esters (acetate) and ethers act as solvents that can dissolve/swell nitrile and latex rubber. | Stop: Do not rely on single-layer nitrile gloves for prolonged handling. |
| Reactivity (Chemical) | Oxetane Ring Strain: The 4-membered ring is unstable in the presence of Lewis acids or strong nucleophiles. | Stop: Avoid acidic absorbents (e.g., certain clays) during spill cleanup to prevent polymerization. |
| Irritation (Eye/Resp) | Volatile Organic Compound: Likely causes serious eye irritation (H319) and respiratory tract irritation.[2] | Action: Handling must occur inside a certified fume hood. |
PPE Selection Strategy
The following protocol is designed to prevent exposure through redundancy and material compatibility .
A. Hand Protection (The Critical Control Point)
Scientific Rationale: Nitrile rubber has poor resistance to acetate esters. Breakthrough can occur in <1 minute upon immersion.[3]
-
Primary Recommendation (Splash Protection): Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection/contrast color).
-
Outer Layer: 5-8 mil Nitrile (Disposable).
-
Protocol: Immediately remove and replace the outer glove upon any visible splash.
-
-
Secondary Recommendation (Spill/Immersion): Laminate Film (Silver Shield/4H) or Butyl Rubber .
-
Why: Laminate films provide >4 hours breakthrough time for esters/ethers where nitrile fails in minutes. Use these for spill cleanup or handling neat (undiluted) large volumes.
-
B. Eye & Face Protection[4][2][5][6]
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Why: Safety glasses with side shields are insufficient. Liquid splashes can bypass side shields. The vapors of oxetane derivatives are irritating to the mucosa; a goggle seal prevents vapor entry.
-
-
High Hazard (Pressurized/Scale-up): Add a Face Shield over goggles.
C. Respiratory Protection[4][2][5][6]
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Secondary Control (Spill outside hood): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: Do not use N95/P100 particulate filters; they offer zero protection against ester vapors.
-
D. Body Protection[4][2][6][7][8]
-
Lab Coat: 100% Cotton or flame-resistant (Nomex) lab coat. Avoid synthetic blends that melt on skin if the solvent is flammable.
-
Apron: Chemical-resistant apron (Butyl or Neoprene) recommended when transferring volumes >500 mL.
Decision Logic: Glove Selection
Use this flow to determine the correct hand protection for your specific task.
Figure 1: Glove selection logic based on contact risk. Note the specific exclusion of single-layer nitrile for high-exposure tasks.
Operational Workflow: Safe Handling Protocol
Step 1: Pre-Operational Check
-
Verify Fume Hood functionality (airflow monitor).
-
Locate the Spill Kit . Ensure it contains inert absorbents (Vermiculite or Universal Pads). Avoid acidic clays.
-
Inspect Ethyl 2-(oxetan-3-yloxy)acetate container for pressure buildup (rare, but possible if stored improperly).[7]
Step 2: Donning PPE (Sequence is Vital)
-
Inner Glove: Don 4 mil nitrile glove.
-
Lab Coat: Button fully to the neck.
-
Outer Glove: Don thicker nitrile glove over the cuff of the lab coat.
-
Eyewear: Adjust goggles to ensure a tight seal around the temples.
Step 3: Handling & Transfer[10]
-
Technique: Use positive displacement pipettes or glass syringes for transfer to avoid dripping.
-
Vessel Management: Keep reaction vessels closed when not actively adding reagents to minimize vapor release.
-
Waste: Dispose of contaminated tips/pipettes immediately into a solid waste container inside the hood.
Step 4: Doffing (Removal)[9]
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out) and discard in hazardous waste.
-
Inspect: Check inner gloves for any signs of wetness or degradation.
-
Eyewear/Coat: Remove goggles, then lab coat.
-
Inner Gloves: Remove last.
-
Hygiene: Wash hands with soap and water for 20 seconds.
Emergency Procedures
Accidental Spill (> 10 mL)
-
Alert & Evacuate: Inform nearby personnel. If outside the hood, evacuate the immediate area.
-
Ventilate: Increase ventilation if possible.
-
PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator (if vapors are present outside the hood).
-
Absorb: Use Vermiculite or Sand .
-
Scientific Note: Do not use cellulose-based absorbents if strong acids are also present in the mixture, as this can accelerate exothermic reaction.
-
-
Collect: Scoop into a hazardous waste container labeled "Flammable/Toxic - Esters".
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing.[5][9] Rinse skin with water for 15 minutes.[6][11] Do not use organic solvents (ethanol/acetone) to wash skin , as this increases absorption.
-
Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately.
References
-
University of Pennsylvania (EHRS). (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved March 4, 2026, from [Link]
-
PubChem. (n.d.). Compound Summary for Ethyl 2-(oxetan-3-ylidene)acetate (Structural Analog). Retrieved March 4, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
